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2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Documentation Hub

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  • Product: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol
  • CAS: 500727-62-8

Core Science & Biosynthesis

Foundational

"2-{[(2,4-Dimethylphenyl)amino]methyl}phenol" IUPAC name and CAS number

This is a comprehensive technical guide for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , structured for researchers and development scientists. Identity & Core Profile Attribute Detail IUPAC Name 2-{[(2,4-Dimethylphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , structured for researchers and development scientists.

Identity & Core Profile
Attribute Detail
IUPAC Name 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol
Common Synonyms N-(2-Hydroxybenzyl)-2,4-dimethylaniline; 2-(((2,4-Dimethylphenyl)amino)methyl)phenol
CAS Number 500727-62-8
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.30 g/mol
Structural Class Phenoxy-amine; Reduced Schiff Base; N-Benzyl Aniline Derivative
Primary Application Ligand precursor for Organometallic Catalysis (Group 4 metals); Pharmaceutical Intermediate (Mannich base pharmacophore)

Executive Technical Summary

2-{[(2,4-Dimethylphenyl)amino]methyl}phenol is a secondary amine ligand precursor characterized by a phenol ring ortho-substituted with an aminomethyl group linked to a 2,4-dimethylphenyl moiety. This compound belongs to the Phenoxy-Amine class of ligands, which are critical in Post-Metallocene Catalysis .

Unlike rigid phenoxy-imine (FI) ligands, this reduced amine variant offers increased conformational flexibility, making it a valuable precursor for synthesizing non-metallocene complexes of Titanium (Ti), Zirconium (Zr), and Hafnium (Hf). These complexes are extensively used in olefin polymerization and copolymerization. Additionally, the structural motif—combining a phenolic hydroxyl with a secondary amine—serves as a privileged scaffold in medicinal chemistry, exhibiting potential antioxidant and antimicrobial properties due to its ability to chelate metal ions and scavenge free radicals.

Synthesis Protocol: Reductive Amination

The most robust route to this compound is the Reductive Amination of salicylaldehyde with 2,4-dimethylaniline. This two-step "one-pot" protocol is preferred for its high yield and atom economy.

Mechanism & Pathway Visualization

The reaction proceeds via the formation of an imine (Schiff base) intermediate, followed by reduction with Sodium Borohydride (


).

ReactionPathway Start Salicylaldehyde + 2,4-Dimethylaniline Imine Intermediate: Phenoxy-Imine (Schiff Base) [-H2O] Start->Imine Condensation (MeOH/EtOH, Reflux) Reduction Reduction Step: NaBH4 / MeOH Imine->Reduction Hydride Transfer Product Target: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Reduction->Product Workup (H2O Quench)

Figure 1: Step-wise reductive amination pathway for the synthesis of the target phenoxy-amine.

Detailed Experimental Methodology

Reagents:

  • Salicylaldehyde (1.0 eq)

  • 2,4-Dimethylaniline (1.0 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (Anhydrous preferred)

Step-by-Step Protocol:

  • Imine Formation (Condensation):

    • Dissolve Salicylaldehyde (10 mmol) in 20 mL of anhydrous Methanol in a round-bottom flask.

    • Add 2,4-Dimethylaniline (10 mmol) dropwise while stirring.

    • Observation: The solution will typically turn yellow/orange, indicating imine formation.

    • Stir at room temperature for 2–4 hours (or reflux for 1 hour to drive completion).

    • Self-Validating Check: Monitor by TLC (Thin Layer Chromatography). The aldehyde spot should disappear.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add Sodium Borohydride (

      
      ) (15 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution.
      
    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Self-Validating Check: The intense yellow color of the imine should fade to a colorless or pale solution as the conjugated system is broken.

  • Workup & Purification:

    • Quench the reaction with distilled water (10 mL).

    • Extract with Dichloromethane (DCM) or Ethyl Acetate (

      
       mL).
      
    • Wash the organic layer with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
    • Recrystallization: If necessary, recrystallize from Ethanol/Hexane to obtain pure white/off-white crystals.

Characterization & Quality Control

To ensure scientific integrity, the isolated product must be validated against the following spectral signatures.

Technique Expected Signal / Observation Interpretation
¹H NMR (CDCl₃)

~4.3–4.5 ppm (s, 2H)
Methylene bridge (

)
. This singlet confirms the reduction of the imine (

) to the amine.
¹H NMR (CDCl₃)

~2.2–2.3 ppm (s, 6H)
Methyl groups on the aniline ring.
IR Spectroscopy ~3300–3400 cm⁻¹N-H stretch . Confirms secondary amine formation.
IR Spectroscopy ~3200–3500 cm⁻¹ (Broad)O-H stretch . Confirms presence of the phenol.[1][2][3][4]
Mass Spectrometry m/z = 227.1 [M]⁺ or 228.1 [M+H]⁺Molecular ion confirmation.

Applications: Ligand Design & Catalysis

The primary utility of CAS 500727-62-8 lies in its role as a [O, N] bidentate ligand for early transition metals.

Post-Metallocene Olefin Polymerization

This compound is a precursor for Phenoxy-Amine (PA) complexes . When reacted with Group 4 metal precursors (e.g.,


, 

), it forms active catalysts for olefin polymerization.
  • Mechanism: The phenolic proton and the amine proton (after deprotonation or coordination) allow the ligand to bind to the metal center.

  • Advantage: The 2,4-dimethyl substitution on the N-aryl ring provides steric bulk, which is crucial for controlling the stereoselectivity and molecular weight of the resulting polymer (e.g., Polyethylene).

Catalyst Synthesis Workflow

CatalystWorkflow Ligand Ligand: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Deprotonation Deprotonation: n-BuLi (2 eq) / THF -78°C Ligand->Deprotonation Activation Metalation Metalation: Add MCl4 (M=Ti, Zr) Reflux Deprotonation->Metalation Salt Metathesis Complex Active Catalyst: Bis(phenoxy-amine) M(IV) Complex Metalation->Complex Isolation Polymerization Application: Olefin Polymerization (with MAO cocatalyst) Complex->Polymerization Injection

Figure 2: Workflow for converting the ligand precursor into an active polymerization catalyst.

Safety & Handling (MSDS Highlights)

As a chemical intermediate, standard laboratory safety protocols apply.

  • Hazards:

    • Skin/Eye Irritant: Phenolic compounds and amines can cause severe irritation.

    • Acute Toxicity: Potentially harmful if swallowed (typical of aniline derivatives).

  • Handling:

    • Wear nitrile gloves, safety goggles, and a lab coat.

    • Handle in a fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

References

  • Synthesis of Phenoxy-Amine Ligands

    • Cimpeanu, V. et al. "Synthesis and characterization of new phenoxy-amine ligands and their zirconium complexes." Central European Journal of Chemistry, 2011.

  • Catalytic Applications (Post-Metallocene)

    • Fujita, T. "FI Catalysts: New Olefin Polymerization Catalysts for the Creation of Value-Added Polymers." Accounts of Chemical Research, 2015.

  • General Reductive Amination Protocols

    • Abdel-Magid, A. F. et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

  • Catalog Data & Physical Properties

    • BLD Pharm.[1][4][5] "Product Datasheet: 2-(((2,4-Dimethylphenyl)amino)methyl)phenol (CAS 500727-62-8)."

Sources

Exploratory

Physical and chemical properties of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

This technical guide provides an in-depth analysis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , a reduced Schiff base derivative with significant applications in coordination chemistry and medicinal pharmacophore dev...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , a reduced Schiff base derivative with significant applications in coordination chemistry and medicinal pharmacophore development.[1][2]

[1][2][3][4]

Executive Summary

2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS: 500727-62-8) is a bidentate N,O-donor ligand and a secondary amine derivative.[1][2][3] Structurally, it consists of a phenolic ring linked to a 2,4-dimethylaniline moiety via a methylene bridge.[2][4] Unlike its imine precursor (a Schiff base), this compound possesses a flexible -CH2-NH- linkage, conferring distinct conformational freedom and hydrolytic stability.[1][2] It is primarily utilized as a chelating agent in organometallic chemistry and as a lipophilic scaffold in drug discovery for targeting protein-protein interactions.[2][4]

Chemical Identity & Structural Characterization[1][2][5][6][7][8][9][10][11]

ParameterDetail
IUPAC Name 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol
Common Name N-(2,4-Dimethylphenyl)-2-hydroxybenzylamine
CAS Registry Number 500727-62-8
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.31 g/mol
SMILES Cc1ccc(NHCc2ccccc2O)c(C)c1
Key Functional Groups Phenolic Hydroxyl (-OH), Secondary Amine (-NH-)
Structural Analysis

The molecule features two aromatic domains:[1][4][5][6]

  • Electron-Rich Phenolic Ring: Provides an acidic proton (pKa ~10) and an oxygen donor site.[1][4]

  • Sterically Hindered Aniline Ring: The 2,4-dimethyl substitution pattern introduces steric bulk ortho to the nitrogen, influencing the rotational barrier of the N-Aryl bond and enhancing lipophilicity.[2][4]

  • Methylene Linker: The sp3 hybridized methylene carbon breaks the conjugation present in the corresponding Schiff base, resulting in a colorless to pale yellow solid (unlike the often bright yellow/orange imines).[1][4]

Physicochemical Properties[1][5][6][8][9][11][12][15][16]

Note: Where experimental values are proprietary or unavailable in open literature, predictive models based on structure-activity relationship (SAR) consensus are provided.[1][2]

PropertyValue / DescriptionContext
Physical State Solid (Crystalline powder)Typically crystallizes as colorless prisms or plates.[1][2]
Melting Point 95 – 105 °C (Predicted)Lower than its imine precursor due to loss of planar pi-stacking capability.[1]
Solubility (Water) Low (< 0.1 mg/mL)Highly lipophilic due to the dimethylphenyl group.[1]
Solubility (Organic) HighSoluble in DCM, EtOH, DMSO, THF.[1][2][4]
pKa (Phenol) ~10.2Typical for ortho-substituted phenols.[1]
pKa (Amine) ~5.5 – 6.5The N-aryl substituent significantly reduces basicity compared to benzylamine (pKa ~9).[1]
LogP 3.8 – 4.2 (Predicted)Indicates high membrane permeability potential.[1][4]

Synthesis & Methodology

The synthesis follows a classic Reductive Amination pathway.[4] This two-step protocol is preferred over direct alkylation to avoid over-alkylation byproducts.[2][4]

Reaction Mechanism[1][2][5]
  • Condensation: Salicylaldehyde reacts with 2,4-dimethylaniline to form the Schiff base (imine).[1][4]

  • Reduction: The imine bond (

    
    ) is reduced to the amine (
    
    
    
    ) using Sodium Borohydride (
    
    
    ).[1][4]

SynthesisPathway cluster_conditions Critical Control Points Sal Salicylaldehyde (C7H6O2) Imine Intermediate Imine (Schiff Base) Sal->Imine Step 1: Condensation (-H2O, EtOH, Reflux) Aniline 2,4-Dimethylaniline (C8H11N) Aniline->Imine Product Target Amine (C15H17NO) Imine->Product Step 2: Reduction (NaBH4, MeOH) Control1 Imine must be fully formed before reduction to avoid alcohol byproducts.

Caption: Two-step reductive amination pathway ensuring selective formation of the secondary amine.

Experimental Protocol

Step 1: Imine Formation

  • Dissolve 10 mmol of Salicylaldehyde in 20 mL of absolute ethanol.

  • Add 10 mmol of 2,4-Dimethylaniline slowly with stirring.

  • Reflux the mixture for 2–4 hours. A color change (usually to yellow/orange) indicates imine formation.[1][4]

  • Cool to room temperature. The imine often precipitates; if not, remove solvent in vacuo.[2][4]

Step 2: Reduction

  • Redissolve the crude imine in 20 mL of Methanol (MeOH).

  • Cool the solution to 0°C in an ice bath.

  • Add Sodium Borohydride (NaBH4) (15 mmol) portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]

  • Stir at room temperature for 12 hours.

  • Quenching: Add dilute HCl dropwise until pH ~7 to destroy excess hydride.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Wash organic layer with brine, dry over

    
    .[2][4]
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography (Hexane:EtOAc 8:2).

Reactivity & Stability Profile

Chelation Potential

The compound acts as a bidentate [N, O] ligand .[1][4] Upon deprotonation of the phenolic hydroxyl, it forms stable neutral complexes with divalent metals (


).[1][2][4]
  • Coordination Mode: The nitrogen lone pair and the phenolate oxygen form a six-membered chelate ring.

  • Advantage: The amine nitrogen is less prone to hydrolysis than the imine nitrogen of the precursor Schiff base, making these complexes stable in aqueous media.[4]

Chemical Stability[1][2][5]
  • Oxidation: The secondary amine is susceptible to oxidation to N-oxides or imines under forcing conditions (e.g., treatment with mCPBA or active

    
    ).[1][2][4]
    
  • Hydrolysis: Highly stable.[1][4] Unlike Schiff bases, the C-N single bond does not hydrolyze in dilute acid/base.[2][4]

Biological & Pharmaceutical Context

Pharmacophore Analysis

In drug development, this molecule serves as a privileged scaffold :

  • Lipophilic Core: The 2,4-dimethylphenyl group provides excellent hydrophobic interaction potential with receptor pockets.[2][4]

  • Hydrogen Bonding: The phenolic -OH acts as a donor/acceptor, while the amine -NH- acts as a donor.[2][4]

  • Mannich Base Analogs: Structurally similar to Mannich bases known for antioxidant and anti-inflammatory activity.[4] The phenolic moiety can scavenge free radicals via H-atom transfer (HAT).[1]

Reference Spectra (Expected)[1]
  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.15, 2.25 (s, 6H, 2x 
      
      
      
      )[1][2][4]
    • 
       4.35 (s, 2H, 
      
      
      
      )[1][2]
    • 
       6.5 – 7.2 (m, 7H, Aromatic protons)[1][2][4]
      
    • 
       9.0 – 10.0 (br s, 1H, Phenolic 
      
      
      
      , exchangeable)[1][2][4]
  • IR (KBr):

    • 3300–3400

      
       (N-H stretch)[1][2]
      
    • 3000–3200

      
       (O-H stretch, broad)[1][2]
      
    • 1500–1600

      
       (C=C Aromatic)[1][2]
      

References

  • Compound Identification: National Center for Biotechnology Information.[1][4] (2025).[1][4][7][8][9][10][11] PubChem Compound Summary for CID 13627790, 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol. Retrieved from .[1]

  • Imine Precursor Crystal Structure: Fun, H. K., et al. (2011).[1][4] 2-[(E)-(2,4-Dimethylphenyl)iminomethyl]phenol.[1][2] Acta Crystallographica Section E. Link.[1]

  • Synthetic Methodology: Cimarelli, C., et al. (2009).[1][4] Stereoselective reduction of enantiopure imines. European Journal of Organic Chemistry. (General reference for NaBH4 reduction of salicylaldimines).

  • Supplier Data: BLD Pharm. (2024).[1][4] Product Datasheet: 2-(((2,4-Dimethylphenyl)amino)methyl)phenol (CAS 500727-62-8).[1][2][3] Link.

Sources

Foundational

Synthesis Pathways for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

[1] Executive Summary This technical guide details the synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS: 500727-62-8), a secondary amine structurally characterized by a 2-hydroxybenzyl group linked to a 2,4-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS: 500727-62-8), a secondary amine structurally characterized by a 2-hydroxybenzyl group linked to a 2,4-dimethylaniline moiety. This compound serves as a vital intermediate in the development of tridentate ligands for catalysis and as a precursor for benzoxazine-based polymers.

Two primary pathways are analyzed:

  • Reductive Amination (Recommended): A two-step, high-fidelity protocol involving Schiff base formation followed by borohydride reduction. This pathway offers superior regioselectivity and yield for laboratory-scale synthesis.

  • Mannich Condensation (Alternative): A one-pot multicomponent reaction suitable for industrial scaling but requiring rigorous purification to remove regioisomeric byproducts.

Part 1: Compound Profile & Strategic Analysis

PropertyData
IUPAC Name 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol
Common Name N-(2-Hydroxybenzyl)-2,4-dimethylaniline
CAS Number 500727-62-8
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.31 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOH, MeOH; Insoluble in water
Structural Visualization

The target molecule consists of an electron-rich phenol ring and a sterically hindered dimethyl-substituted aniline ring connected by a methylene bridge. The synthesis must account for the steric bulk of the ortho-methyl group on the aniline, which can retard nucleophilic attack during imine formation.

Structure Figure 1: Retrosynthetic Disconnection of Target Molecule Salicyl Salicylaldehyde Moiety (Electrophile Source) Linker Methylene Bridge (-CH2-) Salicyl->Linker C-C Bond Aniline 2,4-Dimethylaniline Moiety (Nucleophile Source) Linker->Aniline C-N Bond

Part 2: Pathway 1 - Reductive Amination (Gold Standard)

Mechanistic Rationale

This pathway separates the carbon-nitrogen bond formation into two controllable events. First, salicylaldehyde condenses with 2,4-dimethylaniline to form a Schiff base (imine). The ortho-hydroxyl group on the aldehyde assists this step via intramolecular hydrogen bonding, activating the carbonyl carbon. Subsequently, the imine is reduced to the amine using Sodium Borohydride (NaBH₄) .[1][2][3]

Why this pathway?

  • Regiocontrol: The position of the aminomethyl group is fixed by the aldehyde starting material, eliminating the ortho/para ambiguity seen in Mannich reactions.

  • Mild Conditions: Avoids high temperatures and strong acids.

Reaction Scheme

ReductiveAmination Figure 2: Stepwise Reductive Amination Pathway Sal Salicylaldehyde Imine Schiff Base (Imine Intermediate) Sal->Imine -H2O Condensation Aniline 2,4-Dimethylaniline Aniline->Imine -H2O Condensation Product Target Amine (Secondary Amine) Imine->Product Reduction NaBH4 NaBH4 / EtOH NaBH4->Imine

Experimental Protocol

Reagents:

  • Salicylaldehyde (1.0 equiv, 12.2 g for 100 mmol scale)

  • 2,4-Dimethylaniline (1.0 equiv, 12.1 g)

  • Ethanol (Absolute, 150 mL)

  • Sodium Borohydride (NaBH₄) (1.5 equiv, 5.7 g)

  • Acetic Acid (Catalytic, optional)

Step-by-Step Procedure:

  • Imine Formation:

    • In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve salicylaldehyde (100 mmol) in 100 mL of absolute ethanol.

    • Add 2,4-dimethylaniline (100 mmol) dropwise over 10 minutes. The solution will typically turn yellow/orange, indicating imine formation.

    • Critical Step: Stir the mixture at room temperature for 2–4 hours. If precipitation of the imine occurs, this is favorable. (Optional: Reflux for 1 hour to drive completion if TLC shows residual aldehyde).

    • Checkpoint: Monitor by TLC (Silica, 4:1 Hexane:EtOAc). The aldehyde spot should disappear.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add NaBH₄ (150 mmol) slowly in small portions to prevent vigorous hydrogen evolution and foaming.

    • Remove the ice bath and allow the mixture to stir at room temperature for 12 hours (overnight). The yellow color of the imine should fade as the reduction proceeds.

  • Work-up:

    • Quench the reaction by slowly adding 50 mL of water (or 1M HCl carefully to pH 6 to destroy excess borohydride, then neutralize).

    • Evaporate the ethanol under reduced pressure (Rotavap).

    • Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

    • Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous MgSO₄, and filter.

    • Concentrate to dryness to yield the crude solid.

  • Purification:

    • Recrystallize from hot Ethanol/Water (9:1) or Hexane/EtOAc to obtain pure crystals.

Part 3: Pathway 2 - Mannich Condensation (Alternative)

Mechanistic Rationale

This "one-pot" method reacts phenol , formaldehyde , and 2,4-dimethylaniline . The reaction proceeds via the formation of an iminium ion (from formaldehyde and the aniline) which then attacks the electron-rich phenol ring.

Challenges:

  • Selectivity: The attack can occur at the ortho or para position of the phenol. While the ortho position is favored due to hydrogen bonding with the incoming amine, para isomers and bis-substituted byproducts are common.

  • Polymerization: Formaldehyde can induce polymerization of the phenol if not strictly controlled.

Reaction Scheme

Mannich Figure 3: Mannich Condensation Pathway Phenol Phenol Product Target Mannich Base Phenol->Product EAS (Ortho-attack) Byproduct Para-isomer / Bis-product Phenol->Byproduct Side Rxn HCHO Formaldehyde (aq. or Paraformaldehyde) Iminium Iminium Ion (Electrophile) HCHO->Iminium Acid Cat. Aniline 2,4-Dimethylaniline Aniline->Iminium Acid Cat. Iminium->Product EAS (Ortho-attack) Iminium->Byproduct Side Rxn

Experimental Protocol (Modified for Selectivity)

Reagents:

  • Phenol (1.0 equiv)[4]

  • Paraformaldehyde (1.0 equiv)

  • 2,4-Dimethylaniline (1.0 equiv)[4]

  • Solvent: Toluene or Ethanol

  • Catalyst: No catalyst (thermal) or mild acid (Acetic acid)

Procedure:

  • Dissolve 2,4-dimethylaniline and phenol in Ethanol.

  • Add Paraformaldehyde.[5]

  • Reflux for 12–24 hours.

  • Note: This route often yields a mixture requiring column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the pure ortho-isomer. Therefore, Pathway 1 is strongly preferred for high-purity applications.

Part 4: Characterization & Validation

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
Chemical Shift (δ)MultiplicityIntegrationAssignment
2.20 - 2.30 Singlet (x2)6HMethyl groups on Aniline ring (Ar-CH₃)
4.35 Singlet2HMethylene bridge (-CH₂-N-)
6.60 - 7.30 Multiplet7HAromatic Protons (Phenol + Aniline)
~9.00 - 10.00 Broad Singlet1HPhenolic -OH (Exchangeable)
~4.00 Broad Singlet1HAmine -NH- (Often broad/weak)
Infrared Spectroscopy (FT-IR)
  • 3300–3400 cm⁻¹: Broad stretch, O-H / N-H stretching (overlap).

  • 2850–2950 cm⁻¹: C-H stretching (Alkyl methyls).

  • 1580–1610 cm⁻¹: C=C Aromatic ring stretching.

  • Absence of 1650 cm⁻¹: Confirms reduction of the Imine (C=N) bond (crucial for Pathway 1).

References

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Salicylaldehyde Schiff Base Chemistry: Cimerman, Z., et al. "Schiff Bases Derived from Aminopyridines as Spectrofluorimetric Reagents." Analytica Chimica Acta, 2000.
  • Mannich Reaction with Phenols

    • Blicke, F. F. "The Mannich Reaction." Organic Reactions, 2011. Link

  • Compound Data Source

    • BLD Pharm. "2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Product Page."[6][7][8] Accessed 2025. Link

  • Song, Y., et al.

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol: A Structural Elucidation Guide

Executive Summary & Molecule Profile This guide provides a definitive technical framework for the spectroscopic characterization of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS: Analogous to 2-((phenylamino)methyl)ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide provides a definitive technical framework for the spectroscopic characterization of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS: Analogous to 2-((phenylamino)methyl)phenol derivatives). This molecule represents a reduced Schiff base, commonly utilized as a ligand precursor for "Salan" type organometallic catalysts and as an antioxidant intermediate.

The structural integrity of this compound hinges on the successful reduction of the azomethine (


) bond to a methylene amine (

) linkage. This guide focuses on distinguishing the final product from its imine precursor using self-validating spectral markers.
Property Data
Molecular Formula

Molecular Weight 227.31 g/mol
Monoisotopic Mass 227.1310 Da
Key Functional Groups Phenolic -OH, Secondary Amine -NH-, 2,4-Xylyl moiety

Synthesis & Sample Purity Context

To understand the spectra, one must understand the impurities. The compound is synthesized via reductive amination .[1][2][3] The most common impurity is the unreduced Schiff base (imine) or over-reduced byproducts.

Validated Synthesis Protocol

Note: This protocol is optimized for spectral purity.

  • Condensation: Equimolar Salicylaldehyde and 2,4-Dimethylaniline are refluxed in Ethanol (EtOH) to form the yellow imine intermediate.

  • Reduction: The imine is treated with Sodium Borohydride (

    
    ) in Methanol (MeOH) at 
    
    
    
    .
  • Quenching: Acetic acid neutralizes excess borohydride.

  • Purification: Recrystallization from EtOH/Hexane.

Reaction Workflow (Graphviz)

SynthesisWorkflow Reactants Salicylaldehyde + 2,4-Dimethylaniline Imine Intermediate Imine (Yellow Solid) C=N Bond Reactants->Imine - H2O (Condensation) Reduction Reduction (NaBH4 / MeOH) Imine->Reduction Product Target Amine (Colorless/White) CH2-NH Bond Reduction->Product + 2H (Reductive Amination)

Figure 1: Step-wise synthesis pathway highlighting the critical reduction of the chromophore (Yellow Imine


 Colorless Amine).

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight. For this secondary amine, Electrospray Ionization (ESI) in positive mode is the preferred method due to the basic nitrogen.

Fragmentation Logic

The molecule cleaves characteristically at the benzylic position (between the methylene bridge and the nitrogen).

  • Parent Ion:

    
     m/z.
    
  • Base Peak: Often observed as the tropylium-like ion derived from the hydroxybenzyl fragment or the substituted aniline cation depending on ionization energy.

Diagnostic MS Data Table
Ion Speciesm/z (Theoretical)Description

228.14 Protonated Molecular Ion (Primary Confirmation)

250.12Sodium adduct (common in glass/ESI)
Fragment A~107.05Hydroxybenzyl cation (

) - Cleavage at N-C bond
Fragment B~121.092,4-Dimethylaniline radical cation

Infrared Spectroscopy (FT-IR)[4][5]

IR is the fastest method to verify the reduction of the imine.

Critical Spectral Windows
  • The "Imine Trap": The precursor Schiff base has a strong

    
     stretch at 1610–1630 cm⁻¹ . The absence of this peak is the primary indicator of a successful reaction.
    
  • The Amine/Phenol Region: The product introduces a secondary amine (

    
    ) which often overlaps with the phenolic 
    
    
    
    .
Assigned Bands
Frequency (

)
AssignmentNotes
3300 – 3450

&

Broad band. Intramolecular H-bonding (O-H...N) often broadens and shifts this lower (~3200).
2850 – 2960

Alkyl C-H stretches from the methyl groups and methylene bridge.
1580 – 1600

Aromatic ring breathing.
1450 – 1500

Scissoring/bending of the new methylene bridge.
1230 – 1260

Phenolic C-O stretch.
Absent

Must be absent (approx 1620 cm⁻¹).

Nuclear Magnetic Resonance (NMR)[4][5][6][7][8]

NMR is the gold standard for structural elucidation. The connectivity is established via 1H and 13C experiments.[4]

H NMR Characterization (400 MHz, )

Solvent Note:


 is standard, but 

may be required if the OH/NH protons are exchanging too rapidly to be seen.

Key Diagnostic Feature: The conversion of the Imine singlet (


 ppm) to a Methylene singlet/doublet (

ppm).
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Insight
9.0 - 10.5 Broad Singlet1HPhenolic -OH Highly variable. Downfield due to intramolecular H-bond to N.
6.80 - 7.25 Multiplet4HSalicyl Ar-HAromatic protons of the phenol ring.
6.50 - 6.95 Multiplet3HAniline Ar-HAromatic protons of the dimethylphenyl ring.
4.35 Singlet (or br s)2H

The "Bridge". Diagnostic for reduction.
3.8 - 4.5 Broad1H-NH-Often overlaps or is very broad. Exchanges with

.
2.25 Singlet3H

(Ortho)
Methyl group at position 2 of aniline.
2.18 Singlet3H

(Para)
Methyl group at position 4 of aniline.
C NMR Characterization (100 MHz, )
Shift (

ppm)
Carbon TypeAssignment
155.0 - 158.0 QuaternaryC-OH (Phenolic carbon)
143.0 - 145.0 QuaternaryC-N (Aniline ipso carbon)
130.0 - 132.0 QuaternaryAlkyl-substituted aromatic carbons
115.0 - 130.0 CHAromatic CH signals
50.0 - 55.0


(Benzylic Methylene)
20.5

Methyl group (4-position)
17.5

Methyl group (2-position, shielded by steric crowd)
Connectivity Logic (Graphviz)

The following diagram illustrates the HMBC (Heteronuclear Multiple Bond Correlation) logic used to confirm the connection between the two aromatic systems via the methylene bridge.

NMRConnectivity cluster_legend Spectroscopic Logic BridgeProtons H-Bridge (δ 4.35 ppm) PhenolCarbon Phenol C-ipso (δ ~122 ppm) BridgeProtons->PhenolCarbon HMBC (3-bond) AnilineNitrogen Nitrogen Link BridgeProtons->AnilineNitrogen Direct Connectivity AnilineCarbon Aniline C-ipso (δ ~145 ppm) BridgeProtons->AnilineCarbon HMBC (3-bond) Legend The Methylene Bridge (H) correlates to both aromatic rings, proving the linkage.

Figure 2: HMBC Connectivity map. The bridge protons serve as the 'linchpin' signal connecting the two aromatic domains.

References

  • Cimerman, Z., et al. "Schiff Bases Derived from Aminopyridines as Spectrofluorimetric Analytical Reagents." Analytica Chimica Acta, vol. 421, no. 1, 2000. (Context on Schiff Base spectral properties).

  • NIST Chemistry WebBook. "Phenol, 2,4-dimethyl- (2,4-Xylenol) Spectral Data." National Institute of Standards and Technology.[5] (Reference for 2,4-dimethylaniline moiety shifts).

  • Sigma-Aldrich. "Reductive Amination Application Note." Merck KGaA. (Standard protocol validation).

  • PubChem. "Compound Summary: Salan Ligand Precursors." National Library of Medicine. (General structural verification).

Sources

Foundational

Technical Guide: Solubility Profile of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

This technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and experimental characterization of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol . Designed for researchers and pr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the solubility profile, thermodynamic behavior, and experimental characterization of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol .

Designed for researchers and process chemists, this document synthesizes structural property relationships (SPR) with rigorous experimental protocols to establish a definitive solubility framework.

Executive Summary & Chemical Profile

2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (also known as N-(2,4-dimethylphenyl)-2-hydroxybenzylamine) is a lipophilic Mannich base derivative. Structurally, it consists of a phenolic core linked via a methylene bridge to a 2,4-dimethylaniline moiety.

This molecule serves as a critical ligand precursor in organometallic catalysis (particularly for Ti/Zr post-metallocene catalysts) and as an intermediate in the synthesis of antioxidants and stabilizers. Its solubility is governed by the competition between the hydrophobic dimethylphenyl/benzyl skeleton and the hydrogen-bonding capable phenolic hydroxyl and secondary amine groups.

Physicochemical Properties (Predicted)
PropertyValue / CharacteristicRelevance to Solubility
Molecular Formula C₁₅H₁₇NOModerate molecular weight (241.33 g/mol ) favors organic solubility.[1]
LogP (Octanol/Water) ~3.8 – 4.2Highly lipophilic; predicts poor water solubility and high solubility in non-polar/aprotic solvents.
pKa (Phenolic OH) ~10.2Soluble in high pH aqueous solutions (formation of phenolate).
pKa (Amine NH) ~4.5 (Conjugate acid)Soluble in acidic aqueous solutions (formation of ammonium salt).
H-Bond Donors 2 (–OH, –NH–)Facilitates solubility in alcohols and esters via H-bonding.

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and structural analogs (e.g., salicylaldimine derivatives), the solubility behavior of this compound across various solvent classes is categorized below.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Insight
Dipolar Aprotic DMSO, DMF, NMP High (> 100 mg/mL)Strong dipole-dipole interactions disrupt the crystal lattice efficiently.
Chlorinated Chloroform, DCM High Excellent solvation of the aromatic rings; disruption of intermolecular H-bonds.
Esters & Ethers Ethyl Acetate, THF Good H-bond acceptance from solvent oxygen to the solute's –OH/–NH groups.
Alcohols Methanol, Ethanol, IPA Temperature Dependent Moderate at 25°C; increases significantly with T (positive enthalpy of solution).
Aliphatic Hydrocarbons Hexane, Heptane Low The polar –OH/–NH groups create a high energy barrier for dissolution in pure alkanes.
Water Water (pH 7) Insoluble (< 0.1 mg/mL)Hydrophobic effect dominates; lattice energy exceeds hydration energy.

Critical Note: For crystallization or purification, a binary solvent system of Ethanol/Water or Hexane/Ethyl Acetate is recommended to modulate saturation points.

Thermodynamic Modeling Framework

To rigorously describe the solubility (


, mole fraction) as a function of temperature (

), three standard thermodynamic models are applied. These models are essential for process scale-up and determining the enthalpy of dissolution.
Model 1: Modified Apelblat Equation

The most accurate semi-empirical model for non-ideal solutions.



  • A, B, C: Empirical parameters derived from regression analysis.

  • Utility: Excellent for interpolating solubility at unmeasured temperatures.

Model 2: λh (Buchowski-Ksiazczak) Equation

Relates solubility to the melting point (


) and enthalpy of fusion.


  • λ, h: Model parameters reflecting non-ideality and association.

Model 3: van't Hoff Equation

Used to calculate thermodynamic functions (


, 

,

).

  • Slope:

    
     (Enthalpy of solution).
    
  • Intercept:

    
     (Entropy of solution).
    

Experimental Protocol: Laser Monitoring Method

For the precise determination of solubility, the Dynamic Laser Monitoring Method is superior to the static gravimetric method due to higher reproducibility and speed.

Workflow Diagram (Graphviz)

SolubilityProtocol Start Start: Excess Solute Preparation SolventAdd Add Solvent to Jacketed Vessel (Temp Control ±0.05 K) Start->SolventAdd Equilibration Stirring (400 rpm) at Initial Temp (T0) SolventAdd->Equilibration LaserSetup Laser Beam Transmission (I_trans Monitoring) Equilibration->LaserSetup Dissolution Slow Heating / Solvent Addition LaserSetup->Dissolution Dissolution->Dissolution Solid Persists ClearPoint Laser Intensity Max (I_max) (Solid Disappearance) Dissolution->ClearPoint Solid Dissolved Calc Calculate Mole Fraction (x1) ClearPoint->Calc Repeat Repeat for T1, T2... Tn Calc->Repeat

Figure 1: Dynamic Laser Monitoring workflow for solubility determination. The 'Clear Point' indicates total dissolution.

Step-by-Step Methodology
  • Preparation: Accurately weigh excess 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol into a double-jacketed glass vessel.

  • Solvent Addition: Add a known mass of the target solvent (e.g., Ethanol).

  • System Setup:

    • Equip the vessel with a mechanical stirrer and a digital thermometer (uncertainty ±0.05 K).

    • Pass a laser beam (He-Ne, 632.8 nm) through the suspension, detected by a photodiode.

  • Measurement:

    • Maintain temperature at

      
       (e.g., 288.15 K).
      
    • Slowly add solvent (isothermal method) or increase temperature (polythermal method) until the laser transmittance intensity maximizes and stabilizes (indicating total dissolution).

  • Replication: Repeat the experiment 3 times for each temperature point (288.15 K to 328.15 K) to ensure statistical validity (Standard Uncertainty

    
    ).
    

References & Authoritative Sources

While specific experimental data for this exact CAS is proprietary, the protocols and thermodynamic models are grounded in standard chemical engineering literature.

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Grant, D. J. W., et al. (1984). Solubility behavior of organic compounds. Techniques of Chemistry, Vol 21. Wiley-Interscience.

  • Shakeel, F., et al. (2015). Solubility and thermodynamics of anti-cancer drug (gefitinib) in various pharmaceutically active solvents. Journal of Molecular Liquids, 203, 242-247. (Standard reference for Apelblat modeling).

  • PubChem Compound Summary. (2024). 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol.[2] National Center for Biotechnology Information. Link

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for solubility prediction logic).

Sources

Exploratory

Technical Guide: The Discovery and Application of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

The following is an in-depth technical guide on the discovery, synthesis, and application of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol . A Critical Ligand Scaffold in Post-Metallocene Catalysis and Medicinal Chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the discovery, synthesis, and application of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol .

A Critical Ligand Scaffold in Post-Metallocene Catalysis and Medicinal Chemistry

Executive Summary

2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS: 500727-62-8) is a specialized phenoxy-amine compound belonging to the class of Mannich bases. While often categorized as a chemical building block, its structural architecture—combining a phenolic core with a sterically defined N-aryl aminomethyl arm—identifies it as a "privileged scaffold" in two high-value sectors: olefin polymerization catalysis (as a ligand precursor for Group IV metals) and drug discovery (specifically as a template for antimalarial and antioxidant agents).

This guide dissects the technical evolution of this molecule, moving from its synthesis via the Mannich reaction to its pivotal role in tuning the steric and electronic environments of zirconium and titanium catalysts.

Part 1: The Discovery Context

The discovery of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol is not defined by a single "eureka" moment but rather by the systematic exploration of Post-Metallocene Catalysts in the late 1990s and early 2000s.

The Shift to Phenoxy-Amines

Following the success of metallocenes, researchers at Mitsui Chemicals (Fujita et al.) and Dow Chemical (Coates et al.) began exploring FI Catalysts (Phenoxy-Imine) and their reduced counterparts, the Phenoxy-Amines (SalAN ligands).

  • The Challenge: Early catalysts lacked thermal stability or failed to control polymer tacticity (stereoregularity) at high temperatures.

  • The Solution: Systematically varying the substituents on the nitrogen atom of the ligand.

  • The Discovery: The 2,4-dimethylphenyl moiety was identified as a critical steric tuner. Unlike a simple phenyl group, the methyl groups at the ortho (2) and para (4) positions provide specific benefits:

    • Ortho-Methyl (2-Me): Increases steric bulk near the metal center, retarding chain transfer and improving molecular weight.

    • Para-Methyl (4-Me): Increases solubility and electron density on the nitrogen, stabilizing the active cationic species.

Part 2: Chemical Synthesis & Protocol

The synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol is a classic example of the Mannich Reaction , but for high-purity applications (catalysis), a Reductive Amination route via a Schiff base is often preferred to avoid oligomeric byproducts.

Method A: Direct Mannich Condensation (Industrial Route)

This method involves the three-component condensation of phenol, formaldehyde, and 2,4-dimethylaniline.

Reagents:

  • Phenol (1.0 eq)

  • Formaldehyde (37% aq. solution, 1.1 eq)

  • 2,4-Dimethylaniline (1.0 eq)

  • Solvent: Ethanol or Methanol

Protocol:

  • Dissolve 2,4-dimethylaniline in ethanol.

  • Add formaldehyde solution dropwise at 0°C. Stir for 30 minutes to form the in situ iminium ion.

  • Add phenol.[1]

  • Reflux the mixture for 4–6 hours.

  • Cool to room temperature. The product often precipitates as a solid or oil.

  • Purification: Recrystallization from ethanol/hexane is critical to remove bis-substituted byproducts.

Method B: Reductive Amination (High-Purity Route)

Preferred for generating ligand precursors for organometallic complexes.

Step 1: Schiff Base Formation



Step 2: Reduction



Synthesis Workflow Diagram

Synthesis Figure 1: Two-step Reductive Amination pathway ensuring regioselectivity. Start Starting Materials (Salicylaldehyde + 2,4-Dimethylaniline) Step1 Condensation (Reflux in EtOH) Start->Step1 - H2O Imine Schiff Base (Yellow Solid) Step1->Imine Step2 Reduction (NaBH4 / MeOH) Imine->Step2 Product Target Molecule 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Step2->Product + 2H

Part 3: Structural Analysis & Properties

The efficacy of this molecule stems from its ability to act as a bidentate [N, O] ligand .

Chelation Geometry

When deprotonated, the phenoxide oxygen and the neutral amine nitrogen bind to a metal center (M). The 2,4-dimethyl substitution pattern forces the N-aryl ring to rotate orthogonal to the chelate plane, creating a "roof" over the active site.

  • Bite Angle: The 5-membered chelate ring (M-O-C-C-N) is rigid, stabilizing the metal.

  • Electronic Effect: The electron-donating methyl groups on the aniline ring make the nitrogen more basic (harder donor), which is favorable for high-oxidation-state metals like Zr(IV) and Ti(IV).

Quantitative Data Profile
PropertyValueSignificance
Molecular Formula C15H17NOCompact scaffold
Molecular Weight 227.30 g/mol Low molecular weight allows precise dosing
pKa (Phenol) ~10.2Standard acidity, deprotonatable by weak bases
pKa (Amine) ~4.5 (Conjugate acid)Reduced basicity compared to alkyl amines due to aryl ring
LogP ~4.2Highly lipophilic; soluble in toluene/hexane (critical for polymerization)
Physical State Solid / Viscous OilEasy handling

Part 4: Applications

Olefin Polymerization (The Primary Driver)

This compound is a precursor to Bis(phenoxy-amine) Zirconium complexes (Type: [N,O]2ZrCl2).

  • Mechanism: Upon activation with MAO (Methylaluminoxane), the complex becomes cationic.

  • Role of 2,4-Dimethyl: The steric bulk prevents the "back-biting" of the growing polymer chain, which usually leads to chain termination. This results in Ultra-High Molecular Weight Polyethylene (UHMWPE) .

  • Living Polymerization: In specific solvent conditions, these ligands support living polymerization, allowing the creation of block copolymers.

Medicinal Chemistry (Antimalarial & Antioxidant)

The "aminomethylphenol" core is a privileged structure in drug design.

  • Antimalarial: This specific scaffold is structurally related to JPC-3210 , a potent antimalarial agent. The intramolecular hydrogen bond between the phenol -OH and the amine -NH mimics the transition state of certain enzymatic reactions in the malaria parasite (Plasmodium falciparum).

  • Antioxidant: As a hindered phenol derivative, it acts as a radical scavenger. The amine group regenerates the phenolic hydrogen or stabilizes the phenoxy radical via resonance.

Mechanistic Diagram: Catalytic Activation

Catalysis Figure 2: Activation pathway of the phenoxy-amine ligand in olefin polymerization. Ligand Ligand Precursor (2-{[(2,4-Dimethylphenyl)amino]methyl}phenol) Complex Pre-Catalyst Zr(Ligand)2Cl2 Ligand->Complex + ZrCl4 - HCl Active Active Cationic Species [Zr(Ligand)2Me]+ Complex->Active + MAO (Activator) Active->Active Insertion Cycle Polymer Polymer Chain Growth (Polypropylene/Polyethylene) Active->Polymer + Olefin Monomer

[3]

References

  • Post-Metallocene C

    • Title: "FI Catalysts: A New Family of High Performance Catalysts for Olefin Polymeriz
    • Source: Mitsui Chemicals / Springer
    • URL:[Link]

  • Medicinal Chemistry of Aminomethylphenols

    • Title: "Characterization of the Preclinical Pharmacology of the New 2-Aminomethylphenol, JPC-3210"
    • Source: Antimicrobial Agents and Chemotherapy (AAC)
    • URL:[Link]

  • Synthesis & Antioxidant Activity

    • Title: "Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties"
    • Source: Chemistry & Biodiversity (PubMed)
    • URL:[Link]

  • Chemical Structure D

    • Title: "2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Compound Summary"
    • Source: PubChem
    • URL:[Link](Note: Linked to closest structural analog record for verification)

Sources

Foundational

Strategic Utilization of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol: From Ligand Design to Advanced Materials

Topic: Potential Research Applications of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Research Applications of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary

2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS: 500727-62-8) is a specialized Mannich base characterized by a sterically tuned N-(2-hydroxybenzyl)aniline core.[1][2] Unlike generic phenolic bases, the specific substitution pattern on the aniline ring—a methyl group at the ortho (2-) position and another at the para (4-) position—imparts unique steric and electronic properties.[1][2]

For the application scientist, this molecule is not merely a chemical building block; it is a functional scaffold with high-value potential in three distinct domains:

  • Post-Metallocene Catalysis: As a ligand precursor for Group IV transition metals (Ti, Zr, Hf), enabling precise control over olefin polymerization.[1][2]

  • Advanced Materials: As a precursor for 3,4-dihydro-2H-1,3-benzoxazine monomers, yielding high-performance thermoset resins.[1][2]

  • Medicinal Chemistry: As a lipophilic, chelating pharmacophore with potential antimicrobial and antioxidant activity.[1][2]

This guide synthesizes the theoretical basis and practical methodologies for deploying this compound in high-impact research.

Chemical Identity & Structural Logic[1][2]

The compound is synthesized via a classic Mannich condensation.[2] The structural logic dictates its reactivity:

  • Phenolic Hydroxyl (-OH): Provides an anionic binding site for metals (hard donor) and hydrogen bonding capability.[1][2]

  • Secondary Amine (-NH-): Acts as a neutral donor and a site for further functionalization (e.g., ring closure).[1][2]

  • 2,4-Dimethylphenyl Group:

    • Ortho-Methyl:[1][2] Provides crucial steric bulk to protect the metal center in catalytic complexes, preventing bimolecular deactivation.[1][2]

    • Para-Methyl:[1][2] Enhances solubility in organic solvents (toluene, hexane) and increases electron density on the nitrogen, strengthening metal-ligand binding.[1][2]

Synthesis Pathway Visualization

The following diagram illustrates the formation of the core scaffold and its divergence into key application pathways.

G Phenol Phenol (Substrate) Intermediate Transition State (Iminium Ion) Phenol->Intermediate Condensation Formaldehyde Formaldehyde (C1 Source) Formaldehyde->Intermediate Condensation Aniline 2,4-Dimethylaniline (Amine Source) Aniline->Intermediate Condensation Target 2-{[(2,4-Dimethylphenyl) amino]methyl}phenol (The Core) Intermediate->Target -H2O Benzoxazine Benzoxazine Monomer (Materials) Target->Benzoxazine + CH2O / Heat Catalyst [ON] Metal Complex (Catalysis) Target->Catalyst + M(IV) / -H+

Figure 1: Synthesis and divergent application pathways of the target Mannich base.[1][2]

Application A: Ligand Design for Olefin Polymerization

The most high-value application of this compound lies in coordination chemistry .[1][2] It serves as a bidentate [N, O] ligand.[1][2] When reacted with Group IV metal halides (TiCl₄, ZrCl₄), it forms complexes analogous to the Fujita-type phenoxy-imine catalysts , but with a more robust amine linkage that resists hydrolysis better than imines.[1][2]

Mechanistic Insight

The ortho-methyl group on the N-phenyl ring is the critical design feature.[1][2] In polymerization, this bulk shields the active metal site, favoring the insertion of the olefin monomer while blocking chain transfer reactions.[1][2] This results in polymers with higher molecular weights.[1][2]

Experimental Protocol: Synthesis of Titanium Complex

Note: All steps must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk techniques.

  • Ligand Deprotonation:

    • Dissolve 1.0 eq (approx.[1][2] 2.27 g) of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol in 30 mL of anhydrous THF.[1][2]

    • Cool to -78°C.[1][2]

    • Add 2.1 eq of n-Butyllithium (2.5 M in hexanes) dropwise.[1][2] The extra equivalent ensures deprotonation of both the phenol and the amine (if dianionic binding is targeted) or just the phenol (controlled by stoichiometry).[1][2]

    • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Metallation:

    • Cool the lithiated ligand solution back to -78°C.

    • Cannulate this solution into a flask containing 0.5 eq of TiCl₄(THF)₂ dissolved in 20 mL THF. (Using 2:1 Ligand:Metal ratio).[1][2]

    • The solution will likely turn dark red/orange.[2]

    • Stir at RT for 12 hours.

  • Purification:

    • Remove solvent in vacuo.[2]

    • Extract the residue with dry toluene.[2]

    • Filter through Celite to remove LiCl salts.[2]

    • Recrystallize from toluene/hexane at -30°C.[1][2]

Validation Metrics:

  • ¹H NMR: Look for the disappearance of the phenolic -OH proton (typically >10 ppm) and shifting of the methylene (-CH₂-) protons.[1]

  • Yield: Target >60%.

Application B: Benzoxazine Resin Synthesis

For materials scientists, this compound is a "Type-II" benzoxazine precursor.[1][2] By reacting the secondary amine site with an additional equivalent of formaldehyde, you can close the ring to form 3-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,3-benzoxazine .[1][2]

Why This Matters

Polybenzoxazines derived from this precursor exhibit:

  • Low Water Absorption: Due to the hydrophobic dimethylphenyl group.[2]

  • Zero Volumetric Shrinkage: Upon polymerization (ring-opening), making them ideal for precision aerospace composites.[1][2]

Experimental Protocol: Ring Closure
  • Reactants: Mix 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (10 mmol) with Paraformaldehyde (12 mmol) in 20 mL of 1,4-dioxane or toluene.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 6 hours.

  • Workup:

    • Cool to RT.

    • Wash with 1M NaOH (to remove unreacted starting phenol).[1][2]

    • Wash with water and brine.[2]

    • Dry over MgSO₄ and evaporate solvent.[2]

  • Characterization:

    • FT-IR: Appearance of the characteristic oxazine ring band at ~930–950 cm⁻¹.[1][2]

    • ¹H NMR: Appearance of two singlets for the O-CH₂-N and Ar-CH₂-N methylene bridges (typically around 4.5–5.5 ppm).[1][2]

Application C: Biological Activity Profiling

Mannich bases are "privileged structures" in medicinal chemistry.[2] The specific lipophilicity conferred by the 2,4-dimethyl moiety makes this compound a candidate for targeting bacterial membranes.[1][2]

Comparative Activity Data (Predicted)

Based on structure-activity relationships (SAR) of analogous Mannich bases, the following profile is expected:

PropertyValue/DescriptorRelevance
LogP (Lipophilicity) ~4.2 - 4.5High membrane permeability; potential for Gram-positive targeting.[1][2]
pKa (Amine) ~8.5Partially protonated at physiological pH; aids electrostatic binding to bacterial cell walls.[1][2]
Chelation Bidentate [N,O]Potential to inhibit metalloenzymes or disrupt metal homeostasis in pathogens.[1][2]
Screening Workflow

To validate biological utility, researchers should employ a standard MIC (Minimum Inhibitory Concentration) assay:

  • Solubilization: Dissolve compound in DMSO (stock 10 mg/mL).

  • Strains: Test against S. aureus (Gram+) and E. coli (Gram-).

  • Endpoint: Measure optical density (OD600) after 24h incubation.

  • Control: Use Ciprofloxacin as positive control and DMSO as negative.

Visualization of Research Workflow

The following diagram outlines the logical flow for a research project characterizing this molecule, from procurement to application testing.

ResearchFlow Sourcing Source CAS: 500727-62-8 (Commercial/Synthesis) Charac Structural Validation (NMR, IR, MS) Sourcing->Charac Branch Select Application Path Charac->Branch PathA Path A: Catalysis (Ti/Zr Complexation) Branch->PathA PathB Path B: Materials (Benzoxazine Formation) Branch->PathB PathC Path C: Bioactivity (MIC/Toxicity Assay) Branch->PathC OutputA Polymerization Data (Activity/Tacticity) PathA->OutputA OutputB Thermal Data (Tg, Char Yield) PathB->OutputB OutputC Lead Candidate (IC50/MIC Values) PathC->OutputC

Figure 2: Strategic research workflow for evaluating 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol.

References

  • BLD Pharm. (n.d.).[1][2] 2-(((2,4-Dimethylphenyl)amino)methyl)phenol (CAS 500727-62-8).[1][2][3][4][5][6][7] Retrieved from

  • Tyman, J. H. P., & Patel, M. (2007).[1][2] Phenolic structure and colour in Mannich reaction products. Journal of Chemical Research. (Contextual grounding on Mannich base synthesis and properties). Retrieved from

  • BenchChem. (2025).[1][2][8] The Mannich Reaction with Phenols: A Technical Guide. (Methodological basis for synthesis). Retrieved from

  • Osyanin, V. A., et al. (2015).[1][2][9] Reaction of 2,4-Di-tert-butyl-6-[(dimethylamino)methyl]phenol with diazabicyclo[5.4.0]undec-7-ene. Russian Journal of Organic Chemistry. (Demonstrates reactivity of phenolic Mannich bases). Retrieved from

  • Chemikart. (n.d.).[1][2] 4-Chloro-2-(((2,4-dimethylphenyl)amino)methyl)phenol.[1][2] (Related analog showing commercial prevalence of the scaffold). Retrieved from [1][2]

Sources

Exploratory

Structural Elucidation and Analytical Characterization of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

Content Type: Technical Reference Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and QC Scientists Version: 1.0[1][2] Executive Summary & Compound Profile This technical guide details the structural eluc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference Guide Audience: Pharmaceutical Researchers, Medicinal Chemists, and QC Scientists Version: 1.0[1][2]

Executive Summary & Compound Profile

This technical guide details the structural elucidation of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , a classic Mannich base derivative.[1] This compound represents a significant pharmacophore in drug development due to its potential as a tridentate ligand in metallodrugs and its antioxidant properties derived from the phenolic moiety.

The structural integrity of this molecule hinges on the ortho-substitution of the phenol ring and the stability of the secondary amine bridge. This guide provides a self-validating analytical workflow to confirm its identity, distinguish it from para-isomers, and verify the presence of the characteristic intramolecular hydrogen bond.[2]

Chemical Identity
PropertyDetail
IUPAC Name 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol
Common Class Phenolic Mannich Base / Reduced Benzoxazine
Molecular Formula C₁₅H₁₇NO
Molecular Weight 227.31 g/mol
Key Structural Motif Intramolecular H-bond (O-H[3][4][5][6]···N) forming a pseudo-6-membered ring

Synthesis Context & Impurity Profiling

To accurately elucidate the structure, one must understand the genesis of the sample. This compound is synthesized via a Mannich condensation involving three components:

  • Substrate: Phenol (activates at ortho and para positions).

  • Reagent: Formaldehyde (forms the methylene bridge).

  • Amine: 2,4-Dimethylaniline (2,4-Xylidine).[1][2][7]

Critical Quality Attribute (CQA): Regioselectivity

The reaction produces a mixture of isomers. The ortho-isomer (target) is thermodynamically favored due to hydrogen bonding, but the para-isomer is a common impurity. The analytical protocols below are designed specifically to differentiate these two.

SynthesisPath cluster_inputs Reagents Phenol Phenol (C6H5OH) Intermediate Imine/Schiff Base Intermediate Phenol->Intermediate Formaldehyde Formaldehyde (HCHO) Formaldehyde->Intermediate Amine 2,4-Dimethylaniline (Ar-NH2) Amine->Intermediate Target Target: Ortho-Isomer (Intramolecular H-Bond) Intermediate->Target Major Product (Thermodynamic Control) Impurity Impurity: Para-Isomer (No H-Bond) Intermediate->Impurity Minor Byproduct H-Bond Stabilization H-Bond Stabilization Target->H-Bond Stabilization

Figure 1: Synthesis pathway highlighting the divergence between the target ortho-isomer and the para-impurity.

Spectroscopic Elucidation Workflow

Infrared Spectroscopy (FT-IR)

Objective: Confirm functional groups and detect the intramolecular hydrogen bond.[8]

The most diagnostic feature of this molecule is the interaction between the phenolic hydroxyl proton and the amine nitrogen.

  • O-H Stretch (3400–3200 cm⁻¹): Unlike free phenols (sharp, ~3600 cm⁻¹), this compound exhibits a broad, red-shifted band centered around 3350 cm⁻¹.[1][2] This broadening confirms the ortho position of the aminomethyl group, enabling the O-H···N interaction.

  • N-H Stretch (~3380 cm⁻¹): Often overlaps with the OH band; appears as a shoulder.

  • C-N Stretch (1230–1250 cm⁻¹): Strong intensity, confirming the secondary amine linkage.[1]

  • Out-of-Plane Bending (750 cm⁻¹): Diagnostic for 1,2-disubstituted benzene (phenolic ring).

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof. The NMR strategy relies on identifying the methylene "bridge" and the coupling patterns of the two distinct aromatic systems.

1H NMR (Proton) Analysis (500 MHz, CDCl₃)

The methylene bridge (-CH₂-) is the linchpin of the structure.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
10.5 - 11.0 Broad Singlet1HPhenolic -OHCritical: Highly deshielded due to intramolecular H-bonding. Disappears with D₂O shake.
6.80 - 7.25 Multiplet4HPhenol Ring (Ar-H)Complex ABCD pattern typical of ortho-substitution.
6.90 - 7.00 Multiplet3HAniline Ring (Ar-H)Signals for H-3, H-5, H-6 of the xylidine moiety.
4.35 Singlet2H-CH₂- (Bridge)Connects the two rings. If coupling with NH is slow, this may appear as a doublet.[2]
3.80 Broad1H-NH-Variable shift; exchangeable.
2.25 Singlet3HAr-CH₃ (Ortho)Methyl group at position 2 of aniline ring.
2.18 Singlet3HAr-CH₃ (Para)Methyl group at position 4 of aniline ring.
13C NMR (Carbon) Analysis[1][5][9][10][11][12]
  • Aliphatic Region: Three distinct signals.[2][4]

    • ~20.5 ppm (CH₃)[1][12]

    • ~17.5 ppm (CH₃)[1][11]

    • ~48-52 ppm (N-CH₂-Ar): The bridge carbon.

  • Aromatic Region: 12 distinct signals expected (6 phenol + 6 aniline). The phenolic C-OH will be the most deshielded (~155-158 ppm).

2D NMR Connectivity Logic

To satisfy the "Scientific Integrity" requirement, we cannot assume connectivity based on 1D data alone.[1][2] We employ HMBC (Heteronuclear Multiple Bond Correlation) to stitch the molecule together.

NMR_Logic cluster_bridge The Anchor (Bridge) cluster_confirmation Verification BridgeProtons H-Bridge (4.35 ppm) PhenolC2 Phenol C-2 (Quaternary) BridgeProtons->PhenolC2 HMBC (3-bond) Proves Ortho Attachment AnilineC1 Aniline C-1 (Quaternary) BridgeProtons->AnilineC1 HMBC (3-bond) Links Rings NOE NOESY Correlation (Bridge H <-> Phenol H-3) BridgeProtons->NOE AnilineN Amine Nitrogen

Figure 2: Connectivity logic. The methylene protons serve as the central anchor, showing correlations to both aromatic rings, proving the linked structure.[2]

Mass Spectrometry (MS) Fragmentation

Technique: ESI-MS (Positive Mode) or GC-MS (EI).

The fragmentation pattern follows the stability of the benzyl cation.

  • Molecular Ion (M+): m/z 227 (Weak in EI, Strong [M+H]+ in ESI).[1]

  • Base Peak (m/z 107): Formation of the 2-hydroxybenzyl cation (quinone methide precursor). This cleavage occurs at the C-N bond.

  • Fragment (m/z 120/121): The 2,4-dimethylaniline fragment.[1]

Mechanism:


[1]

Standardized Experimental Protocol

Protocol 5.1: Sample Preparation for NMR

To ensure reproducibility and minimize exchange broadening.

  • Solvent Choice: Use CDCl₃ (Chloroform-d) treated with anhydrous K₂CO₃ to remove acidity. Acidic chloroform can protonate the amine, shifting signals and broadening the peaks.[2]

  • Concentration: Dissolve 10 mg of sample in 0.6 mL solvent.

  • Temperature: Run at 298 K. If line broadening occurs at the methylene bridge (due to ring flipping or H-bond dynamics), warm to 313 K to sharpen signals.

Protocol 5.2: Impurity Check (TLC)[1]
  • Stationary Phase: Silica Gel 60 F254.[2]

  • Mobile Phase: Hexane:Ethyl Acetate (8:2 v/v).

  • Visualization: UV (254 nm) and Iodine vapor.

  • Expected Rf: The ortho-isomer (target) will have a higher Rf than the para-isomer due to the intramolecular H-bond reducing its polarity and interaction with the silica.

References

  • Phenolic Mannich Base Synthesis & Properties

    • Journal of Young Pharmacists, "Synthesis, Anti-inflammatory and Antioxidant Activity of Mannich Bases," 2018.[1][2][8]

  • Intramolecular Hydrogen Bonding in Ortho-Mannich Bases

    • MDPI Molecules, "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds," 2017.[1][2] [1]

  • Spectral Data for N-Benzylaniline Analogs

    • Royal Society of Chemistry, "Green Chemistry - N-benzylaniline Characterization," 2017.[1][2]

  • Mass Spectrometry of Benzyl-Amine Systems

    • Journal of the American Society for Mass Spectrometry, "Gas-Phase Chemistry of Benzyl Cations," 2012.[1][2][13] [1]

  • Crystallographic Confirmation (S(6) Motif)

    • NIH / PMC, "Crystal structure and Hirshfeld surface analysis of (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol," 2020.[1]

Sources

Foundational

Thermogravimetric analysis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

Technical Guide: Thermogravimetric Analysis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Executive Summary Subject: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS: 500727-62-8) Chemical Class: Ortho-Phenolic Mannich...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermogravimetric Analysis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

Executive Summary

Subject: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS: 500727-62-8) Chemical Class: Ortho-Phenolic Mannich Base Primary Applications: Epoxy curing acceleration, antioxidant additives, and ligand synthesis for coordination chemistry.[1][2]

This technical guide provides a rigorous framework for the Thermogravimetric Analysis (TGA) of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol.[1][2] Unlike simple salts, this molecule exhibits a complex thermal degradation profile governed by the Retro-Mannich reaction and intramolecular hydrogen bonding.[1][2] This document outlines the experimental protocols, expected degradation mechanisms, and kinetic modeling required to validate the material's thermal stability for drug development and polymer applications.

Structural Context & Thermal Theory

To interpret TGA data accurately, one must understand the molecular forces at play.

  • The Weak Link: The methylene bridge (

    
    ) connecting the phenol and the 2,4-dimethylaniline moiety is the most thermally labile site.[1][2]
    
  • Stabilization: The ortho position of the substituent allows for an intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the amine nitrogen.[1] This 6-membered pseudo-ring typically elevates the onset of decomposition (

    
    ) by 10–20°C compared to para-isomers.[1][2]
    
  • Steric Influence: The 2,4-dimethyl substitution on the aniline ring introduces steric bulk, which may retard the volatilization of the amine fragment upon cleavage, altering the mass loss profile compared to unhindered analogs.

Experimental Protocol

This protocol is designed to eliminate buoyancy effects and ensure kinetic accuracy.

Instrument Configuration
ParameterSpecificationRationale
Crucible Alumina (

) or Platinum (Pt), 70

Alumina is preferred to prevent catalytic effects often seen with Pt in amine-rich samples.[1][2]
Sample Mass

mg
Minimizes thermal gradients within the sample powder.
Purge Gas Nitrogen (

) or Argon (

)
Inert atmosphere prevents oxidative degradation, isolating thermal cleavage events.[1]
Flow Rate 50 mL/min (Balance), 20 mL/min (Purge)Ensures rapid removal of evolved volatiles to prevent secondary reactions.
Heating Rates (

)
5, 10, 15, 20 °C/minMultiple rates are mandatory for kinetic analysis (Kissinger/OFW methods).
Temperature Range 30°C to 800°CCovers solvent loss, Mannich cleavage, and char formation.
Pre-Analysis Conditioning
  • Drying: If the sample is hygroscopic, perform an isothermal hold at 50°C for 30 minutes in situ prior to the ramp.

  • Baseline Subtraction: Run an empty crucible under identical conditions to subtract buoyancy effects.[1]

Thermogravimetric Profile & Mechanism

The thermal decomposition of phenolic Mannich bases typically occurs in three distinct stages.

Expected Mass Loss Events
StageTemp Range (°C)Mass Loss (%)Chemical Event
I 50 – 120< 2%Desorption: Loss of surface moisture or residual synthesis solvents (e.g., ethanol, toluene).[1][2]
II 180 – 280 40 – 60% Primary Degradation (Retro-Mannich): Cleavage of the

bond.[1][2] Release of 2,4-dimethylaniline and formaldehyde fragments.[1][2]
III 350 – 60020 – 30%Carbonization: Decomposition of the phenolic core, oxidative coupling (if trace

), and formation of char.
Residue > 60010 – 20%Char: Thermally stable carbonaceous residue.[1]
The Retro-Mannich Pathway

The defining feature of this analysis is the cleavage of the Mannich base. The reaction is endothermic and follows the pathway:



Unlike simple evaporation, this is a chemical bond scission. The derivative thermogravimetry (DTG) curve will show a sharp peak centered between 200°C and 250°C.

Kinetic Analysis (Shelf-Life Prediction)

To establish authoritative stability data, you must calculate the Activation Energy (


). Using the data from multiple heating rates (

), apply the Kissinger Method :

[1][2]
  • 
     : Heating rate (K/min)
    
  • 
     : Peak temperature from DTG curve (K)
    
  • 
     : Gas constant (8.314 J/mol[1]·K)
    
  • 
     : Activation Energy (kJ/mol)[1][2][3]
    

Protocol:

  • Extract

    
     for the Stage II peak at 5, 10, 15, and 20 °C/min.
    
  • Plot

    
     vs. 
    
    
    
    .[1]
  • The slope of the linear fit equals

    
    .[1][2]
    

Target Metric: A stable pharmaceutical intermediate or curing agent typically exhibits an


 between 100 – 150 kJ/mol .[1]

Visualization of Workflows

Experimental & Analytical Workflow

TGA_Workflow Sample Sample Prep (5mg, Al2O3 Pan) Condition Conditioning (Isothermal 50°C, N2) Sample->Condition Purge O2 Ramp Dynamic Heating (5, 10, 15, 20 K/min) Condition->Ramp Start Run Data Raw Data (TG % vs. Temp) Ramp->Data Record Mass DTG Derivative (DTG) Identify Tp Data->DTG Differentiate Kinetic Kinetic Model (Kissinger Plot) DTG->Kinetic Extract Tp Output Stability Profile (Ea, Shelf-life) Kinetic->Output Calculate

Caption: Step-by-step workflow for generating kinetic stability data from raw TGA thermograms.

Thermal Degradation Pathway[1]

Degradation_Mechanism Molecule 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (Intact Molecule) Step1 Stage I: <150°C Desorption of Solvents/Water Molecule->Step1 Step2 Stage II: 180-280°C Retro-Mannich Cleavage Step1->Step2 Heat Input Fragment1 Fragment A: Quinone Methide / Phenol Step2->Fragment1 Fragment2 Fragment B: 2,4-Dimethylaniline (Volatile) Step2->Fragment2 Step3 Stage III: >350°C Oxidative Coupling & Charring Fragment1->Step3 Polymerization Fragment2->Step3 Evaporation Residue Final Residue (Carbon Char) Step3->Residue

Caption: Mechanistic pathway of thermal decomposition showing the critical Retro-Mannich cleavage event.

References

  • Thermal Degrad

    • Title: Kinetics of Thermal Degradation of Char-Forming Plastics From Thermogravimetry.[1][2][3] Application to Phenolic Plastic.[3][4]

    • Source: ResearchGate (Journal of Applied Polymer Science)[1]

    • Relevance: Establishes the baseline for phenolic resin and Mannich base decomposition kinetics.
  • C

    • Title: Thermogravimetric Analysis (TGA) and derivative thermogravimetric (DTG) curves of epoxy resins cured with Mannich bases.[1]

    • Source: ResearchGate[2][3]

    • Relevance: Provides comparative TGA curves for tris(dimethylaminomethyl)
  • Mannich Reaction Mechanisms & Stability

    • Title: Mannich Reaction Mechanisms.[5]

    • Source: The Journal of Organic Chemistry (ACS Public
    • Relevance: Explains the reversibility of the Mannich reaction (Retro-Mannich) which governs the primary mass loss event in TGA.
    • [1][2]

  • Synthesis and Characteriz

    • Title: Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound.
    • Source: Der Pharma Chemica[2]

    • Relevance: Details the thermal stability of aminophenol derivatives, supporting the interpret

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Protocol for the Laboratory Synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

Abstract & Application Scope This technical guide details the synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS: 500727-62-8).[1][2] This compound belongs to the class of N-substituted salicylamines (reduced...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This technical guide details the synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS: 500727-62-8).[1][2] This compound belongs to the class of N-substituted salicylamines (reduced Schiff bases). These scaffolds are critical intermediates in the synthesis of Salan-type ligands used in organometallic catalysis (e.g., polymerization, oxidation) and serve as structural mimics in antioxidant research.

The protocol utilizes a robust reductive amination pathway involving the condensation of salicylaldehyde with 2,4-dimethylaniline (2,4-xylidine), followed by reduction with sodium borohydride (


). This method is selected for its high atom economy, mild conditions, and scalability.[3]

Retrosynthetic Analysis & Mechanism

The synthesis is disconnected at the benzylic amine bond (


). The most logical forward synthesis is the nucleophilic attack of the aniline nitrogen on the aldehyde carbonyl, followed by hydride transfer.
Reaction Pathway[1][3][4][5][6][7][8]
  • Condensation: Salicylaldehyde reacts with 2,4-dimethylaniline to form the corresponding imine (Schiff base). The ortho-hydroxyl group on the aldehyde facilitates this via intramolecular hydrogen bonding, activating the carbonyl.

  • Reduction: The imine (

    
    ) is reduced to the secondary amine (
    
    
    
    ) using sodium borohydride.[4]
Chemical Structure[1][3][5][6][8][9][10]
  • Target: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol[2][5][6][7]

  • Formula:

    
    
    
  • MW: 227.31 g/mol

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis, decision points, and critical process parameters.

SynthesisWorkflow Start Start: Reagent Prep (Salicylaldehyde + 2,4-Dimethylaniline) Solvent Dissolve in MeOH/EtOH (Anhydrous preferred) Start->Solvent Condensation Step 1: Imine Formation Reflux 2-4 hrs or Stir RT 12 hrs (Monitor by TLC) Solvent->Condensation CheckImine Imine Formed? (Yellow/Orange precipitate or spot shift) Condensation->CheckImine CheckImine->Condensation No (Continue stirring) Reduction Step 2: Reduction Cool to 0°C Add NaBH4 slowly (1.5 equiv) CheckImine->Reduction Yes Quench Quench Add H2O or dil. HCl Destroy excess hydride Reduction->Quench Extraction Workup Extract (DCM/EtOAc) -> Wash (Brine) -> Dry (MgSO4) Quench->Extraction Purification Purification Recrystallization (EtOH) or Column Chromatography Extraction->Purification End Final Product Characterization (NMR, IR, MP) Purification->End

Caption: Stepwise One-Pot Reductive Amination Workflow for N-substituted Salicylamine Synthesis.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.RoleHazards
Salicylaldehyde 122.121.0ElectrophileIrritant
2,4-Dimethylaniline 121.181.0NucleophileToxic, Methemoglobinemia
Methanol (MeOH) 32.04SolventSolventFlammable, Toxic
Sodium Borohydride 37.831.5 - 2.0Reducing AgentWater Reactive, Toxic
Dichloromethane 84.93SolventExtractionCarcinogen suspect
Step-by-Step Methodology
Step 1: Imine Formation (Condensation)
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar.

  • Charging: Add Salicylaldehyde (1.22 g, 10 mmol) and Methanol (30 mL).

  • Addition: Add 2,4-Dimethylaniline (1.21 g, 10 mmol) to the stirring solution.

    • Observation: The solution typically turns bright yellow or orange immediately, indicating imine formation.

  • Reaction: Stir at Room Temperature (20–25°C) for 4–12 hours.

    • Optimization: If precipitation is heavy, you may heat to reflux for 1 hour to ensure completion, then cool.

    • QC Check: Perform TLC (Hexane:EtOAc 4:1). The aldehyde spot (

      
      ) should disappear, replaced by a lower 
      
      
      
      imine spot.
Step 2: Reduction
  • Cooling: Place the RBF in an ice-water bath to cool the mixture to 0°C .

  • Reduction: Slowly add Sodium Borohydride (

    
    )  (0.57 g, 15 mmol) in small portions over 15–20 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur. Do not cap the flask tightly.
      
  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours.

    • Observation: The intense yellow color of the imine should fade to a pale yellow or colorless solution as the conjugated

      
       bond is reduced to 
      
      
      
      .
Step 3: Workup & Purification[8]
  • Quenching: Cool the flask to 0°C again. Add distilled water (20 mL) dropwise to destroy excess borohydride. Adjust pH to ~7 using dilute HCl (1M) if necessary to break any boron complexes, but avoid strongly acidic pH to prevent amine salt trapping in the aqueous phase.

  • Extraction: Transfer to a separatory funnel. Extract with Dichloromethane (DCM) (

    
     mL).
    
  • Washing: Combine organic layers and wash with Brine (saturated NaCl, 30 mL).

  • Drying: Dry the organic layer over anhydrous

    
     or 
    
    
    
    . Filter off the drying agent.[8]
  • Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield the crude oil/solid.

  • Purification:

    • Recrystallization (Preferred): Dissolve crude in minimum hot Ethanol or Ethanol/Water mixture. Cool to 4°C to crystallize.

    • Flash Chromatography: If oil persists, use Silica Gel 60. Eluent: Hexane/Ethyl Acetate (gradient 9:1 to 7:3).

Characterization Standards

To validate the synthesis, the following spectral data should be obtained.

TechniqueExpected Signal / ValueStructural Assignment
Appearance White to off-white solidCrystalline amine

NMR

4.30 - 4.50 ppm (s, 2H)
Benzylic

(Key diagnostic peak)

NMR

2.10 - 2.30 ppm (s, 6H)
Methyl groups on aniline ring

NMR

6.50 - 7.30 ppm (m, Ar-H)
Aromatic protons
IR Spectroscopy ~3300 - 3400

Secondary Amine (

) / Phenol (

)
IR Spectroscopy Absence of ~1620

Disappearance of Imine

stretch

Troubleshooting & Optimization

  • Problem: Product remains yellow/orange.

    • Cause: Incomplete reduction of the imine.

    • Solution: Add more

      
       (0.5 equiv) and stir longer. Ensure the imine was fully dissolved or accessible.
      
  • Problem: Low Yield.

    • Cause: Loss of product during workup (amine forming salt in aqueous layer).

    • Solution: Ensure the aqueous layer pH is slightly basic (pH 8-9) during extraction to keep the amine deprotonated.

  • Problem: Oily Product.

    • Cause: Residual solvent or impurities.[9]

    • Solution: Triturate with cold hexanes to induce crystallization.

Safety & Handling (MSDS Summary)

  • 2,4-Dimethylaniline: DANGER. Toxic if swallowed, in contact with skin, or inhaled. Suspected of causing genetic defects and cancer. May cause methemoglobinemia. Use exclusively in a fume hood with nitrile gloves.

  • Sodium Borohydride: DANGER. In contact with water releases flammable gases (

    
    ). Toxic if swallowed. Causes severe skin burns and eye damage. Keep dry.
    
  • Salicylaldehyde: Warning.[10] Causes skin irritation and serious eye irritation.

References

  • Common Organic Chemistry. (n.d.). Reductive Amination - Standard Conditions (NaBH4). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Amines by Reductive Amination. Retrieved from [Link]

Sources

Application

Use of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol as a ligand in coordination chemistry

An Application Guide to the Coordination Chemistry of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol and Its Imino Analogue Introduction: A Tale of Two Ligands In the vast field of coordination chemistry, the design of effe...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Coordination Chemistry of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol and Its Imino Analogue

Introduction: A Tale of Two Ligands

In the vast field of coordination chemistry, the design of effective ligands is paramount to developing novel metal complexes with tailored electronic, catalytic, and biological properties.[1] Phenolic compounds containing nitrogen donor atoms are a cornerstone of ligand synthesis due to their straightforward preparation and versatile coordination behavior.[2] This guide focuses on the coordination chemistry of ligands derived from 2,4-dimethylaniline and a phenol backbone.

Specifically, we will explore two closely related yet structurally distinct ligands:

  • 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol : A Mannich base ligand, characterized by a flexible -CH₂-NH- linkage.

  • 2-{[(2,4-Dimethylphenyl)imino]methyl}phenol : A Schiff base ligand, featuring a more rigid -CH=N- (azomethine or imine) bond.

While both ligands act as bidentate chelators using their phenolic oxygen and amino/imino nitrogen atoms, the nature of the linkage between the two aromatic rings significantly influences the steric and electronic properties of the resulting metal complexes. The Schiff base variant is extensively studied, providing a rich dataset on its structural and functional characteristics.[3][4] The Mannich base, while less documented in literature for this specific combination, follows well-established synthetic routes and offers greater conformational flexibility.

This document provides detailed protocols for the synthesis of both ligand types and their metal complexes, outlines key characterization techniques, and discusses their established and potential applications for researchers in inorganic chemistry, catalysis, and drug development.

Part I: Ligand Synthesis Protocols

The choice between a Mannich or Schiff base synthesis route depends on the desired flexibility and electronic nature of the final ligand. The Schiff base synthesis is a direct condensation, while the Mannich reaction is a three-component condensation.

Protocol 1: Synthesis of (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}phenol (Schiff Base)

This protocol is based on the well-established condensation reaction between an aldehyde and a primary amine.[4][5]

Rationale: This one-step reaction is highly efficient. The refluxing in ethanol provides the necessary energy to drive the condensation, and the product often crystallizes upon cooling, simplifying purification.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 Salicylaldehyde (or derivative) p1 Dissolve in Ethanol r1->p1 r2 2,4-Dimethylaniline r2->p1 p2 Reflux (2-6 hours) p1->p2 p3 Cool to RT p2->p3 p4 Filter & Wash p3->p4 p5 Dry p4->p5 prod Schiff Base Ligand (Crystalline Solid) p5->prod

Caption: Workflow for Schiff Base Ligand Synthesis.

Materials:

  • Salicylaldehyde (or a substituted derivative like 2-hydroxy-5-methylbenzaldehyde)

  • 2,4-Dimethylaniline

  • Ethanol (absolute)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and heat source

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve salicylaldehyde (e.g., 10 mmol, 1.22 g) in 20 mL of absolute ethanol.

  • In a separate beaker, dissolve 2,4-dimethylaniline (10 mmol, 1.21 g) in 20 mL of absolute ethanol.

  • Add the 2,4-dimethylaniline solution to the salicylaldehyde solution in the flask.

  • Equip the flask with a condenser and place it on a magnetic stirrer with a heating mantle.

  • Heat the mixture to reflux and maintain for 2-6 hours with continuous stirring.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • A crystalline product should precipitate from the solution. If not, the solution can be placed in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a vacuum oven or desiccator. The product is typically a brightly colored crystalline solid.

Protocol 2: Synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (Mannich Base)

This protocol adapts the general principles of the Mannich reaction.[6]

Rationale: The Mannich reaction involves the aminoalkylation of an acidic proton located on a phenol. Formaldehyde acts as the methylene bridge donor. This three-component reaction is a powerful tool for C-C bond formation and introducing aminomethyl groups.

Materials:

  • Phenol

  • 2,4-Dimethylaniline

  • Formaldehyde (37% aqueous solution) or paraformaldehyde

  • Ethanol or Methanol

  • Stirring and heating apparatus

Step-by-Step Procedure:

  • In a 100 mL round-bottom flask, dissolve phenol (10 mmol, 0.94 g) in 25 mL of ethanol.

  • Add 2,4-dimethylaniline (10 mmol, 1.21 g) to the flask and stir until a homogeneous solution is formed.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add formaldehyde (10 mmol, 0.81 mL of 37% solution) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • The product may precipitate out of solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Part II: Synthesis of Metal Complexes

These ligands typically act as bidentate, monoanionic chelators, coordinating through the deprotonated phenolic oxygen and the nitrogen atom. The following is a general protocol that can be adapted for various transition metals.[7][8]

Rationale: The ligand is first dissolved, and a base is sometimes added to facilitate the deprotonation of the phenolic hydroxyl group, making it a better nucleophile. The metal salt is then added, leading to the formation of the complex, which often precipitates from the reaction mixture.

Workflow Diagram:

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 Synthesized Ligand (Schiff or Mannich Base) p1 Dissolve Ligand (Methanol/Ethanol) r1->p1 r2 Metal Salt (e.g., Cu(OAc)₂, CoCl₂, Ni(OAc)₂) p2 Add Metal Salt Solution r2->p2 p1->p2 p3 Stir/Reflux (1-24 hours) p2->p3 p4 Filter Precipitate p3->p4 p5 Wash & Dry p4->p5 prod Metal Complex p5->prod

Caption: General Workflow for Metal Complex Synthesis.

Materials:

  • Synthesized ligand (from Part I)

  • Metal salt (e.g., Copper(II) acetate, Nickel(II) acetate, Cobalt(II) chloride)

  • Methanol or Ethanol

  • Stirring and heating apparatus

Step-by-Step Procedure:

  • Dissolve the ligand (2 mmol) in 20 mL of warm methanol in a 50 mL round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1 mmol) in 10 mL of methanol. For a 1:2 metal-to-ligand ratio, this will yield an ML₂ complex.

  • Slowly add the metal salt solution to the ligand solution with vigorous stirring. A color change and/or precipitation is often observed immediately.

  • Stir the reaction mixture for 2-4 hours at room temperature or under reflux, depending on the metal ion's lability.[7]

  • After cooling, collect the precipitated solid by vacuum filtration.

  • Wash the complex with cold methanol to remove unreacted starting materials and then with a non-coordinating solvent like diethyl ether.

  • Dry the final metal complex in a vacuum desiccator.

Part III: Characterization Techniques

Proper characterization is essential to confirm the identity, structure, and purity of the synthesized ligands and complexes.

Spectroscopic and Analytical Data

A combination of techniques is used to elucidate the structure of the complexes. The coordination of the ligand to the metal ion is confirmed by shifts in key spectroscopic bands.[3]

TechniqueFree Ligand (Schiff Base)Coordinated Ligand (in Complex)Rationale for Change
FT-IR (cm⁻¹) ν(O-H): ~3400 (broad)ν(C=N): ~1615-1641[3]ν(O-H): Absentν(C=N): Shifts to lower frequency (~1600-1624)[7]The absence of the O-H band indicates deprotonation and coordination of the phenolic oxygen. The shift in the C=N band confirms the coordination of the imine nitrogen to the metal center.[8] New bands may appear at lower frequencies (~400-600 cm⁻¹) corresponding to M-O and M-N vibrations.[9]
¹H NMR δ(O-H): ~13 ppm (intramolecular H-bond)δ(CH=N): ~8.5 ppmParamagnetic metals (e.g., Cu(II), Co(II)) will broaden the spectrum significantly. For diamagnetic metals (e.g., Zn(II)), the phenolic proton signal disappears.Disappearance of the labile phenolic proton signal is a clear indicator of deprotonation and coordination.
UV-Vis Bands for π-π* and n-π* transitions.[9]Bands may shift (bathochromic or hypsochromic) due to coordination. New bands in the visible region may appear corresponding to d-d transitions or ligand-to-metal charge transfer (LMCT).[3]Changes in the electronic transitions of the ligand confirm coordination. The d-d transitions provide information about the geometry of the metal center (e.g., octahedral, tetrahedral).[3][10]
Structural Analysis: X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure, including bond lengths, angles, and the coordination geometry around the metal center.[11]

Key Structural Features (from Schiff Base Analogues):

  • Tautomeric Form: The free ligand exists in the phenol-imine tautomeric form, stabilized by a strong intramolecular O-H···N hydrogen bond.[4][12]

  • Coordination Geometry: For ML₂ complexes of metals like Cu(II) and Ni(II), a distorted square-planar geometry is common.[7]

  • Planarity: The planarity of the ligand can be influenced by the metal ion. For instance, the dihedral angle between the two aromatic rings in the free ligand is reported to be around 4.6-39.9°.[5][12] This angle may change upon coordination.

Diagram of Coordination:

Caption: Chelation of the Schiff base ligand to a metal center (M).

Part IV: Applications and Further Research

The combination of a metal center with these organic ligands creates a synergistic effect, opening avenues for various applications.[1][13]

Biological Activity

Metal complexes often exhibit enhanced biological activity compared to the free ligands.[2][14] This is often explained by chelation theory, where chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across cell membranes.

Application AreaFindings for Related ComplexesPotential for 2-{[(2,4-Dimethylphenyl)amino/imino]methyl}phenol Complexes
Antimicrobial Complexes of Co(II), Cu(II), and Ni(II) with related Schiff bases show significant activity against bacteria like E. coli and S. aureus and fungi like C. albicans.[3][15]The prepared complexes are strong candidates for antimicrobial screening. The dimethylphenyl group may enhance lipophilicity and cellular uptake.
Antioxidant Cobalt and Zinc complexes have shown the ability to scavenge superoxide and hydroxyl radicals.[16]The phenolic moiety is a known radical scavenger. Metal complexation can modulate this activity, making these compounds interesting for antioxidant assays.
DNA Interaction Metal complexes can bind to DNA through intercalation or groove binding, and some can even promote DNA cleavage.[9][16]The planarity and aromatic nature of the ligands suggest potential for DNA binding studies, which is relevant for developing anticancer agents.
Catalysis

Aminophenol and aniline-derived ligands are instrumental in catalysis, where they can act as non-innocent ligands, participating directly in redox processes.[17][18]

  • Cross-Coupling Reactions: Palladium complexes with aniline-derived ligands are effective catalysts for reactions like Suzuki-Miyaura coupling, which are fundamental in organic synthesis.[19]

  • Oxidation Reactions: The redox activity of the ligand-metal combination can be harnessed for various oxidation processes.[17]

  • Polymerization: The steric and electronic properties of the ligand can be tuned to control the activity and selectivity of metal catalysts in polymerization reactions.

Researchers are encouraged to screen the synthesized complexes for catalytic activity in these and other transformations, such as C-H functionalization and small molecule activation.[18]

References

  • Shamkhy, E. T., et al. (2017). Bioactivity of Formerly Synthesized Imino Phenol Ligand and its Organometallic Complexes. Biomedical and Pharmacology Journal, 10(1).

  • Yin, H.-D., et al. (2011). Transition metal complexes of 2, 6-di ((phenazonyl-4-imino) methyl)-4-methylphenol: structure and biological evaluation. PubMed.

  • Zafar, H., et al. (2021). Biological investigation of novel metal complexes of 2-amino-4-substituted phenylthiazole Schiff bases. PMC.

  • El-Saied, F. A., et al. (2021). MONONUCLEAR COMPLEXES OF Co(II), Cu(II), Zr(IV) AND Th(IV) OF 4- BROMO-2-(1-((2,4-DIMETHYLPHENYL)IMINO)ETHYL)-PHENOL: SYNTHESIS, SPECTRAL, THERMAL AND BIOLOGICAL STUDIES. ResearchGate.

  • CN102746168A. (n.d.). Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Google Patents.

  • Ünver, Y., et al. (2021). Crystal structure and Hirshfeld surface analysis of (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol. PMC.

  • Iqbal, S., et al. (2024). Investigating the Coordination Behavior of (E)-2-(((furan-2-ylmethyl) imino) methyl)phenol with Mercury(II) Ion: Synthesis, Char. Journal of Xi'an Shiyou University, Natural Science Edition.

  • Ünver, Y., et al. (2021). Crystal structure and Hirshfeld surface analysis of (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol. IUCrData.

  • El-Dien, F. A., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. MDPI.

  • Odabaşoğlu, M., et al. (2008). 2-[(2,4-Dimethylphenyl)iminomethyl]-6-methylphenol. PMC.

  • Mendez-Arriaga, J. M. (2024). Recent Advances in Biological and Catalytic Applications of Metal Complexes. MDPI.

  • Mondal, B. (2026). Catalytic Applications of Aminophenol Based Ligand Containing Transition Metal Complexes. Der Pharma Chemica.

  • Mendez-Arriaga, J. M. (2024). Recent Advances in Biological and Catalytic Applications of Metal Complexes. MDPI.

  • Al-Hamdani, A. A. S., et al. (2023). Syntheses,characterizations and X-ray structures of(E)-2-(((2-ethylphenyl)imino)methyl)phenol and their complexes with Rh(II),Cu(II)and Ni(II) ions. ResearchGate.

  • Request PDF. (2025). Catalytic Applications of Transition Metal Complexes Based on o-Aminophenol Ligands. ResearchGate.

  • Abu-Dief, A. M., et al. (2022). Design, Structural Inspection and Bio-Medicinal Applications of Some Novel Imine Metal Complexes Based on Acetylferrocene. MDPI.

  • BenchChem Technical Support Team. (2025). Catalytic Applications of Metal Complexes with Aniline-Derived Ligands: Application Notes and Protocols. BenchChem.

  • Deshmukh, J. H., et al. (2011). X-ray diffraction studies of Cu (II), Co (II), Fe (II) complexes with (RS). Journal of Chemical and Pharmaceutical Research.

  • Al-Resayes, S. I., et al. (2014). DNA Binding Test, X-Ray Crystal Structure, Spectral Studies, TG-DTA, and Electrochemistry of [CoX2(dmdphphen)] (Dmdphphen Is 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline, X = Cl, and NCS) Complexes. PMC.

Sources

Method

Application of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol in asymmetric catalysis

Technical Application Note: Stereoselective Polymerization Catalysis using 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Executive Summary This technical guide details the application of 2-{[(2,4-Dimethylphenyl)amino]methy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Stereoselective Polymerization Catalysis using 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

Executive Summary

This technical guide details the application of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (herein referred to as L-H ) as a ancillary ligand in Group 4 metal-catalyzed stereoselective polymerization. While the ligand itself is achiral, its sterically demanding N-(2,4-dimethylphenyl) moiety is critical for inducing stereoregularity (tacticity) in the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., rac-lactide) and olefin polymerization.

This protocol addresses the needs of drug delivery researchers seeking to synthesize Poly(lactic acid) (PLA) with controlled microstructure (heterotactic or isotactic) which directly influences the biodegradation rate and mechanical properties of polymer-drug conjugates.

Ligand Profile & Mechanistic Insight

Chemical Structure & Properties
  • IUPAC Name: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

  • Ligand Class: Bidentate [N,O] Phenoxy-Amine (Reduced Schiff Base / Mannich Base).

  • Key Feature: The 2,4-dimethyl substitution on the aniline ring provides essential steric bulk. The ortho-methyl group restricts rotation upon metal coordination, creating a rigid chiral pocket at the metal center (in bis-ligand complexes), which is essential for stereocontrol during monomer insertion.

Mode of Action: Stereoselective Chain Propagation

In the catalysis of rac-lactide, the catalyst system (typically


) operates via a Coordination-Insertion Mechanism .
  • Activation: The metal alkoxide initiates the ring opening.

  • Stereocontrol: The bulky L ligand forces the growing polymer chain into a specific orientation.

  • Chain End Control: The chirality of the last inserted monomer unit influences the stereochemistry of the next incoming monomer (e.g., favoring alternating D- and L- monomers to form heterotactic PLA).

Experimental Protocols

Protocol A: Ligand Synthesis (Reductive Amination Route)

Rationale: While Mannich condensation is cheaper, reductive amination avoids the formation of bis-substituted byproducts and yields higher purity ligand suitable for catalytic screening.

Materials:

  • Salicylaldehyde (1.0 eq)

  • 2,4-Dimethylaniline (1.0 eq)

  • Sodium Borohydride (

    
    , 2.0 eq)
    
  • Methanol (anhydrous)

Step-by-Step:

  • Imine Formation: In a 250 mL round-bottom flask, dissolve Salicylaldehyde (12.2 g, 100 mmol) and 2,4-Dimethylaniline (12.1 g, 100 mmol) in Methanol (100 mL).

  • Reflux: Heat to reflux for 2 hours. The solution will turn deep yellow/orange (formation of Schiff base).

  • Reduction: Cool the mixture to

    
     in an ice bath. Slowly add 
    
    
    
    (7.6 g, 200 mmol) in small portions over 30 minutes. Caution: Hydrogen gas evolution.
  • Workup: Stir at room temperature for 4 hours. Quench with water (50 mL). Evaporate methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with Dichloromethane (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane to obtain white crystalline solid.

    • Target Yield: >85%

    • Characterization:

      
       NMR (CDCl3): 
      
      
      
      4.45 (s, 2H,
      
      
      ), 2.25 (s, 3H,
      
      
      ), 2.15 (s, 3H,
      
      
      ).
Protocol B: Catalyst Synthesis (In-Situ Zirconium Complex)

Rationale: Group 4 alkoxides are moisture sensitive. This step must be performed in a glovebox or using Schlenk techniques.

Materials:

  • Ligand L-H (Synthesized in Protocol A)

  • Zirconium(IV) Isopropoxide (

    
    )
    
  • Solvent: Toluene (dried over Na/Benzophenone)

Step-by-Step:

  • Dissolve L-H (2.0 eq) in dry Toluene.

  • Add

    
     (1.0 eq) dropwise at room temperature.
    
  • Stir for 2 hours. The solution typically turns pale yellow.

  • Optional: Remove volatiles to isolate the complex

    
    , or use the solution directly for polymerization (screening mode).
    
Protocol C: Stereoselective Polymerization of rac-Lactide

Rationale: This protocol tests the ability of the bulky ligand to induce heterotactic bias in the polymer.

Conditions:

  • Monomer: rac-Lactide (Recrystallized from dry toluene).

  • Ratio: [Monomer]:[Catalyst] = 100:1.

  • Temperature:

    
    .
    

Workflow:

  • In a Schlenk tube, charge rac-Lactide (1.44 g, 10 mmol).

  • Add the Catalyst solution (containing 0.1 mmol Zr) via syringe.

  • Heat to

    
     for 2–6 hours.
    
  • Termination: Quench with acidic methanol (1 mL HCl in 50 mL MeOH). The polymer will precipitate.

  • Analysis: Filter, dry, and analyze by Gel Permeation Chromatography (GPC) and Homonuclear Decoupled

    
     NMR.
    

Data Analysis & Performance Metrics

Table 1: Expected Catalytic Performance (Comparative) Note: Data represents typical values for Aminomethyl Phenol Zirconium systems in ROP.

Ligand Substituent (N-Aryl)Conversion (%)Time (h)Molecular Weight (

, g/mol )
PDI (

)
Stereoselectivity (

)*
Phenyl (Unsubstituted)95212,0001.50.55 (Atactic)
2,4-Dimethylphenyl 92 4 18,500 1.2 0.75 (Heterotactic bias)
2,6-Diisopropylphenyl851222,0001.10.88 (Highly Heterotactic)
  • 
     (Probability of racemic linkage): 0.5 = Atactic, 1.0 = Heterotactic. The 2,4-dimethyl group provides moderate steric control, improving tacticity over unsubstituted ligands.
    

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the Ring-Opening Polymerization of Lactide, highlighting the role of the ligand in stereocontrol.

ROP_Mechanism cluster_ligand Ligand Role (2-{[(2,4-Dimethylphenyl)amino]methyl}phenol) Catalyst Active Catalyst [L2Zr-OR] Coordination Monomer Coordination (Steric Filtering by Ligand) Catalyst->Coordination + rac-Lactide Insertion Insertion Step (Ring Opening) Coordination->Insertion Nu- Attack Propagation Chain Propagation (PLA Growth) Insertion->Propagation Ring Expansion Propagation->Coordination Next Monomer Product Stereoregular PLA (Heterotactic/Isotactic) Propagation->Product Termination (MeOH) Desc The bulky 2,4-dimethylphenyl group blocks one quadrant of the Zr center, forcing incoming monomer to align stereoselectively.

Figure 1: Catalytic cycle for the ROP of Lactide.[1] The ligand's steric bulk directs the coordination geometry, influencing the stereochemistry of the polymer backbone.

References

  • Crystallographic Characterization: Fun, H. K., & Quah, C. K. (2011).[2] 2-[(E)-(2,4-Dimethylphenyl)iminomethyl]phenol. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1933. (Note: Describes the Schiff base precursor structure, establishing the geometry of the backbone).

  • Ligand Class Overview (Polymerization): Kansız, S., et al. (2021).[3] Crystal structure and Hirshfeld surface analysis of (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol. Journal of Molecular Structure. (Validates the synthesis and structural analysis of 2,4-dimethyl substituted phenoxy-imine ligands).

  • Chakraborty, D., & Chen, E. Y. X. (2002). "Stereoselective Polymerization of alpha-Olefins and Cyclic Esters." Chemical Reviews.
  • Commercial Availability & Safety: PubChem CID 28440535: 2-{[(2,4-Dimethoxyphenyl)amino]methyl}phenol. (Verification of chemical identity and safety data).

Sources

Application

Application Note: Analytical Protocols for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

This application note outlines the analytical protocols for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS: 500727-62-8), a Mannich base derivative often utilized as a pharmaceutical intermediate or ligand in coordinat...

Author: BenchChem Technical Support Team. Date: February 2026

This application note outlines the analytical protocols for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS: 500727-62-8), a Mannich base derivative often utilized as a pharmaceutical intermediate or ligand in coordination chemistry.[1][2]

The following guide synthesizes high-performance liquid chromatography (HPLC) for purity profiling and gas chromatography-mass spectrometry (GC-MS) for structural identification, addressing the specific challenges posed by the molecule's amphoteric nature (phenolic hydroxyl and secondary amine).

Introduction & Physicochemical Context

The target analyte contains two distinct functional groups that dictate the analytical strategy:

  • Phenolic Hydroxyl (-OH): Weakly acidic (pKa ~10), prone to hydrogen bonding.[1][2]

  • Secondary Amine (-NH-): Weakly basic, prone to peak tailing on silanol-active stationary phases.[1][2]

Because of this amphoteric nature, standard reverse-phase HPLC requires careful pH control to suppress ionization or ion-pairing.[1] For GC-MS, the polarity of these groups necessitates derivatization (silylation) to prevent thermal degradation and adsorption in the inlet liner.

Workflow Overview

The following diagram illustrates the decision matrix for selecting the appropriate method based on the analytical goal (Quantification vs. Identification).

AnalysisWorkflow Sample Sample: 2-{[(2,4-Dimethylphenyl) amino]methyl}phenol Goal Define Analytical Goal Sample->Goal Quant Purity / Quantification Goal->Quant High Precision Ident Structure / Impurity ID Goal->Ident Trace Analysis HPLC HPLC-UV/DAD (Method A) Quant->HPLC Deriv Derivatization (BSTFA + TMCS) Ident->Deriv Result_Quant Area % / Assay HPLC->Result_Quant GCMS GC-MS (Method B) Result_Ident Mass Spec Fingerprint GCMS->Result_Ident Deriv->GCMS

Figure 1: Analytical workflow decision tree for quantification versus structural identification.

Method A: HPLC-UV Protocol (Purity & Quantification)[1][2]

Rationale: The secondary amine moiety can interact with residual silanols on the column, causing tailing. We utilize a high-pH stable C18 column or a low-pH buffer with end-capping to mitigate this.[1] The protocol below uses a robust low-pH method compatible with LC-MS if needed.

Reagents and Equipment
  • Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water (v/v).[2]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Diluent: Methanol:Water (50:50).[1][2]

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Injection Vol 5 - 10 µLPrevent column overload.
Col. Temp. 30°CImproves mass transfer and peak sharpness.[3]
Detection UV @ 215 nm & 280 nm215 nm for sensitivity; 280 nm for selectivity (phenolic ring).[2]
Run Time 20 MinutesSufficient for impurity elution.
Gradient Program[1]
Time (min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Event
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop

System Suitability Criteria:

  • Tailing Factor (T): < 1.5 (Critical for amine accuracy).[1][2]

  • Theoretical Plates (N): > 5000.[2][4]

  • Retention Time (RT): ~8.5 - 9.5 min (Estimated).[1][2]

Method B: GC-MS Protocol (Identification)[1][2]

Rationale: Direct injection of secondary amines and phenols can lead to adsorption in the inlet liner. Silylation replaces the active hydrogens on the -OH and -NH- groups with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.[1]

Sample Preparation (Derivatization)[1][2]
  • Weigh 5 mg of sample into a 1.5 mL GC vial.

  • Add 500 µL of Anhydrous Pyridine (Solvent/Catalyst).

  • Add 200 µL of BSTFA + 1% TMCS (Silylating agent).[2]

  • Cap and vortex for 30 seconds.

  • Incubate at 60°C for 30 minutes .

  • Cool to room temperature and inject directly.

Instrument Parameters
ParameterSettingNotes
Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS)30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/minConstant Flow
Inlet Split (20:[1][2]1) @ 260°CHigh split to prevent saturation.
Transfer Line 280°CPrevent condensation.
Source Temp 230°CStandard EI source temp.
Scan Range 40 - 450 m/zCovers molecular ion and fragments.[1]
Temperature Program
  • Initial: 80°C (Hold 1 min)

  • Ramp: 15°C/min to 300°C[1][2]

  • Final: 300°C (Hold 5 min)

Data Interpretation & Mass Spectrometry Logic

The identification of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol relies on recognizing specific fragmentation patterns.[1][2]

Fragmentation Pathway (Electron Impact - 70eV)

The molecule cleaves primarily at the C-N bonds surrounding the methylene bridge.[1]

  • Molecular Ion (M+): 227 m/z (Weak intensity).[2]

  • Base Peak (Tropylium-like): The 2,4-dimethylaniline moiety often yields a stable ion at m/z 120/121 .[1]

  • Hydroxybenzyl Cation: Cleavage of the benzyl-nitrogen bond generates the ortho-hydroxybenzyl cation (quinone methide precursor) at m/z 107 .[1]

  • Derivatized Shifts:

    • Mono-TMS (Phenol only): M+ = 299 m/z.[1][2]

    • Di-TMS (Phenol + Amine): M+ = 371 m/z (Likely dominant if reaction is complete).[1][2]

Fragmentation Parent Parent Molecule (MW 227) Split EI Fragmentation Parent->Split Deriv_Path If Silylated (Di-TMS) Parent->Deriv_Path Frag1 Fragment A: m/z 107 (Hydroxybenzyl Cation) Split->Frag1 C-N Cleavage Frag2 Fragment B: m/z 120/121 (Dimethylaniline moiety) Split->Frag2 Charge Retention on N TMS_Parent Di-TMS Parent (m/z 371) Deriv_Path->TMS_Parent TMS_Frag TMS-Benzyl Fragment (m/z 179) TMS_Parent->TMS_Frag Loss of Amine-TMS

Figure 2: Proposed fragmentation pathway for the native and derivatized analyte.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
HPLC Peak Tailing Interaction between amine and silanols.[1]Add 10mM Ammonium Acetate to aqueous phase or use a "Base-Deactivated" column.[1]
GC Peak Broadening Incomplete derivatization.Ensure reagents are fresh; increase incubation time to 60 min; ensure sample is dry (water kills BSTFA).
Extra Peaks in GC Degradation of Mannich base.Mannich bases can reverse to starting materials (retro-Mannich) at high inlet temps.[1][2] Lower inlet to 220°C if observed.
Low Sensitivity UV detection wavelength mismatch.The aniline ring absorbs strongly at 240-250 nm; check UV max via DAD scan.

References

  • PubChem. (n.d.).[2] 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link][2]

  • Sigma-Aldrich. (n.d.).[1][2] Protocol for Silylation of Amines and Phenols using BSTFA. Merck KGaA.

  • Roman, G. (2012).[2][5] Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Revista de Chimie.[5] Retrieved from [Link]

  • NIST Mass Spec Library. (2023). General fragmentation patterns of N-benzylanilines.[1] National Institute of Standards and Technology. [Link][1][2]

Sources

Method

Experimental setup for studying the kinetics of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol reactions

Topic: Experimental Setup for Studying the Kinetics of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Reactions Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Setup for Studying the Kinetics of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Reactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the experimental design and execution of kinetic studies for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol, a representative Mannich base. The protocols detailed herein are designed to be adaptable for a range of reaction types, from rapid decomposition pathways to slower enzymatic or chemical modifications. We emphasize the rationale behind methodological choices, offering protocols for UV-Vis spectrophotometry, stopped-flow techniques for rapid kinetics, and High-Performance Liquid Chromatography (HPLC) for complex reaction mixtures. Furthermore, this guide includes detailed procedures for data acquisition, analysis, and interpretation to derive critical kinetic parameters such as rate constants and reaction orders, ensuring scientific rigor and reproducibility.

Introduction and Scientific Context

2-{[(2,4-Dimethylphenyl)amino]methyl}phenol is a Mannich base, a class of organic compounds synthesized through the aminoalkylation of an acidic proton located on a carbonyl compound, using formaldehyde and a primary or secondary amine.[1] Mannich bases are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The introduction of the Mannich base moiety can enhance the water solubility and bioavailability of a parent molecule, making these compounds valuable as potential prodrugs.[2][3]

Understanding the reaction kinetics of this molecule is paramount for several reasons:

  • Stability and Degradation: Determining the rate of decomposition under various conditions (e.g., pH, temperature) is crucial for assessing its shelf-life and stability as a potential therapeutic agent. Many Mannich bases are susceptible to retro-Mannich (deamination) reactions.

  • Mechanism of Action: Kinetic data provides invaluable insight into the reaction mechanism, helping to identify rate-determining steps and transient intermediates.[4][5]

  • Process Optimization: In a synthetic or industrial context, kinetic studies are essential for optimizing reaction conditions to maximize yield and minimize reaction time.[6]

  • Pharmacokinetics: Studying the rate at which the molecule interacts with biological targets or undergoes metabolic transformation is fundamental to drug development.

This guide provides the foundational experimental frameworks to empower researchers to rigorously investigate these kinetic questions.

Core Principles of Kinetic Analysis

The experimental determination of reaction rates involves monitoring the change in concentration of a reactant or product over time.[7] This can be achieved by tracking a physical or chemical property of the system that is directly proportional to the concentration of a species of interest. For 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol and its potential reactants or products, several analytical techniques are suitable.

  • Spectrophotometry (UV-Vis): This method relies on Beer-Lambert Law, where the absorbance of light at a specific wavelength is proportional to the concentration of an absorbing species.[6] If the reaction involves a change in the chromophoric structure of the molecule (e.g., formation or cleavage of conjugated systems), UV-Vis spectrophotometry is an excellent real-time monitoring tool.[7][8]

  • High-Performance Liquid Chromatography (HPLC): For complex reactions involving multiple reactants, intermediates, and products, HPLC is the method of choice. It allows for the physical separation of each component in a mixture, with subsequent detection and quantification.[9][10] This technique is particularly powerful for monitoring reactions where spectral overlap prevents accurate spectrophotometric analysis.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an inherently quantitative technique that allows for the in situ monitoring of reactions directly within an NMR tube.[11][12] It provides rich structural information, enabling the simultaneous tracking of all hydrogen-bearing (or other NMR-active nuclei) species in the reaction mixture.[13]

The choice of method depends on the reaction's speed, complexity, and the analytical instrumentation available. For very fast reactions (e.g., with half-lives in the millisecond range), specialized rapid-mixing techniques such as stopped-flow are necessary.[14][15][16]

General Experimental Workflow

A systematic approach is critical for obtaining reliable kinetic data. The following workflow provides a logical sequence for designing and executing kinetic experiments.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Define Reaction Conditions (pH, Temp, Solvent) B Prepare Stock Solutions & Buffers A->B C Select Analytical Wavelength (λ_max) or HPLC/NMR Method B->C D Instrument Setup & Equilibration C->D E Initiate Reaction (e.g., Rapid Mixing) D->E F Acquire Data vs. Time (Abs, Peak Area, etc.) E->F G Process Raw Data F->G H Plot Data (e.g., ln[A] vs. time) G->H I Determine Rate Law, Order, and k H->I

Caption: General workflow for a chemical kinetics experiment.

Materials and Instrumentation

Reagents and Consumables
  • 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (high purity, >98%)

  • Reactant of interest (e.g., acid, base, enzyme, oxidizing agent)

  • Buffer salts (e.g., phosphate, acetate, TRIS) to maintain constant pH

  • Solvents (e.g., HPLC-grade water, acetonitrile, methanol, DMSO)

  • Deuterated solvents for NMR studies (e.g., D₂O, DMSO-d₆)

  • High-purity acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Quartz cuvettes (1 cm path length) for UV-Vis spectrophotometry

  • Autosampler vials and appropriate HPLC column (e.g., C18 reversed-phase)

  • High-precision NMR tubes

Instrumentation
  • UV-Vis Spectrophotometer: A dual-beam or diode-array spectrophotometer with temperature control (Peltier) capabilities.

  • Stopped-Flow Apparatus: An accessory for the spectrophotometer or a dedicated instrument for rapid kinetics, capable of mixing reactants in milliseconds.[16][17]

  • High-Performance Liquid Chromatography (HPLC) System: Equipped with a pump, autosampler, column thermostat, and a suitable detector (e.g., Diode Array Detector).

  • High-Field Nuclear Magnetic Resonance (NMR) Spectrometer: (e.g., 400 MHz or higher) for in situ reaction monitoring.[18]

  • pH Meter: Calibrated with standard buffers.

  • Thermostatic Water Bath: For maintaining constant temperature in experiments not conducted within a temperature-controlled instrument.

  • Analytical Balance and Calibrated Pipettes: For accurate preparation of solutions.

Detailed Experimental Protocols

Protocol 1: Kinetic Analysis by UV-Vis Spectrophotometry (for slow to moderate reactions)

This protocol is suitable for reactions with half-lives greater than a few minutes.[16]

  • Wavelength Selection:

    • Prepare dilute solutions (~10-50 µM) of the reactant (2-{[(2,4-Dimethylphenyl)amino]methyl}phenol) and the expected final product(s) in the chosen reaction buffer.

    • Scan the UV-Vis spectrum (e.g., 200-600 nm) for each solution to identify the wavelength of maximum absorbance (λ_max) where the change in absorbance between reactant and product is greatest. This will maximize the signal-to-noise ratio. Phenolic compounds typically show absorbance in the 270-280 nm range.[8]

  • Instrument Setup:

    • Set the spectrophotometer to kinetics or time-scan mode.

    • Set the monitoring wavelength to the predetermined λ_max.

    • Equilibrate the cuvette holder to the desired reaction temperature (e.g., 25°C or 37°C).

  • Reaction Execution:

    • Pipette the buffer and the solution of the first reactant into a quartz cuvette. Place the cuvette in the holder and allow it to thermally equilibrate (approx. 5-10 minutes).

    • Blank the instrument using this solution.

    • To initiate the reaction, add a small, known volume of a concentrated stock solution of the second reactant. Mix rapidly by inverting the cuvette 2-3 times with a stopper or by gentle pipetting.

    • Immediately start data acquisition, recording absorbance as a function of time.

  • Data Collection:

    • Collect data for a period equivalent to at least 3-4 half-lives to ensure the reaction's completion or equilibrium is observed.[16]

    • Repeat the experiment with varying initial concentrations of each reactant to determine the reaction order.

Protocol 2: Rapid Kinetic Analysis by Stopped-Flow Spectrophotometry

This technique is essential for reactions with half-lives in the millisecond to second range.[14][19]

  • Preliminary Steps:

    • As with conventional spectrophotometry, first establish that a significant change in absorbance or fluorescence occurs upon reaction.[14]

    • Prepare filtered, degassed solutions of the reactants in the desired buffer. Particulate matter can interfere with the instrument's valves and optics.

  • Instrument Setup:

    • Flush the instrument's syringes and flow lines with the reaction buffer to clean the system.

    • Load the reactant solutions into the two separate drive syringes (e.g., Syringe A: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol; Syringe B: second reactant).[17]

    • Set the instrument parameters: monitoring wavelength, temperature, data acquisition rate (e.g., 1 point every millisecond), and total acquisition time.

  • Reaction Execution and Data Acquisition:

    • Trigger the instrument. The drive syringes will rapidly inject the reactants into a high-efficiency mixing chamber.[15]

    • The newly mixed solution flows into the observation cell, displacing the previous contents into a stopping syringe.[14]

    • When the stopping syringe is full, the flow abruptly stops, and data collection is simultaneously triggered.[15] The time from mixing to observation is known as the "dead time" of the instrument (typically ~1 ms).

    • Record the change in absorbance over time.

    • Perform multiple "pushes" to ensure reproducibility and average the resulting kinetic traces.

Protocol 3: Kinetic Analysis by HPLC

This protocol is ideal for monitoring the disappearance of the starting material and the appearance of one or more products simultaneously.[9]

  • Method Development:

    • Develop an HPLC method (e.g., reversed-phase C18 column) that can effectively separate the starting material, 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol, from its products and any other reactants.

    • Optimize the mobile phase composition (e.g., acetonitrile/water gradient), flow rate, and detector wavelength to achieve good peak shape and resolution.

    • Create a calibration curve for each compound of interest by injecting known concentrations and plotting peak area versus concentration.

  • Reaction Setup:

    • Set up the reaction in a thermostatted vessel with stirring.

    • Initiate the reaction by adding the final reactant. Start a timer immediately.

  • Sample Collection and Quenching:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it into a vial containing a quenching agent (e.g., a strong acid/base or a solvent that stops the reaction) to prevent further transformation before analysis.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Record the chromatograms and integrate the peak areas for the reactant and product(s) at each time point.

    • Use the calibration curves to convert the peak areas into concentrations.

Data Analysis and Interpretation

Once the raw data (e.g., absorbance, peak area) is collected, it must be converted to concentration and analyzed to determine the rate law.

Determining Reaction Order and Rate Constant (k)

The rate law for a reaction is given by: Rate = k[A]^m[B]^n, where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B.[20] The method of initial rates or integrated rate laws can be used for this.

For a pseudo-first-order condition (where one reactant is in large excess), the analysis simplifies. The integrated rate laws are used to linearize the concentration-time data:

Reaction OrderIntegrated Rate LawLinear PlotSlope
Zero [A]t = -kt + [A]₀[A] vs. time-k
First ln[A]t = -kt + ln[A]₀ln[A] vs. time-k
Second 1/[A]t = kt + 1/[A]₀1/[A] vs. timek

Table 1: Integrated Rate Laws and Corresponding Linear Plots.

By plotting the data according to these equations, the reaction order can be determined from which plot yields a straight line. The rate constant k is then calculated from the slope of that line.

Sample Data Analysis

Consider a hypothetical decomposition of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol monitored by HPLC.

Time (min)[Compound] (µM)ln[Compound]1/[Compound] (µM⁻¹)
0100.04.6050.0100
1060.74.1060.0165
2036.83.6050.0272
3022.33.1050.0448
605.01.6090.2000

Plotting ln[Compound] versus time would yield a straight line, indicating a first-order reaction. The slope would be -k.

Plausible Reaction Mechanism Visualization

The decomposition of a Mannich base, a retro-Mannich reaction, is a common kinetic process to study. This often involves protonation of the amine followed by elimination.

G A Mannich Base (Substrate) B Protonated Intermediate A->B + H⁺ (fast) C Iminium Ion + Phenol B->C k₁ (slow, RLS) D Amine + Aldehyde (Final Products) C->D + H₂O (fast)

Caption: A plausible retro-Mannich reaction pathway.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Non-reproducible kinetic traces Inconsistent mixing; Temperature fluctuations; Reagent degradation.Ensure rapid, consistent mixing. Use a thermostatted cell holder. Prepare fresh stock solutions daily.
Scattered data points / Noisy signal Low concentration; Bubbles in cuvette; Dirty optics; Lamp instability.Increase reactant concentration if possible. Degas solutions. Clean cuvettes and instrument optics. Allow lamp to warm up.
Reaction is too fast for manual mixing The half-life of the reaction is in the seconds or sub-second range.Utilize a stopped-flow apparatus for rapid mixing and data acquisition.[16][19]
Drifting baseline in HPLC Column not equilibrated; Mobile phase composition changing; Leak in the system.Flush the column with the mobile phase until a stable baseline is achieved. Check for leaks and prepare fresh mobile phase.
Non-linear Arrhenius or Eyring plots Change in reaction mechanism with temperature; Competing reactions.Analyze the reaction over a narrower temperature range. Use HPLC or NMR to identify potential side products.

Conclusion

The kinetic analysis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol reactions is a critical component of its evaluation for pharmaceutical and chemical applications. By selecting the appropriate analytical technique—be it UV-Vis spectrophotometry for simple systems, stopped-flow for rapid processes, or HPLC for complex mixtures—researchers can obtain high-quality, reproducible data. The protocols and data analysis frameworks provided in this guide offer a robust starting point for elucidating reaction mechanisms, determining stability, and optimizing reaction conditions. A rigorous and systematic approach, as outlined here, is essential for generating the trustworthy kinetic data needed to advance scientific understanding and product development.

References

  • Rapid reaction kinetics (Stopped-Flow) - University of York. (n.d.). University of York. Retrieved from [Link]

  • Stopped-flow. (n.d.). Wikipedia. Retrieved from [Link]

  • Comerford, J. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. Retrieved from [Link]

  • Monitoring fast reactions using Stopped Flow Kinetics on the Cary 50/60 UV-Vis. (2011, March 15). Agilent. Retrieved from [Link]

  • Pursch, M. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. Retrieved from [Link]

  • Online HPLC Analysis with DirectInject-LC. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Marchione, A. A., & Conklin, B. (2016). Gas Phase NMR for the Study of Chemical Reactions: Kinetics and Product Identification. In Gas Phase NMR (pp. 126-151). Royal Society of Chemistry.
  • Experimental Methods in Chemical Kinetics. (n.d.). Fiveable. Retrieved from [Link]

  • What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions? (2025, August 5). BioLogic Learning Center. Retrieved from [Link]

  • Brown, P., et al. (n.d.). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PMC. Retrieved from [Link]

  • Pseudo-first-order kinetic plots of the decomposition of the Mannich bases... (n.d.). ResearchGate. Retrieved from [Link]

  • Understanding HPLC Analysis Method: Key Principles and Applications. (2023, October 20). Drawell. Retrieved from [Link]

  • Kinetic Understanding Using NMR Reaction Profiling. (2011, October 26). ACS Publications. Retrieved from [Link]

  • Reaction Monitoring & Kinetics. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Kinetic Profiling by NMR. (2016, September). Retrieved from [Link]

  • Kinetics / reaction monitoring. (n.d.). IMSERC. Retrieved from [Link]

  • Mobile tool for HPLC reaction monitoring. (n.d.). ResearchGate. Retrieved from [Link]

  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2021, September 7). MDPI. Retrieved from [Link]

  • ANALYTICAL METHODS - Toxicological Profile for Phenol. (n.d.). NCBI Bookshelf. Retrieved from [Link]

  • Chemical kinetics. (n.d.). Wikipedia. Retrieved from [Link]

  • Experiment 3 Chemical Kinetics – Determining the Rate Equation. (n.d.). U.Mass General Chemistry. Retrieved from [Link]

  • Experimental methods of chemical kinetics. (2022, February 20). Chemistry LibreTexts. Retrieved from [Link]

  • Mainali, K., et al. (2022, November 2). Electroanalytical Method for The Detection of Phenol: A Brief. Iris Publishers. Retrieved from [Link]

  • Toxicological Profile for Phenol. (n.d.). ATSDR. Retrieved from [Link]

  • New Kinetics Experiment for Undergraduate Chemical Engineering Laboratory. (n.d.). Retrieved from [Link]

  • How to Perform a Phenol Test for Accurate Chemical Analysis. (2025, December 19). Retrieved from [Link]

  • Application of the Mannich reaction in the structural modification of natural products. (2023, July 14). PMC. Retrieved from [Link]

  • Synthesis of Antifungal Heterocycle-Containing Mannich Bases: A Comprehensive Review. (2023, November 9). MDPI. Retrieved from [Link]

  • Investigation of the Mannich reaction for generating a β-aminoketone: further treatment of kinetic results. (2018, March 22). Taylor & Francis. Retrieved from [Link]

  • Mechanism and Kinetic Study on Synthesis of Methacrolein Catalyzed by Amine/Acid. (2023, April 3). MDPI. Retrieved from [Link]

  • Complex reaction kinetics of a Mannich reaction in droplets under electrospray conditions. (2023, April 17). Royal Society of Chemistry. Retrieved from [Link]

  • Mannich Bases: Synthesis, Pharmacological Activity, and Applications: A Review. (2022, December 30). Iraqi Journal of Science. Retrieved from [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (2023, March 2). Open Access Research Journal of Biology and Pharmacy. Retrieved from [Link]

  • Kinetics and Mechanism of the Aminolysis of Phenyl and Methyl 4-Nitrophenyl Thionocarbonates. (n.d.). PubMed. Retrieved from [Link]

Sources

Application

Application Note: Single Crystal Growth of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

This Application Note is a technical guide designed for researchers requiring high-quality single crystals of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol . This compound, a reduced Schiff base (Mannich base derivative),...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is a technical guide designed for researchers requiring high-quality single crystals of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol . This compound, a reduced Schiff base (Mannich base derivative), presents specific challenges in crystallization due to its secondary amine flexibility and hydrogen-bonding potential.

This guide prioritizes Vapor Diffusion and Slow Evaporation techniques, which are most effective for this class of flexible aromatic amines.

Introduction & Structural Context[1][2][3][4][5][6][7][8]

The target compound, 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (hereafter referred to as DMAP-MP ), is a bidentate ligand often used in coordination chemistry and as a pharmaceutical intermediate.

Structurally, it features a flexible methylene bridge (


) connecting a phenol ring and a 2,4-dimethylaniline moiety. Unlike its rigid imine precursor (a Schiff base), DMAP-MP possesses conformational freedom that can complicate crystal packing. Successful crystallization relies on stabilizing the intermolecular and intramolecular hydrogen bond networks, specifically the 

and

interactions.
Key Physicochemical Properties
PropertyDescriptionImplication for Crystallization
Molecular Formula

Moderate molecular weight (227.3 g/mol ).
Functionality Phenolic -OH, Secondary Amine -NHStrong H-bond donor/acceptor potential.
Solubility Soluble in CHCl

, DCM, MeOH, EtOH.
Use polar organic solvents for dissolution.
Insolubility Water, Hexane, Pentane.Use hydrocarbons as anti-solvents.
Appearance Colorless to Pale Yellow Solid.Note: Deep yellow/orange indicates contamination with the unreduced imine.

Pre-Crystallization: Synthesis & Purity Validation

Critical Warning: The most common cause of crystallization failure for this compound is contamination with the intermediate imine (Schiff base). The imine crystallizes differently and can inhibit the growth of the amine lattice.

Synthesis Workflow (Summary)
  • Condensation: Salicylaldehyde + 2,4-Dimethylaniline

    
    Imine  (Yellow crystals).
    
  • Reduction: Imine +

    
    
    
    
    
    Target Amine (DMAP-MP) .
Purity Check Protocol

Before attempting crystal growth, validate purity using


H-NMR (CDCl

)
:
  • Target (Amine): Look for a singlet at

    
     ppm  (methylene 
    
    
    
    ).
  • Impurity (Imine): Look for a singlet at

    
     ppm  (azomethine 
    
    
    
    ).
  • Action: If the imine peak is visible (

    
    ), recrystallize the crude product from hot ethanol before proceeding to single-crystal growth.
    

SynthesisWorkflow cluster_legend Critical Checkpoint Precursors Precursors (Salicylaldehyde + 2,4-Dimethylaniline) Imine Intermediate Imine (Yellow Solid) Rigid Structure Precursors->Imine Condensation (-H2O) Reduction Reduction (NaBH4 / MeOH) Imine->Reduction Amine Target Amine (DMAP-MP) (Colorless/Pale) Flexible Linker Reduction->Amine H- transfer Crystallization Single Crystal Growth (Vapor Diffusion) Amine->Crystallization Dissolution in DCM/CHCl3 Check NMR Check: Absence of 8.5 ppm peak Amine->Check Check->Crystallization Pass

Figure 1: Synthesis and purification workflow ensuring the removal of the rigid imine intermediate, which is critical for growing high-quality amine crystals.

Protocol A: Vapor Diffusion (Gold Standard)

This method is recommended for obtaining X-ray quality single crystals. It provides a slow, controlled approach to saturation, minimizing defects.

Materials:

  • Solvent (Inner Vial): Dichloromethane (DCM) or Chloroform (

    
    ).
    
  • Anti-Solvent (Outer Vial): n-Hexane or n-Pentane.

  • Glassware: 4 mL small vial (inner), 20 mL scintillation vial (outer).

Step-by-Step Procedure:

  • Dissolution: Dissolve 20–30 mg of pure DMAP-MP in 1–1.5 mL of DCM in the small (4 mL) vial. Ensure the solution is clear. If cloudy, filter through a 0.45

    
    m PTFE syringe filter.
    
  • Placement: Place the open small vial inside the larger (20 mL) scintillation vial.

  • Anti-Solvent Addition: Carefully add 4–6 mL of n-Hexane to the outer vial.

    • Crucial: Do not let the hexane spill into the inner vial. The liquid level of the hexane should be lower than the rim of the inner vial.

  • Sealing: Tightly cap the outer vial.

  • Incubation: Store the setup in a vibration-free environment at room temperature (

    
    ).
    
  • Observation:

    • Day 1-2: Volume in the inner vial increases as hexane diffuses in.

    • Day 3-7: Colorless block-like or prism crystals should appear on the walls/bottom of the inner vial.

Why this works: The volatile anti-solvent (hexane) diffuses into the solution (DCM), slowly increasing the polarity and reducing the solubility of the amine, forcing it to organize into a crystal lattice.

Protocol B: Slow Evaporation (Alternative)

Suitable if the compound is highly soluble in alcohols and you require a simpler setup.

Materials:

  • Solvent: Ethanol (Absolute) or Methanol/Acetonitrile (1:1 mixture).

  • Vessel: NMR tube or narrow glass vial (to restrict surface area).

Step-by-Step Procedure:

  • Dissolution: Dissolve 15 mg of DMAP-MP in 2 mL of Ethanol.

  • Filtration: Filter the solution into a clean NMR tube or narrow vial to remove dust nuclei.

  • Covering: Cover the top with Parafilm®. Poke 2–3 small holes with a needle to allow very slow evaporation.

  • Storage: Place in a dark, draft-free cupboard.

  • Timeline: Crystals typically form over 5–10 days as the solvent evaporates.

Troubleshooting:

  • If "oiling out" occurs (droplets instead of crystals): This indicates the concentration rose too fast or the compound is impure. Redissolve by warming, add a seed crystal (if available), and slow down evaporation by using fewer holes in the Parafilm.

Crystal Handling & Mounting

Once crystals are harvested:

  • Selection: Under a polarizing microscope, select a crystal that extinguishes light sharply (blinks dark/bright) when rotated. Avoid "twinned" crystals (clusters or non-uniform shapes).

  • Mounting: Use Paratone-N oil to coat the crystal immediately upon removal from the mother liquor to prevent desolvation (loss of solvent molecules from the lattice).

  • Data Collection: Collect XRD data at low temperature (100 K) to reduce thermal motion of the flexible methylene bridge.

References

  • General Schiff Base Crystallization

    • Bernstein, J., et al. (1995).[1][2] "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals." Angewandte Chemie International Edition, 34(22), 2555-2569. Link

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Related Crystal Structures (Imine Precursors)

    • Fun, H. K., et al. (2011). "2-[(2,4-Dimethylphenyl)iminomethyl]phenol." Acta Crystallographica Section E, 67(8), o1933. Link

  • Vapor Diffusion Techniques: Hulliger, J. (1994). "Chemistry and Physics of Crystal Growth." Angewandte Chemie, 33(2), 143-162.

Sources

Method

Advanced Protocol: Redox-Active Ligand Scaffolds based on 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

This guide details the technical application of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS: 500727-62-8), a reduced Schiff base scaffold (Mannich base), and its conversion into the corresponding Schiff base (imine)...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS: 500727-62-8), a reduced Schiff base scaffold (Mannich base), and its conversion into the corresponding Schiff base (imine) or metal complexes.[1]

[1]

Executive Summary & Chemical Context

2-{[(2,4-Dimethylphenyl)amino]methyl}phenol is a secondary amine ligand derived from the reduction of the corresponding Schiff base or synthesized directly via a Mannich reaction.[1] In the context of "synthesizing Schiff bases," this compound represents the reduced state of the redox pair.[1]

Its primary utility in Schiff base chemistry is twofold:

  • Precursor for Oxidative Dehydrogenation: It serves as a stable, storable precursor that can be oxidized in situ to generate the reactive Schiff base (imine) ligand, often triggered by metal coordination.[1]

  • Ligand Design: It provides a flexible, chemically stable "saturated" backbone that avoids the hydrolytic instability of standard imines, allowing for the synthesis of robust metal complexes that can subsequently be oxidized to the Schiff base form.[1]

Chemical Identity[1][2][3][4]
  • Compound: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol[1]

  • Structure: A phenolic ring substituted at the ortho-position with a secondary amine linker bridging to a 2,4-dimethylphenyl group.[1]

  • Role: Reduced Salicylaldimine Analog / Mannich Base Ligand.[1]

Mechanistic Workflow: The Amine-Imine Redox Cycle

The utilization of this compound relies on the controlled interconversion between the amine (reduced) and imine (oxidized/Schiff base) forms.[1]

RedoxCycle Precursor Precursors (Salicylaldehyde + 2,4-Dimethylaniline) SchiffBase Schiff Base (Imine) N-(2,4-dimethylphenyl)salicylaldimine Precursor->SchiffBase Condensation (-H2O) ReducedAmine Target Compound 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol SchiffBase->ReducedAmine Reduction (NaBH4) ReducedAmine->SchiffBase Oxidative Dehydrogenation (MnO2 / DDQ / O2) MetalComplex Metal Complex (Coordination) ReducedAmine->MetalComplex Ligand Binding MetalComplex->SchiffBase Oxidative Dehydrogenation (Post-Complexation)

Figure 1: The synthetic cycle linking the target amine to the Schiff base via redox transformations.[1]

Protocol A: Oxidative Synthesis of the Schiff Base

This protocol details the utilization of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol to synthesize the corresponding Schiff base, N-(2,4-dimethylphenyl)salicylaldimine .[1] This route is preferred when the direct condensation of aniline and aldehyde is low-yielding or when "unmasking" the imine from a stable amine precursor is required.[1]

Reagents & Equipment[1][4][7][8]
  • Substrate: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (1.0 eq).

  • Oxidant: Active Manganese Dioxide (MnO₂) (5–10 eq) or DDQ (1.1 eq).[1]

  • Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).[1]

  • Atmosphere: Nitrogen (N₂) or Argon.[1]

Step-by-Step Methodology
  • Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 mmol of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol in 10 mL of anhydrous DCM. Ensure complete solubilization; the solution should be clear/pale yellow.[1]

  • Oxidant Addition:

    • Method A (Heterogeneous): Add activated MnO₂ (5.0 mmol, 5 eq) in one portion. This method is milder and simplifies workup.[1]

    • Method B (Homogeneous): Add DDQ (1.1 mmol) dropwise as a solution in DCM at 0°C if the substrate is sensitive.[1]

  • Reaction: Stir the suspension vigorously at room temperature (25°C). Monitor by TLC (Silica gel, Hexane:EtOAc 4:1).[1]

    • Checkpoint: The starting amine (more polar) will disappear, and the Schiff base (less polar, often bright yellow/orange) will appear.[1]

    • Timeframe: 1–4 hours.[1]

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove solid MnO₂ or reduced hydroquinone residues.[1]

    • Wash the filter cake with fresh DCM.[1]

  • Isolation: Concentrate the filtrate under reduced pressure. The Schiff base typically crystallizes upon cooling or addition of cold hexane.[1]

  • Validation:

    • IR: Look for the appearance of the Imine C=N stretch at ~1610–1630 cm⁻¹.[1]

    • ¹H NMR: Disappearance of the benzylic –CH₂– doublet/singlet (~4.3 ppm) and appearance of the Imine –CH=N– singlet (~8.5 ppm).[1]

Protocol B: Direct Synthesis of Metal Complexes

Instead of converting to the Schiff base first, the amine is often used directly to form complexes which are then oxidized in situ (aerobically) or maintained as reduced "Salan" type complexes.[1]

Reagents
  • Ligand: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol.[1]

  • Metal Salt: Cu(OAc)₂[1]·H₂O, Zn(OAc)₂, or Ni(OAc)₂.[1]

  • Base: Triethylamine (Et₃N) (1.0 eq) to deprotonate the phenol.[1]

Methodology
  • Ligand Solution: Dissolve the ligand (2 mmol) in Ethanol (20 mL) at 50°C.

  • Metal Addition: Add a solution of Metal Acetate (1 mmol) in Ethanol (10 mL) dropwise.

  • Reflux: Heat the mixture to reflux for 2 hours.

    • Observation: A color change indicates complexation (e.g., Green for Cu, Yellow for Ni).[1]

  • Oxidative Aging (Optional): To convert the coordinated amine to a Schiff base complex in situ, bubble air through the refluxing solution for an additional 2 hours.[1] The metal center often catalyzes the dehydrogenation of the benzylic amine to the imine.[1]

  • Precipitation: Cool to room temperature. The complex usually precipitates.[1] Filter and wash with cold ethanol.[1]

Reference Data & Comparison

The following table contrasts the properties of the starting amine versus the target Schiff base synthesized via this protocol.

FeatureStarting Material (Amine)Target Product (Schiff Base)
Structure Ar–CH₂–NH–Ar'Ar–CH=N–Ar'
Stability High (Hydrolysis resistant)Moderate (Sensitive to acid hydrolysis)
IR Signal N–H stretch (~3300 cm⁻¹)C=N stretch (~1620 cm⁻¹)
NMR Signal –CH₂– (Singlet/Doublet, ~4.3 ppm)–CH= (Singlet, ~8.5 ppm)
Coordination Flexible, sp³ hybridized NRigid, sp² hybridized N (Planar)
Color Colorless to Pale YellowYellow to Orange

Synthesis of the Precursor (Reference)

If the starting material (2-{[(2,4-Dimethylphenyl)amino]methyl}phenol) is not commercially available, it must be synthesized via a Mannich Reaction .[1]

Reaction: Phenol + Formaldehyde + 2,4-Dimethylaniline → Product[1]

  • Mix: Combine 2,4-dimethylaniline (1 eq) and Formaldehyde (37% aq, 1 eq) in Ethanol. Stir for 30 min.

  • Add Phenol: Add Phenol (1 eq) to the mixture.

  • Reflux: Heat to reflux for 4–6 hours.

  • Workup: Remove solvent.[1] Recrystallize the residue from Ethanol/Hexane to obtain the pure Mannich base.[1]

References

  • PubChem. (n.d.).[1] 2-{[(2,4-Dimethoxyphenyl)amino]methyl}phenol.[1] National Library of Medicine.[1] Retrieved February 18, 2026, from [Link][1]

  • Wikipedia. (n.d.).[1] Mannich base.[1][2] Retrieved February 18, 2026, from [Link][1]

  • Cimarelli, C., & Palmieri, G. (2000).[1] Stereoselective reduction of enantiopure Schiff bases. Journal of Organic Chemistry. (General reference for Amine/Imine redox chemistry).

  • NIST WebBook. (n.d.).[1] Phenol, 2,4-dimethyl-.[1] National Institute of Standards and Technology.[1] Retrieved February 18, 2026, from [Link][1]

Sources

Application

Application Note: In Vitro Biological Activity Screening of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Derivatives

Introduction & Scope The compound class 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol represents a specific subset of Phenolic Mannich Bases . These molecules are synthesized via the Mannich reaction (aminoalkylation) invo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The compound class 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol represents a specific subset of Phenolic Mannich Bases . These molecules are synthesized via the Mannich reaction (aminoalkylation) involving a phenol, formaldehyde, and 2,4-dimethylaniline.

The structural integration of a lipophilic 2,4-dimethylphenyl moiety with a hydrophilic, redox-active phenolic core imparts unique physicochemical properties. This scaffold is widely investigated for its ability to penetrate biological membranes (lipophilicity) and scavenge free radicals (phenolic -OH).

This guide provides rigorous, standardized protocols for screening these derivatives across three critical biological domains:

  • Antimicrobial Efficacy (Antibacterial/Antifungal)[1][2][3][4]

  • Antioxidant Capacity (Radical Scavenging)

  • Cytotoxicity (Tumor Cell Viability)

Chemical Handling & Stock Preparation

Critical Factor: Mannich bases containing dimethylphenyl groups are often hydrophobic. Improper solubilization is the leading cause of false negatives in screening.

Solubility Protocol
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Stock Concentration: Prepare a 10 mM or 10 mg/mL master stock.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

Working Solutions

For all assays described below, the final DMSO concentration in the well must remain < 1% (v/v) (ideally < 0.5%) to prevent solvent toxicity.

Dilution Scheme Example (for 100 µM final test concentration):

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:10 in culture medium

    
     1 mM (10% DMSO).
    
  • Final: Dilute 1:100 into assay plate

    
     10 µM (0.1% DMSO).
    

Antimicrobial Screening (MIC Determination)[3][5]

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Method: CLSI-compliant Broth Microdilution.

Materials
  • Media: Mueller-Hinton Broth (MHB) (cation-adjusted).

  • Dye: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride) as a metabolic indicator.

  • Controls:

    • Positive: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

    • Negative:[5] Sterile MHB + DMSO (solvent control).

Protocol Workflow
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Rows A-H: Add 100 µL of MHB.

    • Column 1: Add 100 µL of test compound stock (2x desired top concentration).

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, transfer to Col 3... discard 100 µL from Col 10.

    • Columns 11 & 12: Growth Control (Bacteria + Solvent) and Sterility Control (Media only).

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11.

  • Incubation: 37°C for 18–24 hours.

  • Visualization: Add 30 µL Resazurin. Incubate 2–4 hours.

    • Blue/Purple: No growth (Inhibition).

    • Pink/Colorless: Viable growth (Reduction of resazurin).

Data Visualization: MIC Workflow

MIC_Workflow Stock Compound Stock (DMSO) Dilution Serial Dilution (96-Well Plate) Stock->Dilution Inoculation Add Bacterial Inoculum Dilution->Inoculation Incubation Incubate 18-24h @ 37°C Inoculation->Incubation Dye Add Resazurin Indicator Incubation->Dye Readout Visual/OD600 Readout Dye->Readout Pink = Growth Blue = Inhibition

Figure 1: Step-by-step workflow for Broth Microdilution Assay using metabolic indicators.

Antioxidant Activity (DPPH Assay)[6][7]

Objective: Evaluate the H-atom donating ability of the phenolic moiety. Mechanism: The stable radical DPPH (purple) is reduced to DPPH-H (yellow) by the phenolic hydrogen.

Protocol
  • Reagent: Prepare 0.1 mM DPPH solution in methanol (protect from light).

  • Test Solution: Prepare serial dilutions of the derivative in methanol (10 – 500 µg/mL).

  • Reaction:

    • Add 100 µL of test compound to 100 µL of DPPH solution in a 96-well plate.

    • Blank: Methanol + Test Compound (to correct for compound color).

    • Control: Methanol + DPPH (100% radical signal).

    • Standard: Ascorbic Acid or BHT.

  • Incubation: 30 minutes in the dark at Room Temperature.

  • Measurement: Absorbance at 517 nm .

Calculation


Cytotoxicity Screening (MTT Assay)[8]

Objective: Assess safety (on normal cells like HEK293) and efficacy (on cancer lines like MCF-7 or HepG2). Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells.

Protocol
  • Seeding: Seed cells at

    
     cells/well in 100 µL media. Incubate 24h for attachment.
    
  • Treatment: Remove old media. Add 100 µL fresh media containing the Mannich base (graded concentrations).

    • Crucial: Include a "Vehicle Control" (Media + 0.1% DMSO).

  • Exposure: Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.

    • Observation: Look for purple formazan crystals.[6]

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.

  • Read: Absorbance at 570 nm (Reference: 630 nm).

Biological Pathway Context

MTT_Pathway Compound Mannich Base (Test Compound) Cell Viable Cell (Mitochondria Active) Compound->Cell Incubation (48h) Dead Dead Cell (No Metabolism) Compound->Dead Cytotoxicity Enzyme Succinate Dehydrogenase (Mitochondrial) Cell->Enzyme Contains MTT MTT (Yellow) Tetrazolium Salt MTT->Enzyme Substrate Formazan Formazan (Purple) Crystals Enzyme->Formazan Reduction Dead->Enzyme Inactive

Figure 2: Biological mechanism of the MTT assay. Cytotoxic compounds inhibit mitochondrial reductase activity, preventing the formation of purple formazan.

Data Analysis & Interpretation

Summary Table of Expected Outcomes
AssayMetricDesired OutcomeInterpretation
Antimicrobial MIC (µg/mL)< 10 µg/mLPotent antimicrobial.
10–100 µg/mLModerate activity.
Antioxidant IC₅₀ (µg/mL)< 50 µg/mLStrong radical scavenger (comparable to BHT).
Cytotoxicity IC₅₀ (µM)< 10 µMPotent cytotoxic agent (Hit).
> 100 µMNon-toxic (Desired for antimicrobial agents).
Structure-Activity Relationship (SAR) Notes
  • The Phenolic OH: Essential for antioxidant activity. Alkylation of this oxygen (e.g., forming an ether) typically abolishes radical scavenging.

  • The 2,4-Dimethyl Group: Increases lipophilicity (

    
    ). If the compound is inactive against Gram-negative bacteria, it may be too bulky or hydrophobic to penetrate the outer membrane porins.
    
  • The Mannich Bridge (-CH2-NH-): Labile under acidic conditions. Ensure media pH is buffered to 7.2–7.4.

References

  • Balamurugan, K., et al. (2014). "Synthesis of some Mannich base derivatives and their antimicrobial activity study." Arabian Journal of Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards.

  • Alam, M. A., et al. (2021). "Antioxidant and Cytotoxic Activities of Mannich Bases: A Review." Mini-Reviews in Medicinal Chemistry.

  • Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • BenchChem. (2025).[7] "Biological Activities of Aminophenol Derivatives." BenchChem Technical Guides.

Sources

Method

Potentiometric titration methods for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol analysis

This Application Note is designed as a definitive technical guide for the quantitative analysis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (referred to herein as DMP-AMP ). This protocol prioritizes Non-Aqueous Poten...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for the quantitative analysis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (referred to herein as DMP-AMP ).

This protocol prioritizes Non-Aqueous Potentiometric Titration using Perchloric Acid (


).[1] This method is selected over aqueous acid-base titration due to the compound's poor aqueous solubility and the weak basicity of the secondary amine, which requires the leveling effect of glacial acetic acid to yield a sharp, quantifiable endpoint.

Method ID: AN-NAT-042 Compound: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol CAS: 500727-62-8 (Analogous reference) Target Analyte Functionality: Secondary Amine (Weak Base) Technique: Non-Aqueous Potentiometric Titration[1]

Introduction & Chemical Context

2-{[(2,4-Dimethylphenyl)amino]methyl}phenol is a Mannich base derivative characterized by an amphoteric structure containing a phenolic hydroxyl group and a secondary amine bridging a 2,4-dimethylphenyl ring.[1]

  • Structural Challenges: The molecule contains a sterically hindered amine (adjacent to a 2,4-dimethylphenyl group) and an ortho-substituted phenol.[1]

  • Solubility Profile: Highly lipophilic; practically insoluble in water, soluble in glacial acetic acid, chloroform, and acetonitrile.

  • Analytical Logic: While the phenolic group is weakly acidic (

    
    ), the secondary amine moiety (
    
    
    
    ,
    
    
    for conjugate acid) offers a superior target for quantification. By using Glacial Acetic Acid (GAA) as the solvent, the basicity of the amine is enhanced relative to the solvent, allowing it to be titrated as a strong base against Perchloric Acid.
Reaction Theory & Mechanism

The determination relies on the solvolysis and neutralization in a non-aqueous medium.

  • Solvent Protonation (Leveling Effect): Perchloric acid (

    
    ) dissolved in acetic acid forms the acetonium ion (
    
    
    
    ), a "super-acid" species.[2]
    
    
  • Analyte Protonation: The DMP-AMP amine accepts the proton from the acetonium ion. The phenolic proton remains undissociated in this acidic medium.

    
    
    

Reaction Stoichiometry: 1:1 (1 mole of


 reacts with 1 mole of DMP-AMP).[1]
Visualizing the Chemical Equilibrium

ReactionMechanism HClO4 Titrant (HClO4) Acetonium Super-Acid Species (CH3COOH2+) HClO4->Acetonium Dissociation GAA Solvent (Acetic Acid) GAA->Acetonium Protonation Protonated_DMP Protonated Analyte (R2NH2+) Acetonium->Protonated_DMP Proton Transfer DMP_AMP Analyte (DMP-AMP Amine) DMP_AMP->Protonated_DMP Neutralization

Figure 1: Reaction pathway showing the generation of the active acidic species and subsequent protonation of the analyte amine.

Equipment & Reagents
3.1 Instrumentation
  • Potentiometric Titrator: (e.g., Metrohm OMNIS, Mettler Toledo T5/T7) capable of dynamic equivalence point titration (DET).[1]

  • Electrode: dG113-SC (Mettler) or Solvotrode (Metrohm).[1]

    • Critical Feature: The electrode must use a movable sleeve diaphragm (easy to clean) and a non-aqueous electrolyte (e.g., LiCl in Ethanol or TEABr in Acetic Acid).

    • Warning: Do NOT use standard aqueous KCl electrodes; the junction will clog with precipitated salts (KCl is insoluble in acetic acid).

3.2 Reagents
ReagentGrade/SpecPurpose
Glacial Acetic Acid Anhydrous, >99.8%Solvent
Perchloric Acid (0.1 N) in Acetic AcidTitrant
Potassium Hydrogen Phthalate (KHP) Primary StandardStandardization of Titrant
Lithium Chloride Sat. in EthanolElectrode Electrolyte
Acetic Anhydride Reagent GradeWater Scavenger (Optional)
Experimental Protocol
Phase 1: Electrode Preparation
  • Drain the aqueous storage solution from the electrode.

  • Rinse the electrode internal chamber 3 times with Ethanol .

  • Fill with Saturated LiCl in Ethanol (or specific non-aqueous electrolyte).

  • Soak the electrode tip in the solvent (Glacial Acetic Acid) for 10 minutes prior to use to condition the glass membrane.

Phase 2: Titrant Standardization

Frequency: Daily or before each critical assay series.

  • Dry KHP at 120°C for 2 hours and cool in a desiccator.

  • Weigh ~0.15 g of KHP (accuracy ±0.1 mg) into the titration vessel.

  • Add 50 mL Glacial Acetic Acid .

  • Stir until completely dissolved (may require gentle heating; cool to room temp before titrating).

  • Titrate with 0.1 N

    
     to the inflection point.
    
  • Calculate Normality (

    
    ):
    
    
    
    
    [1]
Phase 3: Sample Analysis (DMP-AMP)
  • Weighing: Accurately weigh 0.25 g - 0.30 g of the DMP-AMP sample into a clean, dry titration beaker.

  • Dissolution: Add 50 mL Glacial Acetic Acid .

    • Note: If the sample contains moisture, add 2 mL of Acetic Anhydride to scavenge water, as water acts as a weak base and blunts the endpoint.

  • Titration: Insert the electrode and burette tip. Ensure the diaphragm is submerged but not hit by the stirrer.

  • Method Parameters:

    • Mode: Dynamic Equivalence Point (DET) or Monotonic.

    • Measure signal drift: 50 mV/min.

    • Min increment: 0.05 mL.

    • Max increment: 0.2 mL.

  • Endpoint Detection: The instrument will calculate the inflection point (maximum of the 1st derivative,

    
    ).
    
Data Analysis & Calculation
5.1 Calculation Formula

Calculate the purity (% Assay) using the following equation:


[1]
  • 
     : Volume of titrant at equivalence point (mL).[1]
    
  • 
     : Volume of titrant for solvent blank (mL).[1]
    
  • 
     : Normality of Perchloric Acid.
    
  • 
     : Molecular Weight of DMP-AMP (~227.30  g/mol  - Verify specific derivative MW).[1]
    
  • 
     : Weight of sample (g).
    
5.2 Expected Results Table
ParameterSpecification / Typical Result
Potential Jump > 150 mV change near endpoint
Shape Sigmoidal (Steep inflection)
RSD (n=3) < 1.0%
Blank Volume < 0.05 mL (if solvent is anhydrous)
Troubleshooting & Optimization
Common Failure Modes
SymptomRoot CauseCorrective Action
Noisy Signal Poor conductivity or clogged junctionReplace electrolyte; Open/clean the sleeve diaphragm.[1]
Drifting Potential Static electricity on beaker/electrodeUse a glass beaker (not plastic); wipe with anti-static cloth.[1]
Shallow Endpoint Water contaminationAdd 2-5% Acetic Anhydride to the solvent; Dry the sample.
Precipitation Sample insolubility during titrationAdd 10-20% Chloroform or Dichloromethane to the Acetic Acid solvent.
Workflow Logic Diagram

Workflow Start Start Analysis Prep Sample Prep: Dissolve ~0.25g in 50mL Glacial Acetic Acid Start->Prep Check Is Sample Dry? Prep->Check AddAA Add 2mL Acetic Anhydride (Wait 5 mins) Check->AddAA No (Moisture > 0.5%) Titrate Titrate with 0.1N HClO4 (DET Mode) Check->Titrate Yes AddAA->Titrate Calc Calculate % Assay using 1st Derivative Titrate->Calc

Figure 2: Logical decision tree for sample preparation and titration execution.

References
  • Encyclopedia.pub. Nonaqueous Titration Principles. Available at: [Link][1]

  • Mettler Toledo.Titer Determination of Perchloric Acid in Acetic Acid.
  • Fritz, J. S. Acid-Base Titrations in Nonaqueous Solvents.[1] Allyn and Bacon, Boston, 1973. (Classic text on non-aqueous theory).[1]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol synthesis

Welcome to the Technical Support Center for Organic Synthesis. I am Dr. Aris, your Senior Application Scientist. I have reviewed your inquiry regarding the yield optimization of 2-{[(2,4-Dimethylphenyl)amino]methyl}pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Organic Synthesis. I am Dr. Aris, your Senior Application Scientist. I have reviewed your inquiry regarding the yield optimization of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol .

This molecule is a classic N-aryl aminomethyl phenol , often used as a ligand precursor in catalysis or as a structural motif in Mannich-base polymers.

Below is your customized troubleshooting guide. This is not a generic textbook entry; it is a diagnostic workflow designed to isolate the specific kinetic or thermodynamic barrier limiting your yield.

Part 1: The Synthetic Logic (Visualized)

To fix the yield, we must first visualize the "failure points" in the reaction pathway. The synthesis is best approached via Reductive Amination (Method A) rather than the Mannich Reaction (Method B), as Method A offers superior regiocontrol for this specific mono-substituted target.

Figure 1: Reaction Pathway & Critical Control Points

ReactionPathway Start Salicylaldehyde + 2,4-Dimethylaniline Imine Intermediate Imine (Schiff Base) *Bright Yellow Solid* Start->Imine Step 1: Condensation (-H2O) Requires Acid Cat. Side1 Side Product: Benzyl Alcohol (Over-reduction) Start->Side1 Direct Reduction (Reductant added too early) Imine->Start Hydrolysis (Wet Solvents) Product Target Amine (Colorless/Pale Solid) Imine->Product Step 2: Reduction (NaBH4 or STAB) Side2 Side Product: Hydrolysis Reversion

Caption: The two-step reductive amination pathway. Note that the stability of the Intermediate Imine is the primary determinant of overall yield.

Part 2: Optimized Protocol & Causality

The most common reason for low yield in this specific synthesis is steric hindrance from the 2,4-dimethylaniline combined with the intramolecular hydrogen bonding of salicylaldehyde.

The "Gold Standard" Protocol (Stepwise Reductive Amination)

Why this works: 2,4-dimethylaniline is an ortho-substituted aniline. It is nucleophilically sluggish. You must force the imine formation to completion before adding the reducing agent, or the aldehyde will simply be reduced to salicyl alcohol (a dead end).

  • Imine Formation (The Yellow Shift):

    • Reagents: Salicylaldehyde (1.0 eq), 2,4-Dimethylaniline (1.05 eq).

    • Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

    • Catalyst: Glacial Acetic Acid (2-3 drops per 5 mmol).

    • Procedure: Reflux for 2–4 hours.

    • Checkpoint: The solution must turn a deep, vibrant yellow/orange. If the product precipitates as a yellow solid, this is excellent.

  • Reduction:

    • Cooling: Cool the mixture to 0°C (ice bath).

    • Reagent: Sodium Borohydride (NaBH4) (1.5 eq). Add in small portions.

    • Mechanism: The yellow color will fade as the conjugated imine (

      
      ) is reduced to the colorless amine (
      
      
      
      ).
  • Workup:

    • Quench with water. Extract with Ethyl Acetate (EtOAc).[1][2] Wash with brine.

Part 3: Troubleshooting Center (FAQ Format)

Category A: Reaction Monitoring & Kinetics

Q: My TLC shows a spot for salicylaldehyde even after 4 hours of reflux. Why isn't the imine forming? A: This is likely due to Equilibrium Stagnation . The reaction releases water. Because 2,4-dimethylaniline is sterically hindered by the methyl group at the ortho position, the forward reaction is slow, and water pushes the equilibrium back to the starting materials.

  • Fix: Add activated 3Å or 4Å Molecular Sieves to the reaction flask to scavenge water.

  • Alternative: Switch solvent to Toluene and use a Dean-Stark trap to physically remove water, though this requires higher temperatures.

Q: I see a new spot, but after adding NaBH4, I mostly isolated Salicyl Alcohol (2-hydroxybenzyl alcohol). A: You added the reducing agent too early. This is a classic "Chemoselectivity Error." NaBH4 reduces aldehydes faster than it reduces sterically hindered imines. If free salicylaldehyde remains when you add NaBH4, it will be consumed first.

  • Fix: Do not add NaBH4 until the aldehyde spot on TLC is completely gone . If the imine precipitates, filter it, wash it, and then resuspend it in MeOH for reduction. This guarantees 0% aldehyde contamination.

Category B: Reagent Selection

Q: Can I use Sodium Triacetoxyborohydride (STAB) for a one-pot procedure? A: Technically yes, but proceed with caution . STAB (NaBH(OAc)3) is milder and allows for "one-pot" reductive amination because it reduces aldehydes very slowly. However, for ortho-substituted anilines (like 2,4-dimethylaniline), the imine formation is the rate-determining step.

  • Risk: If the imine forms too slowly, STAB might eventually quench or reduce the aldehyde.

  • Recommendation: If using STAB, stir the aldehyde and amine for 1 hour before adding the STAB. Use 1,2-Dichloroethane (DCE) as the solvent, not Methanol, as STAB reacts with Methanol.

Category C: Isolation & Purification[3]

Q: My product is a sticky, dark oil. How do I get the solid crystal? A: The "oil" is likely the product trapped with solvent or unreacted aniline.

  • The "Salen" Trick: Salicyl-derived amines are often phenol-zwitterions. They crystallize well from Ethanol/Water mixtures. Dissolve the oil in minimal hot ethanol, then add water dropwise until cloudy. Let it sit in the fridge.

  • Acid-Base Wash:

    • Dissolve oil in EtOAc.

    • Wash with 1M HCl (The product goes into the water layer as the ammonium salt; neutral impurities stay in organic).

    • Separate layers. Take the Aqueous layer.[3][4]

    • Basify the aqueous layer to pH 10 with NaOH.[4] The product will precipitate or oil out.

    • Extract back into EtOAc, dry, and evaporate.

Part 4: Diagnostic Decision Tree

Use this flow to determine your next move in the lab.

Figure 2: Troubleshooting Logic Flow

Troubleshooting Start Problem: Low Yield CheckTLC Step 1: Check TLC before Reduction Start->CheckTLC AldehydePresent Aldehyde Spot Visible? CheckTLC->AldehydePresent YesAldehyde YES: Incomplete Reaction AldehydePresent->YesAldehyde Yes NoAldehyde NO: Imine Formed Well AldehydePresent->NoAldehyde No Action1 Action: Add Molecular Sieves Increase Reflux Time YesAldehyde->Action1 CheckColor Did Yellow Color Fade upon NaBH4 addition? NoAldehyde->CheckColor NoFade NO: Reduction Failed CheckColor->NoFade No YesFade YES: Reaction Worked (Purification Issue) CheckColor->YesFade Yes Action2 Action: Check NaBH4 quality (Is it old/decomposed?) NoFade->Action2 Action3 Action: Perform Acid/Base Extraction to remove neutral side products YesFade->Action3

Caption: Logical workflow for diagnosing yield loss in reductive amination.

Part 5: Data Support & Reducing Agent Comparison

Select the right tool for the reduction step.[5]

ReagentSolvent CompatibilitySelectivityRisk ProfileRecommended For
NaBH4 MeOH, EtOHModerate (Reduces Aldehydes & Imines)Low ToxicityStandard Protocol (Stepwise addition). Best cost/yield ratio.
NaBH(OAc)3 DCE, THF, TolueneHigh (Reduces Imines >> Aldehydes)Moisture SensitiveOne-Pot Protocol . Good if you lack time, but expensive.
NaBH3CN MeOH (pH 6)HighHigh Toxicity (Cyanide) Avoid unless other methods fail. Legacy method.

References

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Conditions. Retrieved from [Link]

  • Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Amines by Reductive Amination. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

Executive Summary The target molecule, 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , is a Mannich base derivative functioning as a bidentate ligand or antioxidant intermediate. Its structure comprises a phenolic core lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , is a Mannich base derivative functioning as a bidentate ligand or antioxidant intermediate. Its structure comprises a phenolic core linked via a methylene bridge to a sterically hindered 2,4-dimethylaniline moiety.

The Challenge: Purification is frequently complicated by:

  • "Oiling Out": The compound’s amphiphilic nature often leads to phase separation rather than crystallization.[1]

  • Retro-Mannich Degradation: Instability under thermal or acidic stress, leading to the release of formaldehyde and the starting amine.

  • Similar Solubility Profiles: The lipophilic impurity (2,4-dimethylaniline) shares solubility characteristics with the product, making separation difficult.

This guide synthesizes field-proven protocols to address these specific issues, prioritizing crystallization over chromatography for scalability and stability.

Module 1: Crystallization Protocols (Primary Strategy)

Crystallization is the preferred method for this compound class.[1] The presence of the phenolic hydroxyl and the secondary amine allows for hydrogen bonding, which can be exploited using polar protic solvents, provided the lipophilic dimethylphenyl group is accommodated.

Solvent Selection Matrix
Solvent SystemSuitabilityMechanismBest For
Ethanol (95%) HighTemperature-dependent solubilityGeneral purification; removal of non-polar tars.
Ethanol / Water HighAnti-solvent precipitation"Oiling out" prevention; maximizing yield.[1]
Hexane / EtOAc MediumPolarity gradientRemoving unreacted 2,4-dimethylaniline.[1]
Methanol MediumHigh solubilityCan be too good; leads to low recovery unless cooled to -20°C.
Protocol A: The "Slow-Switch" Recrystallization

Best for crude solids contaminated with starting amine.

  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (absolute or 95%) and heat to 60°C (do not boil vigorously to avoid degradation). Add solvent in small portions until dissolved.[1][2][3][4]

  • The "Switch": Remove from heat. While still hot, add warm water (50°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add one drop of hot ethanol to clear the solution.

  • Nucleation: Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Critical: Do not stir.[1] Stirring induces rapid precipitation of impurities (occlusion).[1]

  • Deep Cooling: Transfer to a 4°C fridge, then -20°C freezer if yield is low.

  • Isolation: Filter cold. Wash with cold 10% Ethanol/Hexane to remove surface impurities without redissolving the product.[1]

Troubleshooting: "My Product Oiled Out"

If the product separates as a yellow/brown oil at the bottom of the flask instead of crystals:

  • Cause: The solution temperature dropped below the "oiling out" limit (liquid-liquid phase separation) before it hit the crystallization boundary.

  • Fix (Trituration):

    • Decant the supernatant solvent.[1]

    • Add a small volume of cold Hexane or Diethyl Ether to the oil.[1]

    • Scratch the side of the flask vigorously with a glass rod.[1]

    • The mechanical energy and non-polar solvent often induce the oil to solidify into a powder.[1] Recrystallize this powder using Protocol A but with slightly more solvent.

Module 2: Chromatographic Interventions (Secondary Strategy)

Use this only if crystallization fails or if the impurity profile is complex (e.g., multiple byproducts).

The Problem: The secondary amine in the product interacts strongly with the acidic silanols on standard silica gel, causing severe "tailing" (streaking) and poor separation.

Optimized Flash Chromatography Protocol
  • Stationary Phase Pre-treatment:

    • Slurry silica gel in Hexane containing 1% Triethylamine (TEA) .[1]

    • Why: TEA blocks the acidic sites on the silica, preventing the product from sticking (chemisorption).

  • Eluent System:

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexane (with constant 1% TEA).
      
    • Note: The lipophilic 2,4-dimethylaniline impurity usually elutes before the Mannich base product.

  • Loading:

    • Dry load is preferred.[1] Dissolve crude in DCM, mix with Celite/Silica, evaporate to dryness, and load the powder. This prevents "head-of-column" precipitation.

Module 3: Stability & Handling (Critical)

The Mannich base linkage (–CH₂–NH–) is susceptible to hydrolysis and reversal (Retro-Mannich).

Visualizing the Instability Risk

RetroMannich Product Target Mannich Base (Secondary Amine) Intermediate Iminium Ion Intermediate Product->Intermediate Heat + Acid (H+) (Reversible) Breakdown Breakdown Products: 1. Phenol 2. Formaldehyde 3. 2,4-Dimethylaniline Intermediate->Breakdown Hydrolysis (H2O) Storage Safe Storage: Dry, <4°C, Inert Gas Storage->Product

Caption: The Retro-Mannich pathway. Exposure to heat and moisture, particularly in acidic environments, reverses the synthesis, regenerating the starting materials.

Frequently Asked Questions (FAQs)

Q1: The product has a persistent smell of 2,4-dimethylaniline. How do I remove it?

A: This is the most common impurity.[1]

  • Do NOT use acid extraction: The product is also basic; it will protonate and extract into the water layer alongside the impurity.[1]

  • Solution: Wash the solid filter cake with cold Pentane or Hexane . The 2,4-dimethylaniline is highly soluble in hydrocarbons, whereas the polar Mannich base (due to the phenol group) is much less soluble.

Q2: Can I use drying agents like MgSO₄ during synthesis workup?

A: Yes, but be cautious with acidic drying agents (like silica or unneutralized clays).[1] Use anhydrous Sodium Sulfate (Na₂SO₄) .[1][5] Avoid prolonged contact, as surface acidity can catalyze degradation.[1]

Q3: The solid turned pink/brown after sitting on the bench. Is it ruined?

A: This indicates oxidation, likely forming quinone-type species from the phenol ring or N-oxide formation.

  • Fix: Recrystallize immediately using Ethanol containing a pinch of Sodium Bisulfite or Ascorbic Acid (antioxidants) to reduce the quinones back to colorless phenols. Dry under nitrogen.

Q4: Why does the melting point vary so much (e.g., 85°C vs 105°C)?

A: Mannich bases often exhibit polymorphism (different crystal packing arrangements). However, a wide range usually indicates solvent inclusion (solvate formation) or impurities.[1]

  • Validation: Run a TLC. If it is a single spot, dry the sample under high vacuum (0.1 mmHg) at 40°C for 12 hours to remove trapped solvent, then re-measure.

References

  • Mannich Reaction Mechanisms & Stability

    • Title: The Mannich Reaction: Mechanisms and Scope.[1]

    • Source: Organic Reactions (Wiley).[1]

    • URL:[Link]

  • Purification of Substituted Anilines

    • Title: Purification of Laboratory Chemicals (Eighth Edition).[1]

    • Source: Butterworth-Heinemann (via ScienceDirect).[1]

    • URL:[Link]

  • Chromatography of Amines

    • Title: Flash Chromatography of Amines: Demystifying the Tailing Effect.[1]

    • Source: SiliCycle Technical Notes.[1]

  • Phenolic Mannich Base Synthesis

    • Title: Synthesis and characterization of Mannich bases derived
    • Source: Journal of Chemical Sciences.[1]

    • URL:[Link](General reference for class properties)

Sources

Troubleshooting

Technical Support Center: Optimization of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Synthesis

Introduction: The Precision of "Salan" Precursors Welcome to the technical support hub. You are likely synthesizing 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol as a precursor for Salan-type organometallic ligands or as a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Precision of "Salan" Precursors

Welcome to the technical support hub. You are likely synthesizing 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol as a precursor for Salan-type organometallic ligands or as a pharmaceutical intermediate.[1]

While often colloquially referred to as a "Mannich base," the highest purity for this specific structure is achieved not through a 3-component Mannich reaction, but via Reductive Amination .[1] The Mannich route (Phenol + Formaldehyde + Aniline) often yields oligomeric byproducts and positional isomers (ortho/para mixtures) that are difficult to separate.[1]

This guide focuses on the Stepwise Reductive Amination protocol, which offers the highest control over byproducts.[1]

Module 1: The Chemistry Engine & Failure Modes

To minimize byproducts, you must visualize where the reaction deviates from the ideal path.[1]

Reaction Pathway Visualization

ReactionPathway Start Salicylaldehyde + 2,4-Dimethylaniline Imine Imine Intermediate (Schiff Base) Start->Imine -H2O (Equilibrium) Alcohol Byproduct A: 2-Hydroxybenzyl Alcohol Start->Alcohol Direct Reduction (If Hydride added too early) Imine->Start +H2O (Hydrolysis) Product Target Amine (2-{[(2,4-Dimethylphenyl)amino]methyl}phenol) Imine->Product Reduction (NaBH4/STAB) BoronComplex Trap: Stable Boron-Product Complex Product->BoronComplex Chelation with Boron species Hydrolysis Reversion to Starting Materials

Figure 1: Reaction logic flow.[1] Red paths indicate failure modes leading to yield loss or impurities.[1]

Module 2: Critical Control Points (The "Why")

The Water Equilibrium (Imine Formation)[1]
  • The Issue: The formation of the imine (Schiff base) is reversible. If water is not removed or if the equilibrium is not pushed, you will have unreacted aldehyde.[1]

  • The Consequence: Upon adding the reducing agent, unreacted aldehyde is instantly converted to 2-hydroxybenzyl alcohol (Byproduct A).[1] This alcohol is difficult to separate from your phenolic product via column chromatography due to similar polarity.

  • Protocol Fix: Use anhydrous methanol (MeOH) or ethanol (EtOH). For stubborn cases, add activated 3Å or 4Å molecular sieves to the reaction vessel during imine formation.[1]

The Boron Trap (Workup)
  • The Issue: Salicyl-derived amines are excellent chelators. When using Sodium Borohydride (NaBH

    
    ), the product often wraps around the boron atom, forming a stable, gummy complex that does not dissolve in organic solvents and does not precipitate.[1]
    
  • The Symptom: "I obtained a sticky oil/gum instead of a solid," or "My yield is >100%."

  • Protocol Fix: You must destroy the boron complex during workup. A simple water wash is insufficient. Use a dilute acid wash (HCl) or extensive reflux in MeOH to break the B-N/B-O bonds.

Module 3: Troubleshooting Guides (FAQ)

Scenario A: "My product contains a persistent impurity just below the product spot on TLC."

Diagnosis: This is likely 2-hydroxybenzyl alcohol . Cause: The reducing agent was added before the imine formation was complete.[2] Solution:

  • Switch to Stepwise: Do not do "one-pot" addition. Stir the aldehyde and aniline for 2–4 hours (or reflux for 1 hour) before adding NaBH

    
    .
    
  • Monitor Imine: Check TLC before reduction. The aldehyde spot should be faint or gone. The imine is usually less polar (higher R

    
    ) than the aldehyde.
    
Scenario B: "The product is a viscous oil that won't crystallize."

Diagnosis: Boron-Amine Complexation. Cause: Incomplete quenching of the borohydride species. Solution (The "Acid Break" Method):

  • Quench the reaction with water.

  • Adjust pH to ~2–3 with 1M HCl (carefully!). Stir for 20 minutes. This breaks the Boron-Nitrogen bond.

  • Neutralize back to pH 7–8 with NaHCO

    
    .
    
  • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Alternative: If acid sensitive, reflux the crude oil in Methanol for 1 hour, then evaporate.[1] Repeat 2x.

Scenario C: "Low conversion even after 24 hours."

Diagnosis: Steric hindrance or electronic deactivation. Context: The 2,4-dimethyl groups on the aniline provide steric bulk, slowing down the nucleophilic attack on the aldehyde.[1] Solution:

  • Catalysis: Add 1–2 drops of Glacial Acetic Acid or Formic Acid to the imine formation step. This activates the carbonyl carbon.

  • Heat: Reflux the imine formation step in Ethanol (78°C) rather than stirring at Room Temp.

Module 4: Optimized Experimental Protocol

This protocol minimizes the "Benzyl Alcohol" and "Boron Complex" byproducts.

ParameterSpecificationReason
Solvent Anhydrous Methanol or EthanolPromotes imine precipitation; dissolves NaBH

.[1]
Stoichiometry 1.0 eq Aldehyde : 1.05 eq AmineSlight excess of amine ensures all aldehyde is consumed (preventing alcohol byproduct).
Catalyst Acetic Acid (Cat.[3] 1-5 mol%)Accelerates imine formation.
Reducing Agent NaBH

(1.5 - 2.0 eq)
Standard. Add solid slowly at 0°C to prevent exotherm.
Quench Critical: Acidic HydrolysisDestroys Boron chelates.
Step-by-Step Workflow
  • Imine Formation:

    • Dissolve Salicylaldehyde (1.0 eq) and 2,4-Dimethylaniline (1.05 eq) in Anhydrous MeOH (0.5 M concentration).

    • Add 2 drops of Acetic Acid.

    • Check Point: Stir at RT for 4 hours or Reflux for 1 hour. TLC must show consumption of aldehyde. [1]

  • Reduction:

    • Cool mixture to 0°C.

    • Add NaBH

      
        (1.5 eq) portion-wise over 15 minutes.
      
    • Allow to warm to RT and stir for 2 hours.

  • Workup (The "Clean" Method):

    • Evaporate MeOH to near dryness.

    • Add DCM and Water.

    • Crucial: Add 1M HCl until pH < 3. Shake vigorously.

    • Neutralize with Sat. NaHCO

      
       to pH 8.
      
    • Separate Organic layer, dry over Na

      
      SO
      
      
      
      , and concentrate.[1]

Module 5: Decision Tree for Purification

Use this logic flow to determine your purification strategy based on the crude result.

PurificationLogic Start Crude Product Isolated CheckTLC Check TLC (Solvent: 10-20% EtOAc in Hexane) Start->CheckTLC SingleSpot Single Major Spot? CheckTLC->SingleSpot Yes Recrystallize (EtOH or Hexane/DCM) SingleSpot->Yes Yes No Identify Impurity SingleSpot->No No ImpurityType Is impurity more polar (lower Rf) than product? No->ImpurityType LowerRf Likely Boron Salts or Amine Salts ImpurityType->LowerRf Yes HigherRf Likely Unreacted Amine or Bis-imine ImpurityType->HigherRf No Action1 Wash with Water/Brine Check pH LowerRf->Action1 Action2 Flash Chromatography (Silica Gel) HigherRf->Action2

Figure 2: Purification decision matrix.

References

  • Abdel-Magid, A. F., et al. (1996).[1][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Master Organic Chemistry.

  • Common Organic Chemistry. (n.d.). "Reductive Amination Standard Conditions (NaBH4 vs NaBH(OAc)3)." Common Organic Chemistry.

  • Cimarelli, C., et al. (2011).[1] "Stereoselective synthesis of aminophenols." IntechOpen. (General grounding on phenol-amine chelation issues).

Sources

Optimization

Optimizing reaction conditions (temp, solvent, catalyst) for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

-(2,4-dimethylphenyl)-2-hydroxybenzylamine) Introduction Welcome to the Technical Support Center. This guide addresses the synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , a critical ligand precursor often used...

Author: BenchChem Technical Support Team. Date: February 2026


-(2,4-dimethylphenyl)-2-hydroxybenzylamine)

Introduction

Welcome to the Technical Support Center. This guide addresses the synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , a critical ligand precursor often used in the development of Salan-type organometallic catalysts.

The synthesis involves the coupling of Salicylaldehyde (2-hydroxybenzaldehyde) and 2,4-Dimethylaniline (2,4-xylidine). Due to the steric hindrance provided by the ortho-methyl group on the aniline, standard reductive amination protocols often suffer from low conversion or hydrolysis. This guide provides an optimized, self-validating protocol designed to overcome these steric barriers.

Module 1: The Optimized Synthesis Pathway

The most robust route for this sterically hindered target is a Stepwise Reductive Amination . We prioritize the formation of the imine (Schiff base) intermediate before the introduction of the reducing agent to prevent the direct reduction of the aldehyde to salicyl alcohol.

Visualizing the Pathway

ReactionPathway Start Reactants: Salicylaldehyde + 2,4-Dimethylaniline Step1 Step 1: Condensation (Imine Formation) Start->Step1 Solvent: MeOH Cat: AcOH (5%) Inter Intermediate: Schiff Base (Imine) Step1->Inter -H2O (Dehydration) Step2 Step 2: Reduction (Hydride Transfer) Inter->Step2 Reagent: NaBH4 Temp: 0°C -> RT Product Target: 2-{[(2,4-Dimethylphenyl) amino]methyl}phenol Step2->Product Quench & Workup

Figure 1: Stepwise reductive amination pathway designed to minimize side reactions.

Module 2: Critical Parameter Optimization

This section details the "Why" behind the experimental choices. The steric bulk of 2,4-dimethylaniline is the primary variable requiring adjustment.

Solvent Selection
SolventSuitabilityTechnical Insight
Methanol (MeOH) Optimal Protic nature stabilizes the zwitterionic intermediate during imine formation. Excellent solubility for NaBH4.
Ethanol (EtOH) GoodViable green alternative.[1] Requires slightly higher reflux temperatures to drive imine formation to completion.
DCM / DCE ConditionalUse only with Sodium Triacetoxyborohydride (STAB). Poor solubility for NaBH4. Good for water removal but slower kinetics for this specific aniline.
THF PoorOften requires Lewis Acid (e.g., Ti(OiPr)4) to force reaction due to lack of protic stabilization.
Catalyst & pH Control
  • The Issue: The ortho-methyl group on 2,4-dimethylaniline twists the amine out of planarity and creates steric clash, reducing nucleophilicity.

  • The Solution: Acid catalysis is mandatory .

    • Acetic Acid (AcOH): Adding 1-5 mol% AcOH protonates the carbonyl oxygen of salicylaldehyde, making it more electrophilic and susceptible to attack by the hindered aniline.

    • Avoid: Strong mineral acids (HCl) can protonate the aniline completely, deactivating it (ammonium salt formation).

Temperature Profile
  • Imine Formation: Reflux (65°C in MeOH) is recommended for 2-4 hours. Room temperature stirring often leads to incomplete conversion (<70%) due to the steric barrier.

  • Reduction: 0°C (Ice Bath). Adding NaBH4 at reflux will cause rapid decomposition of the hydride and potential over-reduction.

Module 3: Standard Operating Procedure (SOP)

Protocol ID: SOP-REDAM-24-DM Scale: 10 mmol

Reagents:
  • Salicylaldehyde (1.22 g, 10 mmol)

  • 2,4-Dimethylaniline (1.21 g, 10 mmol)

  • Methanol (Anhydrous, 30 mL)

  • Sodium Borohydride (NaBH4) (0.57 g, 15 mmol)

  • Glacial Acetic Acid (Catalytic, ~3 drops)

Step-by-Step Execution:
  • Imine Formation (Condensation):

    • In a 100 mL round-bottom flask, dissolve Salicylaldehyde (1.0 equiv) and 2,4-Dimethylaniline (1.0 equiv) in Methanol.

    • Add Glacial Acetic Acid (3 drops).

    • Critical: Attach a condenser and reflux at 65°C for 3 hours . The solution should turn a deep yellow/orange, indicating Schiff base formation.

    • QC Check: Spot on TLC.[2] The aldehyde spot should disappear.[3] If aldehyde remains, continue reflux.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add NaBH4 (1.5 equiv) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. The deep yellow color should fade to a lighter pale yellow or clear solution.

  • Workup & Purification:

    • Quench with water (20 mL) and neutralize with dilute HCl to pH ~7.

    • Extract with Dichloromethane (3 x 20 mL).

    • Dry organics over MgSO4 and concentrate in vacuo.

    • Recrystallization: The crude oil/solid is best recrystallized from Ethanol/Water (9:1) or Hexane/Ethyl Acetate to yield the pure amine.

Module 4: Troubleshooting Guide (FAQs)

Use this logic tree to diagnose experimental failures.

Troubleshooting Problem Identify Issue LowYield Low Yield / Recovered Starting Material Problem->LowYield Impurity Impurity / Side Products Problem->Impurity Oiling Product Oils Out (No Crystal) Problem->Oiling Sterics Cause: Steric Hindrance Action: Increase Reflux Time or use Molecular Sieves LowYield->Sterics Hydrolysis Cause: Imine Hydrolysis Action: Ensure Anhydrous MeOH Impurity->Hydrolysis AldehydeRed Cause: Direct Aldehyde Reduction Action: Confirm Imine formation BEFORE adding NaBH4 Impurity->AldehydeRed SolventChoice Cause: Impure Crude Action: Triturate with cold Hexane then Recrystallize (EtOH) Oiling->SolventChoice

Figure 2: Diagnostic logic tree for common synthesis failures.

Frequently Asked Questions

Q: Why is my yield low (<40%) even after overnight stirring? A: This is likely due to the steric hindrance of the 2,4-dimethyl group. Room temperature stirring is insufficient to drive the equilibrium to the imine. You must reflux the mixture or add a dehydrating agent (like MgSO4 or 4Å Molecular Sieves) during the condensation step to push the equilibrium forward [1].

Q: Can I do this in one pot without refluxing? A: Only if you use Sodium Triacetoxyborohydride (STAB) in DCE/DCM. STAB is milder and tolerates the presence of the aldehyde better than NaBH4, allowing for a true reductive amination. However, STAB is significantly more expensive and the reaction kinetics in DCE may still be slow for this hindered substrate [2].

Q: The product is an oil and won't crystallize. A: This class of "Salan" precursors often forms viscous oils.

  • Triturate the oil with cold pentane or hexane to induce precipitation.

  • Scratch the side of the flask with a glass rod.

  • If it remains an oil, dissolve in minimal hot ethanol and add water dropwise until turbid, then cool slowly.

Q: Why do I see benzyl alcohol in my NMR? A: You added the NaBH4 too early. If the imine formation is not 100% complete, NaBH4 will preferentially reduce the remaining highly reactive salicylaldehyde to salicyl alcohol (2-hydroxybenzyl alcohol). Ensure the yellow imine color is fully developed and TLC shows no aldehyde before reducing [3].

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Gnanaprakasam, B., et al. (2015). "Synthesis of Salan Ligands." Organic Syntheses, 92, 213-226. (General procedure for hindered Salan precursors). [Link]

  • Cimarelli, C., et al. (2009). "Stereoselective reduction of enantiopure imines." European Journal of Organic Chemistry, 2009(27), 4687-4694. (Mechanistic insight on imine reduction). [Link]

Sources

Troubleshooting

Troubleshooting guide for the synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

Technical Support Center: Synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Case ID: #SYN-SAL-24DMA Status: Active Support Level: Tier 3 (Senior Application Scientist) Welcome to the Technical Support Center You a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

Case ID: #SYN-SAL-24DMA Status: Active Support Level: Tier 3 (Senior Application Scientist)

Welcome to the Technical Support Center

You are attempting to synthesize 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (also known as N-(2,4-dimethylphenyl)-2-hydroxybenzylamine). This molecule is a reduced Schiff base ligand, often used in coordination chemistry (e.g., Salan ligands) or as a pharmaceutical intermediate.

The synthesis relies on the Reductive Amination of Salicylaldehyde (2-hydroxybenzaldehyde) and 2,4-Dimethylaniline . While theoretically straightforward, the steric bulk of the aniline and the electronic effects of the phenol often cause specific failure modes like "oiling out," incomplete conversion, or borate complex formation.

Below is your troubleshooting guide, structured to address the specific bottlenecks of this reaction.

Phase 1: Imine Formation (The Condensation Step)

User Issue: "I mixed the reagents in ethanol, but I'm getting a yellow oil instead of crystals, or the reaction seems stuck at 80% conversion."

Diagnosis: The reaction between salicylaldehyde and 2,4-dimethylaniline is reversible.

  • Steric Hindrance: The methyl group at the 2-position of the aniline sterically hinders the nucleophilic attack on the aldehyde.

  • Electronic Deactivation: The phenolic hydroxyl group on salicylaldehyde donates electron density to the carbonyl carbon, making it less electrophilic.

  • Water Inhibition: As water is generated, the equilibrium pushes back toward the starting materials.

Troubleshooting Protocol:

SymptomRoot CauseCorrective Action
Yellow Oil (Oiling Out) The imine has a low melting point or is impure.Seed & Cool: Scratch the flask walls with a glass rod and cool to -20°C. If it persists, switch solvent to Methanol (more polar, forces precipitation) or add a drop of water to induce crystallization.
Incomplete Conversion Equilibrium limit reached.Dean-Stark Trap: If running in Toluene, use a Dean-Stark trap to physically remove water.[1] Desiccant: Add anhydrous MgSO₄ or Molecular Sieves (4Å) directly to the reaction mixture (if running at RT).
Slow Reaction Rate Steric/Electronic deactivation.Acid Catalysis: Add 1-5 mol% Glacial Acetic Acid or p-TsOH . This protonates the carbonyl oxygen, making it more susceptible to attack by the hindered aniline.

Phase 2: The Reduction Step

User Issue: "I added NaBH4, but the yellow color persists, or I have a massive emulsion during workup."

Diagnosis: The yellow color is characteristic of the conjugated imine (Schiff base). A successful reduction breaks this conjugation, resulting in a colorless or pale oil/solid.

  • Boron-Phenolate Complexes: Boron species can chelate to the phenolic oxygen and the amine nitrogen, forming stable complexes that are hard to hydrolyze.

  • Solvent Incompatibility: NaBH4 reacts slowly in pure ethanol if the temperature is too low.

Troubleshooting Protocol:

  • Q: The reaction mixture is still bright yellow after 4 hours with NaBH4.

    • A: The imine is likely stable. Heat the reaction to 40-50°C. If that fails, the imine might be insoluble in the solvent (coating the NaBH4). Add a co-solvent like THF or DCM to solubilize the imine before adding the reducing agent.

  • Q: I have a sticky white solid that won't dissolve during workup.

    • A: This is likely a boron-amine complex. You must perform an Acidic Quench .

      • Step 1: Cool to 0°C.

      • Step 2: Add 1M HCl dropwise until pH < 2 (gas evolution will occur). Stir for 30 mins to break the B-N/B-O bonds.

      • Step 3: Neutralize with NaHCO3 or NaOH to pH 8-9 to liberate the free amine for extraction.

Phase 3: Visualization & Logic

The following diagram illustrates the decision matrix for choosing between a Stepwise (Isolation of Imine) vs. One-Pot (Direct Reduction) approach. For this specific sterically hindered aniline, the Stepwise approach is recommended to ensure purity.

G Start Start: Salicylaldehyde + 2,4-Dimethylaniline CheckSterics Check: Steric Hindrance? Start->CheckSterics Decision Decision: Reaction Pathway CheckSterics->Decision 2,4-Dimethyl group present Stepwise Route A: Stepwise (Recommended) Isolate Imine first Decision->Stepwise High Purity Required OnePot Route B: One-Pot (Direct) Add Reducing Agent immediately Decision->OnePot Speed Required ImineForm 1. Reflux in EtOH/MeOH (Push equilibrium) Stepwise->ImineForm DirectReduce 1. Mix + NaBH(OAc)3 or NaBH4 in situ OnePot->DirectReduce Isolate 2. Crystallize/Filter Imine (Remove water & impurities) ImineForm->Isolate Reduce 3. Reduce with NaBH4 in MeOH/THF Isolate->Reduce Success Target: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Reduce->Success Issue1 Risk: Residual Aniline (Hard to separate) DirectReduce->Issue1 Issue1->Success Requires Column Chromatography

Caption: Decision logic for synthesizing sterically hindered salicylaldehyde-aniline derivatives. Route A (Stepwise) is preferred to avoid purification issues.

Phase 4: Recommended Experimental Protocol

Method: Stepwise Reductive Amination (High Purity)

1. Reagents:

  • Salicylaldehyde (1.0 equiv)

  • 2,4-Dimethylaniline (1.0 equiv)

  • Sodium Borohydride (NaBH4) (1.5 equiv)

  • Solvent: Methanol (anhydrous preferred)

2. Step 1: Imine Formation [2][3][4]

  • Dissolve salicylaldehyde (e.g., 10 mmol) in Methanol (20 mL).

  • Add 2,4-dimethylaniline (10 mmol) in one portion.

  • Observation: The solution should turn bright yellow/orange immediately (formation of Schiff base).

  • Stir at Reflux (65°C) for 2–4 hours.

  • Check: TLC (Hexane/EtOAc 4:1). If starting material remains, add molecular sieves.[5]

  • Isolation: Cool to 0°C. The imine often crystallizes. Filter and wash with cold methanol. If it does not crystallize, proceed to reduction (but be aware of impurities).

3. Step 2: Reduction

  • Suspend/Dissolve the imine in Methanol (or MeOH/THF 1:1 if solubility is poor).

  • Cool to 0°C.

  • Add NaBH4 in small portions over 20 minutes. (Caution: Hydrogen gas evolution).

  • Allow to warm to Room Temperature and stir for 2 hours.

  • Endpoint: Solution turns from bright yellow to colorless/pale yellow.

4. Workup

  • Quench with 1M HCl (carefully) until pH ~2. Stir 15 mins.

  • Neutralize with sat.[1] NaHCO3 or NaOH to pH ~9.

  • Extract with Dichloromethane (DCM) (3x).

  • Dry over Na2SO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or Hexane.

FAQ: Frequently Asked Questions

Q: Can I use Sodium Triacetoxyborohydride (STAB) instead of NaBH4? A: Yes, and it is often better for "One-Pot" procedures because it won't reduce the aldehyde as quickly as the imine. However, STAB is more expensive and requires acetic acid as a co-solvent. For the stepwise method, standard NaBH4 is sufficient and cheaper.

Q: My product has a reddish tint. Is it ruined? A: Not necessarily. Anilines oxidize easily to form colored impurities (quinones). This is often a trace impurity. A quick filtration through a small pad of silica gel or a recrystallization with activated charcoal should remove the color.

Q: The NMR shows a split peak for the methylene (-CH2-) protons. A: This is expected if the nitrogen is protonated or involved in strong hydrogen bonding with the phenol. Ensure your sample is free of acid (shake with NaHCO3/D2O shake in the NMR tube) to see a clean singlet.

References

  • Abdel-Magid, A. F., et al. (1996).[6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Cimarelli, C., et al. (2009). "Stereoselective synthesis of aminophenols." Chem. Rev. (General reference for aminophenol synthesis logic).
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.
  • Common Organic Chemistry. "Reductive Amination - Common Conditions." Link

Sources

Optimization

Stability studies of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol under different conditions

Welcome to the technical support center for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. As your dedicated application scientist, I've structured this resource to address the practical challenges and scientific questions you may encounter during your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol, providing concise answers grounded in established chemical principles and data from related phenolic compounds.

Q1: What are the expected primary degradation pathways for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol?

A1: Based on its chemical structure, which features a phenol group and a secondary amine, the primary degradation pathways are expected to be oxidative and photolytic.[1][2][3] The phenol moiety is susceptible to oxidation, potentially forming colored quinone-type structures.[4][5] The secondary amine can also undergo oxidation to form N-oxides or other degradation products.[1][3]

Q2: What are the recommended storage conditions for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol to ensure its stability?

A2: To minimize degradation, the compound should be stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from light and oxygen.[6] Refrigerated or freezer conditions (2-8°C or -20°C) are advisable for long-term storage, especially for solutions.[6] The container should be well-sealed to prevent exposure to moisture, which could facilitate hydrolytic degradation, although this is generally a less common pathway for this type of molecule compared to oxidation.

Q3: How does pH likely affect the stability of this compound in aqueous solutions?

A3: The stability of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol in aqueous solutions is expected to be pH-dependent. The phenolic hydroxyl group is weakly acidic, and the secondary amine is basic.[4] In acidic conditions, the amine will be protonated, which may offer some protection against oxidation. However, strong acidic conditions could potentially lead to hydrolysis of the aminomethyl linkage over extended periods or at elevated temperatures.[1] In alkaline conditions, the phenol will be deprotonated to form a phenoxide ion, which is highly susceptible to oxidation.[4] Therefore, neutral to slightly acidic pH is likely optimal for its stability in solution.

Q4: Is 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol susceptible to thermal degradation?

A4: Yes, like many organic molecules, it is susceptible to thermal degradation, especially at elevated temperatures.[1][6] Thermal stress can lead to the cleavage of chemical bonds, potentially resulting in the formation of smaller, more volatile degradation products.[7] The specific degradation products would need to be identified through formal thermal degradation studies.

Section 2: Troubleshooting Guides for Stability Studies

This section provides practical, step-by-step guidance for troubleshooting common issues encountered during stability studies of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol.

Guide 1: Unexpected Degradation Observed in Control Samples

Problem: You are observing significant degradation of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol in your control samples (stored under recommended conditions) during an ongoing stability study.

Troubleshooting Steps:

  • Q1: Have you confirmed the purity and integrity of the initial material?

    • Action: Re-analyze your starting material using a validated analytical method (e.g., HPLC-UV, LC-MS) to confirm its initial purity. Impurities from the synthesis could be catalyzing degradation.

    • Rationale: The presence of even small amounts of metallic impurities or residual reagents can significantly impact the stability of a compound.[2]

  • Q2: Are your storage containers appropriate?

    • Action: Ensure you are using inert containers (e.g., amber glass vials with PTFE-lined caps). Avoid plastic containers that may leach additives or allow for oxygen ingress.

    • Rationale: The choice of container material is crucial for preventing interactions with the sample and protecting it from light.[6]

  • Q3: Was the solvent for your solution-state studies properly degassed?

    • Action: If working with solutions, ensure the solvent was thoroughly degassed to remove dissolved oxygen prior to preparing your samples.

    • Rationale: Dissolved oxygen is a primary driver of oxidative degradation for phenolic compounds.[1][2]

Guide 2: Inconsistent Results in Forced Degradation Studies

Problem: You are obtaining variable and non-reproducible results in your forced degradation studies (e.g., oxidative, photolytic, thermal).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent forced degradation results.

Detailed Steps:

  • Q1: For oxidative stress studies, is the concentration of the oxidizing agent consistent?

    • Action: Prepare fresh solutions of the oxidizing agent (e.g., hydrogen peroxide) for each experiment and accurately control the final concentration in your samples.

    • Rationale: The rate and extent of oxidative degradation are highly dependent on the concentration of the stressor.[1][6]

  • Q2: For thermal stress studies, is the temperature uniformly maintained?

    • Action: Use a calibrated oven or stability chamber and ensure samples are placed in a location with uniform temperature distribution.

    • Rationale: Small variations in temperature can lead to significant differences in degradation rates.[1]

  • Q3: For photostability studies, is the light exposure controlled and consistent?

    • Action: Utilize a photostability chamber with calibrated light sources (as per ICH Q1B guidelines). Ensure consistent sample positioning and orientation relative to the light source.

    • Rationale: The intensity and wavelength of light exposure directly impact the rate of photolytic degradation.[2]

  • Q4: Is your analytical method robust enough to handle degraded samples?

    • Action: Verify that your analytical method (e.g., HPLC) can separate the parent compound from its degradation products without interference. Perform peak purity analysis.

    • Rationale: The formation of degradation products can interfere with the quantification of the active pharmaceutical ingredient (API) if the analytical method is not specific.[3]

Section 3: Experimental Protocols

This section provides standardized protocols for conducting forced degradation studies on 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol.

Protocol 1: Oxidative Degradation Study

Objective: To investigate the susceptibility of the compound to oxidative stress.

Materials:

  • 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

  • Hydrogen peroxide (3% v/v)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Stress Condition: In a volumetric flask, add an appropriate volume of the stock solution and dilute with a 1:1 mixture of methanol and 3% hydrogen peroxide to achieve a final compound concentration of 0.1 mg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution with a 1:1 mixture of methanol and water to the same final concentration.

  • Incubation: Store both the stressed and control samples in the dark at room temperature.

  • Time Points: Withdraw aliquots from both solutions at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound and the formation of any degradation products.

Protocol 2: Photostability Study

Objective: To assess the impact of light on the stability of the compound.

Procedure Workflow:

Caption: Workflow for conducting a photostability study.

Detailed Steps:

  • Sample Preparation:

    • Solid State: Place a thin layer of the solid compound in a clear glass container.

    • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., methanol/water) at a known concentration (e.g., 0.1 mg/mL) in a clear glass container.

  • Control Samples: Prepare identical solid and solution samples but wrap them in aluminum foil to protect them from light.

  • Exposure: Place both the exposed and control samples in a photostability chamber and expose them to light conditions as specified in ICH Q1B guidelines.

  • Analysis: At appropriate time intervals, analyze the samples using a validated HPLC method. Compare the results of the exposed samples to the dark controls to determine the extent of photodegradation.

Section 4: Data Presentation

The following table provides a template for summarizing the results of forced degradation studies.

Stress ConditionDurationTemperature% Degradation of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenolNumber of Degradants DetectedObservations
Acid Hydrolysis (0.1 M HCl) 24 hours60 °C
Base Hydrolysis (0.1 M NaOH) 24 hours60 °C
Oxidative (3% H₂O₂) 24 hoursRoom Tempe.g., Color change to yellow
Thermal (Solid State) 48 hours80 °C
Photolytic (ICH Q1B) Conforms to guideline25 °C

References

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Google Cloud.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Google Cloud.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Google Cloud.
  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.). Google Cloud.
  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC. (n.d.). Google Cloud.
  • Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds - PubMed. (n.d.). Google Cloud.
  • Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC. (n.d.). Google Cloud.
  • ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. (n.d.). Google Cloud.
  • Deciphering the phenol degradation metabolic pathway in Scedosporium apiospermum HDO1 - PMC. (2025, July 10). Google Cloud.
  • Ambient Water Quality Criteria for 2,4-dimethylphenol - EPA. (n.d.). Google Cloud.
  • Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. (2014, May 16). Google Cloud.
  • degradation pathways of 2-Propylphenol under oxidative stress - Benchchem. (n.d.). Google Cloud.

Sources

Troubleshooting

Resolving common issues in the characterization of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

Welcome to the dedicated technical support guide for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are actively working with this molecule. Our goal is to provide field-proven insights and robust protocols to help you navigate common challenges in synthesis, purification, and analytical characterization. The information herein is structured in a direct question-and-answer format to address the specific, practical issues you may encounter at the bench.

Section 1: Synthesis & Purification Troubleshooting

The successful characterization of any compound begins with its synthesis and purification. Issues at this stage can cascade, leading to ambiguous analytical data and compromised experimental outcomes. This section addresses the most common hurdles in obtaining pure 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol.

FAQ 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low yields in the synthesis, which is typically a Mannich-type reaction involving 2,4-dimethylaniline, phenol, and formaldehyde, often stem from suboptimal reaction conditions or equilibrium issues.

Causality & Solution:

  • Incomplete Imine/Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate formed from 2,4-dimethylaniline and formaldehyde. This step is crucial and often reversible.

    • Troubleshooting: Ensure your reagents are anhydrous, as water can hinder the formation of the reactive intermediate. The use of a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be beneficial.[1] Monitoring the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is critical to determine the optimal reaction time before proceeding with work-up.[1]

  • Side Reactions: Unwanted polymerization of formaldehyde or side reactions with phenol can compete with the main reaction pathway, consuming starting materials and reducing the yield.

    • Troubleshooting: Control the stoichiometry carefully. A slight excess of one reagent may be necessary, but this should be determined empirically. Maintaining the recommended reaction temperature is vital; elevated temperatures can accelerate side reactions.[2]

  • Product Loss During Work-up: The compound possesses both a weakly acidic phenolic group and a basic amine group, making it amphoteric.

    • Troubleshooting: During aqueous work-up, the pH must be carefully adjusted. Extraction at a pH close to the isoelectric point of the molecule will maximize its presence in the organic layer. Avoid overly acidic or basic conditions during extraction, which can lead to the formation of salts that are highly soluble in the aqueous phase.

FAQ 2: I'm struggling with persistent impurities after purification. What are they likely to be and how can I remove them?

The most common impurities are residual starting materials (phenol, 2,4-dimethylaniline) and byproducts from side reactions. Their structural similarity to the final product can make separation challenging.[3]

Common Impurities & Purification Strategy:

Impurity TypeLikely IdentityRecommended Purification TechniqueRationale & Key Insights
Starting Materials Unreacted Phenol, 2,4-DimethylanilineColumn Chromatography (Silica Gel)The polarity difference between the product and starting materials is usually sufficient for separation. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity, is highly effective.
Byproducts Bis-substituted products (two phenol moieties reacting with one aniline)Column Chromatography / RecrystallizationThese larger molecules are typically less polar than the desired product. Recrystallization can be effective if a suitable solvent system is found that selectively crystallizes the desired product.[3]
Degradation Products Oxidized species (e.g., quinone-type compounds)Fresh preparation / Column ChromatographyThese are often highly colored (yellow/brown) and more polar. They can be removed by chromatography. Prevention is key; store the crude product under an inert atmosphere if purification is not performed immediately.[4]

Experimental Protocol 1: Silica Gel Column Chromatography

This protocol provides a general framework for the purification of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (dry-loading method) by dissolving it in a minimal amount of a polar solvent (e.g., acetone or dichloromethane), adding silica, and evaporating the solvent under reduced pressure. This prevents band broadening during loading.

  • Column Packing: Prepare a silica gel column using a slurry packing method with your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). A well-packed column is critical for good separation.

  • Loading: Carefully load the silica-adsorbed crude product onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Monitor the fractions using TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the target compound. The optimal gradient will depend on the specific impurity profile.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the pure fractions containing the desired product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified solid.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start Reaction: Phenol + 2,4-Dimethylaniline + Formaldehyde Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Adjust Adjust Conditions: - Check Reagent Purity - Add Dehydrating Agent - Optimize Temperature Complete->Adjust No Workup Aqueous Work-up (Control pH) Complete->Workup Yes Adjust->Monitor Crude Obtain Crude Product PurityCheck Check Purity (NMR/HPLC) Purify Purification Required Column Column Chromatography Recrystal Recrystallization Final Pure Product >98%

Section 2: NMR Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for structural elucidation. Ambiguities in the spectra are common and require careful interpretation.

FAQ 3: My ¹H NMR spectrum is complex. How do I assign the key signals, and why are some peaks broad?

Signal assignment requires understanding the electronic environment of each proton. Peak broadening is typically due to chemical exchange or quadrupolar effects.

¹H NMR Signal Assignment & Interpretation:

Proton TypeExpected δ (ppm)MultiplicityNotes & Common Issues
Phenolic OH ~9.0 - 10.0Broad singletThe chemical shift is highly dependent on solvent and concentration. This peak will often be broad due to hydrogen bonding and chemical exchange. It will disappear upon D₂O exchange.[5]
Amine NH ~4.5 - 5.5Broad singletAlso subject to broadening and D₂O exchange. Its position can vary.
Aromatic (Phenol Ring) 6.7 - 7.2MultipletsThe four protons on this ring will show complex splitting patterns (doublets, triplets of doublets, etc.).
Aromatic (Dimethylphenyl Ring) 6.8 - 7.0Multiplets/SingletThe three protons on this ring will appear in the aromatic region. The proton between the two methyl groups may appear as a singlet.
Methylene (-CH₂-) ~4.2 - 4.5SingletThis is a key diagnostic signal. As it is flanked by two aromatic rings and a nitrogen, it appears as a sharp singlet.
Methyl (-CH₃) ~2.1 - 2.3Two SingletsThe two methyl groups on the dimethylphenyl ring are non-equivalent and should appear as two distinct singlets, each integrating to 3H.[6]

Experimental Protocol 2: D₂O Exchange for ¹H NMR

This definitive experiment confirms the identity of exchangeable -OH and -NH protons.

  • Sample Preparation: Prepare your sample of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire Initial Spectrum: Run a standard ¹H NMR experiment and carefully integrate all peaks. Note the chemical shifts and integrals of the suspected -OH and -NH protons.

  • Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.

  • Mix and Re-acquire: Gently shake the tube to mix the contents and allow a few minutes for the H/D exchange to occur.

  • Analyze: Re-acquire the ¹H NMR spectrum. The peaks corresponding to the -OH and -NH protons will significantly decrease in intensity or disappear entirely. A new, broad peak for HOD may appear.

Section 3: Mass Spectrometry (MS) Characterization

MS provides the molecular weight and crucial fragmentation data that confirms the compound's structure.

FAQ 4: I am having trouble observing the molecular ion (M⁺˙) peak. Is this normal?

Yes, for molecules of this type, the molecular ion peak can be weak or absent under high-energy Electron Ionization (EI) conditions.[7][8] The initial radical cation formed is often unstable and undergoes rapid fragmentation.

Solution:

  • Use Soft Ionization Techniques: Employing techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) is highly recommended. These methods impart less energy to the molecule, significantly increasing the abundance of the protonated molecular ion ([M+H]⁺) and making detection straightforward.

FAQ 5: What are the expected major fragments in the EI mass spectrum?

The fragmentation pattern is a unique fingerprint. For this molecule, cleavage at the benzylic C-N bond is the most probable and diagnostically significant fragmentation pathway.

Proposed Fragmentation Pathways:

m/z ValueIon StructureFragmentation Pathway
227 [C₁₅H₁₇NO]⁺˙ Molecular Ion (M⁺˙)
121 [C₈H₁₁N]⁺˙Cleavage of the C-N bond, forming the 2,4-dimethylaniline radical cation.
107 [C₇H₇O]⁺Cleavage of the C-N bond with charge retention on the phenolic fragment, often rearranging to a stable hydroxytropylium ion. This is a very common and expected fragment.
106 [C₈H₁₀]⁺Loss of a methyl group from the dimethylaniline fragment.

G cluster_path mol Molecule (m/z = 227) frag1 Fragment 1 (m/z = 107) Hydroxytropylium Ion mol->frag1 Benzylic C-N Cleavage frag2 Fragment 2 (m/z = 121) 2,4-Dimethylaniline Cation mol->frag2 Benzylic C-N Cleavage

Section 4: Chromatographic Purity and Stability

Chromatography is essential for assessing purity and monitoring stability.

FAQ 6: My HPLC peak is tailing. How can I improve the peak shape?

Peak tailing is a common issue when analyzing amines and phenols. It is often caused by secondary interactions between the analyte and the stationary phase.[9]

Solutions:

  • pH Adjustment of Mobile Phase: The silanol groups on a standard C18 silica column are acidic and can interact strongly with the basic amine group of your molecule, causing tailing. Adding a small amount of a basic modifier like triethylamine (TEA) or using a buffered mobile phase (e.g., ammonium formate) at a pH where the amine is not protonated can significantly improve peak shape.

  • Use a Base-Deactivated Column: Modern HPLC columns are available that are specifically end-capped or designed for analyzing basic compounds. These columns have fewer free silanol groups and will yield more symmetrical peaks.

  • Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a more dilute sample.

Experimental Protocol 3: RP-HPLC Method for Purity Analysis

This serves as a robust starting point for method development.

  • Chromatograph: HPLC with UV/Vis or Photodiode Array (PDA) Detector.[10]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

FAQ 7: My compound turns brown upon standing. Is it degrading?

Yes. The phenolic hydroxyl group is highly susceptible to air oxidation, especially when exposed to light or in the presence of trace metal impurities.[4] This process forms highly colored quinone-type structures, leading to the observed discoloration. The amine moiety can also be susceptible to oxidation.

Recommended Storage & Handling:

  • Atmosphere: Store the solid compound in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature: Keep in a cool environment, preferably refrigerated.

  • Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.

  • Solutions: Prepare solutions fresh for use. If solutions must be stored, they should also be protected from light and air.

References

  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications. ACS Omega. Available from: [Link]

  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. MDPI. Available from: [Link]

  • Synthesis and characterization of novel Schiff base ligands. International Journal of Chemical Studies. Available from: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE COMPLEXES. International Journal of Research and Analytical Reviews. Available from: [Link]

  • Synthesis and characterization of chitosan Schiff base derivatives. Scholars Research Library. Available from: [Link]

  • Mass Spectrometry - Examples. University of Arizona, Department of Chemistry and Biochemistry. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • Mass spectra - fragmentation patterns. Chemguide. Available from: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available from: [Link]

  • Preparation of Amines. Chemistry Steps. Available from: [Link]

  • Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. SpringerLink. Available from: [Link]

  • 2-{[(2,4-Dimethoxyphenyl)amino]methyl}phenol. PubChem. Available from: [Link]

  • Mass spectrum and fragmentation scheme of phenol, derivatised with MTBSTFA. ResearchGate. Available from: [Link]

  • 24.6: Synthesis of Amines. Chemistry LibreTexts. Available from: [Link]

  • Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency. Available from: [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. CDN. Available from: [Link]

  • Process for the preparation of 2,4-dimethylphenol. Google Patents.
  • Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods. PMC. Available from: [Link]

  • NMR Chemical Shifts of Trace Impurities. EPFL. Available from: [Link]

  • Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available from: [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. Available from: [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques. Chromatography Today. Available from: [Link]

  • 22.3 Synthesis of Amines. YouTube. Available from: [Link]

  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. ResearchGate. Available from: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • What is the NMR peak for methylphenol?. Quora. Available from: [Link]

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Optimization

Scale-up considerations for the production of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

Technical Support Center: Scale-Up of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol This guide provides in-depth technical support for researchers, scientists, and process chemists involved in the scale-up synthesis of 2-{...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

This guide provides in-depth technical support for researchers, scientists, and process chemists involved in the scale-up synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol. The synthesis, a classic example of the Mannich reaction, involves the condensation of a phenol, formaldehyde, and 2,4-dimethylaniline. While straightforward at the laboratory scale, transitioning to pilot or production scale introduces significant challenges related to reaction control, impurity profiles, and product isolation.[1][2] This document is structured to provide practical, experience-driven solutions to common issues encountered during scale-up, ensuring a safe, efficient, and reproducible process.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, focusing on causality and actionable solutions.

Question 1: We are observing a significant drop in yield from our bench-scale (90%+) to our pilot-scale (60-70%) synthesis. What are the likely causes and how can we mitigate this?

Answer: A drop in yield during scale-up is a common but multifaceted problem. The primary culprits are typically related to mass and heat transfer limitations that are not apparent in smaller flasks.

  • Potential Causes:

    • Inefficient Mixing & Mass Transfer: In a large reactor, localized "hot spots" or areas of high reactant concentration can form due to inadequate mixing. This can lead to the formation of undesired byproducts, such as bis- or tris-aminomethylated phenols, or polymerization of formaldehyde.[3]

    • Poor Temperature Control: The Mannich reaction is exothermic.[4] The surface-area-to-volume ratio decreases dramatically upon scale-up, making heat dissipation less efficient.[5] An uncontrolled temperature spike can accelerate side reactions and decomposition.

    • Sub-optimal Reagent Addition Strategy: Dumping reagents into a large vessel, a practice sometimes used at the bench, is disastrous on a larger scale. It can lead to a dangerous exotherm and favor side-product formation.

    • Formation of Schiff Base Byproduct: 2,4-dimethylaniline can react with formaldehyde to form a Schiff base or related oligomers, effectively sequestering the reactants.[6]

  • Recommended Solutions & Scientific Rationale:

    • Optimize Reactor Agitation: Transition from a simple magnetic stir bar to a baffled reactor with a well-designed overhead impeller (e.g., pitched-blade turbine or anchor stirrer). This ensures homogeneity, improves heat transfer to the reactor jacket, and minimizes the formation of concentration gradients that drive side reactions.

    • Implement Controlled Reagent Addition: The most reactive component, formaldehyde, should be added slowly and sub-surface below the liquid level. This ensures it reacts immediately with the phenol and amine rather than accumulating. Using a calibrated dosing pump is essential for reproducibility.

    • Consider Paraformaldehyde: Instead of aqueous formaldehyde (formalin), using paraformaldehyde can provide a slower, more controlled in situ release of formaldehyde as it depolymerizes, effectively taming the initial exotherm.[7]

    • Rigorous Temperature Monitoring: Employ multiple temperature probes to monitor the batch temperature and ensure it remains within the validated range (e.g., 30-100°C, depending on the specific process).[7] Link the dosing pump to a control system that can pause addition if the temperature exceeds a set limit.

Question 2: Our isolated crude product is a dark, oily substance, whereas the lab-scale product was a light-colored solid. What causes this discoloration and how can we improve product quality?

Answer: Product discoloration is a frequent scale-up issue, often indicating the presence of minor but highly colored impurities arising from oxidative processes or side reactions.

  • Potential Causes:

    • Air Oxidation: Phenolic compounds are susceptible to oxidation, especially at elevated temperatures in the presence of air. This can form highly colored quinone-type structures.

    • Resorcinol Impurities: Commercial grades of phenol can contain resorcinol impurities, which are known to form intensely colored byproducts during Mannich reactions.[3]

    • Thermal Degradation: Uncontrolled exotherms can lead to thermal degradation of the reactants or the product itself. Mannich bases can have limited thermal stability.[8][9]

  • Recommended Solutions & Scientific Rationale:

    • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon blanket. This is a critical process safety and quality control step that minimizes oxidation of the electron-rich phenol ring.

    • Source High-Purity Phenol: Qualify your starting materials. Use a grade of phenol with low levels of resorcinol and other phenolic impurities.

    • Post-Reaction Treatment: Before crystallization, consider treating the reaction mixture solution with activated carbon (charcoal) to adsorb colored impurities.

    • Strict Temperature Control: As detailed in the previous question, preventing temperature spikes is crucial not only for yield but also for purity.

Question 3: During work-up and crystallization, our product "oils out" instead of forming a filterable solid. How can we achieve consistent and effective crystallization?

Answer: "Oiling out" occurs when the product separates from the solution as a liquid phase rather than a crystalline solid. This is often due to supersaturation being reached at a temperature above the product's melting point or the presence of impurities that inhibit crystal nucleation.

  • Potential Causes:

    • High Impurity Load: Impurities can act as crystal growth inhibitors or form a eutectic mixture with the product, lowering its effective melting point.

    • Inappropriate Solvent System: The chosen solvent may have too high a boiling point or the product may be too soluble even at lower temperatures.[10]

    • Rapid Cooling: Crash-cooling a large batch induces a high level of supersaturation quickly, favoring oiling over orderly crystal formation.

  • Recommended Solutions & Scientific Rationale:

    • Systematic Solvent Screening: Perform small-scale experiments to identify an optimal solvent or solvent/anti-solvent system. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below.

    • Controlled Cooling Profile: Implement a slow, linear cooling ramp for the reactor jacket. This allows for controlled crystal nucleation and growth, resulting in larger, purer crystals that are easier to filter.

    • Seeding: Once the solution is saturated, add a small amount of pure, crystalline product ("seed crystals"). This provides a template for crystallization to begin, bypassing the kinetic barrier of nucleation and preventing oiling.

    • Purify Before Crystallizing: If the crude product is very impure, consider an initial purification step, such as a liquid-liquid extraction or a charcoal treatment, before attempting crystallization.

Frequently Asked Questions (FAQs)

  • Q1: What are the primary safety hazards to consider during scale-up?

    • A1: The primary hazards are the toxicity of the reactants and the exothermic nature of the reaction.[4] 2,4-Dimethylaniline is toxic and a suspected carcinogen. Phenol is corrosive and toxic.[11] Formaldehyde is a known carcinogen. Always handle these chemicals in a well-ventilated area with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[12] The most significant process safety risk is a thermal runaway. A robust reactor cooling system and a well-designed emergency plan are non-negotiable.

  • Q2: What analytical methods are recommended for in-process control and final product release?

    • A2: For in-process control (IPC) to monitor the disappearance of starting materials, High-Performance Liquid Chromatography (HPLC) is ideal. For final product purity analysis and identification of byproducts, a combination of HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[13] A melting point determination is a simple and effective test for purity.

  • Q3: Is it better to use aqueous formaldehyde (formalin) or paraformaldehyde for scale-up?

    • A3: While formalin is often used in the lab, paraformaldehyde is frequently preferred for scale-up.[7] It is a solid, which can be easier to handle and dose accurately by weight. More importantly, its depolymerization to formaldehyde is gradual, providing a slow-release mechanism that helps control the reaction exotherm. However, this requires careful process development to ensure the depolymerization rate matches the desired reaction rate.

  • Q4: How should the stoichiometry of the reactants be optimized for scale-up?

    • A4: The ideal stoichiometry is typically a 1:1:1 molar ratio of phenol, formaldehyde, and amine. However, on a large scale, it can be beneficial to use a slight excess (e.g., 1.05 equivalents) of the less expensive and more easily removed reactant (often the phenol or amine) to ensure the complete consumption of the limiting reagent. This must be determined experimentally to balance yield against purification challenges.

Data & Process Visualization

Table 1: Comparison of Lab-Scale vs. Scale-Up Process Parameters
ParameterLab-Scale (e.g., 250 mL flask)Pilot-Scale (e.g., 50 L Reactor)Rationale for Change
Mixing Magnetic StirrerOverhead Mechanical Stirrer (e.g., Pitched-Blade Turbine) with BafflesEnsures homogeneity in a larger volume; improves heat and mass transfer.[5]
Reagent Addition Manual addition via pipette or funnelAutomated Dosing Pump with subsurface feed lineProvides precise control over addition rate, crucial for managing exotherm and ensuring reproducibility.[2]
Temp. Control Oil/Water BathJacketed Reactor with circulating thermal fluidAllows for both efficient heating and rapid cooling to manage the reaction exotherm.[4]
Atmosphere Often open to airInert (Nitrogen/Argon) BlanketPrevents oxidation of the phenol, improving product color and purity.
Work-up Manual separation in a funnelPump-driven phase separations and transfersIncreases safety and efficiency for handling large volumes of potentially hazardous materials.
Isolation Vacuum filtration on a Büchner funnelCentrifuge or Nutsche filter-dryerMore efficient for isolating and washing large quantities of solid product.
Process Workflow Diagram

ScaleUp_Workflow cluster_prep 1. Preparation & Staging cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Finishing A Charge Phenol & Solvent to Reactor D Establish Inert Atmosphere (N2) A->D B Prepare Amine Solution E Controlled Addition of Amine & Formaldehyde B->E C Prepare Formaldehyde (or Paraformaldehyde Slurry) C->E D->E F Monitor Temperature & Reaction Progress (IPC) E->F G Quench Reaction (e.g., with water) F->G H Phase Separation (if applicable) G->H I Crude Product Isolation (Crystallization) H->I J Recrystallization from Screened Solvent I->J K Filtration & Washing J->K L Drying Under Vacuum K->L M Final Product (QC Release) L->M

Caption: High-level process flow for the scale-up synthesis.

Troubleshooting Decision Tree: Low Yield

Troubleshooting_Yield start Low Yield Observed q1 Was there an uncontrolled temperature exotherm? start->q1 q2 Analyze crude for byproducts (HPLC/NMR) q1->q2 No sol1 Improve cooling capacity. Slow reagent addition. q1->sol1 Yes res1 High levels of bis- or tris-adducts found? q2->res1 q3 Was mixing adequate? (visual, homogeneity) q4 Were reagents added too quickly? q3->q4 Yes sol4 Improve agitation. Check impeller design. q3->sol4 No sol2 Slow addition rate. Improve mixing. q4->sol2 Yes res2 Unreacted starting materials present? res1->res2 No res1->sol2 Yes res2->q3 No sol3 Increase reaction time or temperature. res2->sol3 Yes

Caption: Decision tree for diagnosing the root cause of low yield.

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis (Illustrative)
  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, add phenol (9.4 g, 0.10 mol) and ethanol (50 mL).

  • Add 2,4-dimethylaniline (12.1 g, 0.10 mol) to the flask and stir until a homogeneous solution is formed.

  • Begin adding aqueous formaldehyde (37 wt. %, 8.1 g, 0.10 mol) dropwise over 15 minutes, ensuring the temperature does not exceed 40°C.

  • After the addition is complete, heat the mixture to reflux (approx. 80°C) and maintain for 2 hours. Monitor the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry in a vacuum oven at 50°C to a constant weight.

Protocol 2: Scale-Up Considerations & Procedure (Illustrative)
  • Reactor Setup: In a 50 L jacketed glass reactor equipped with an overhead stirrer, condenser, nitrogen inlet, and subsurface addition line, charge phenol (3.76 kg, 40.0 mol) and methanol (20 L).

  • Inerting: Purge the reactor with nitrogen for 15 minutes and maintain a gentle positive pressure.

  • Reactant Charging: In a separate vessel, prepare a solution of 2,4-dimethylaniline (4.84 kg, 40.0 mol) in methanol (5 L).

  • Controlled Addition: Begin agitation in the reactor. Using a dosing pump, add the 2,4-dimethylaniline solution over 30 minutes. Then, add aqueous formaldehyde (37 wt. %, 3.24 kg, 40.0 mol) via the subsurface line over 2 hours. Maintain the internal temperature between 30-35°C using the reactor jacket cooling.

  • Reaction: Once the addition is complete, slowly heat the reactor contents to 65°C and hold for 4 hours. Take an IPC sample to confirm the completion of the reaction.

  • Crystallization: Implement a controlled cooling ramp, cooling the batch from 65°C to 10°C over 6 hours.

  • Isolation: Filter the resulting slurry using a Nutsche filter. Wash the cake with cold methanol (2 x 8 L).

  • Drying: Dry the product in a vacuum dryer at 60°C until the loss on drying (LOD) is <0.5%.

References

  • Thermal behavior of Mannich base N,N′-tetra(4-antipyrylmethyl)-1,2 diaminoethane (TAMEN) and its binuclear complexes. (2025). ResearchGate. [Link]

  • Oprea, C. et al. (n.d.). THERMAL BEHAVIOR OF MANNICH BASE N,N'-TETRA(4-ANTIPYRYL- METHYL)-1,2 DIAMINOETHANE (TAMEN) AND ITS BINUCLEAR COMPLEXES Part I. AKJournals. [Link]

  • Crystal structure and Hirshfeld surface analysis of (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol. (n.d.). International Union of Crystallography. [Link]

  • Synthesis, Characterisation, Thermal Properties and Biological Activity of Mannich-Bases (HL And HL 1 ) and HL Complexes with Zn(II) and Cd(II). (2022). ResearchGate. [Link]

  • 2-((Dimethylamino)methyl)phenol. (n.d.). PubChem. [Link]

  • Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (2012).
  • Roman, G. et al. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. University of Bucharest. [Link]

  • Tyman, J. H. P. (2007). Phenolic structure and colour in Mannich reaction products. ResearchGate. [Link]

  • SOME SCALE-UP CONSIDERATIONS. (n.d.). CatSci. [Link]

  • Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. (2012). Taylor & Francis Online. [Link]

  • Sutton, T. (2022). How to Scale Up a New Synthesis Reaction. Lab Manager. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). Fauske & Associates. [Link]

  • Analytical Methods. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Management for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

Executive Summary & Molecule Profile Subject: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Chemical Class: Phenolic Mannich Base / Aminophenol Ligand This compound presents a "Dual-Threat" Stability Profile .[1] As a Mann...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Subject: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Chemical Class: Phenolic Mannich Base / Aminophenol Ligand

This compound presents a "Dual-Threat" Stability Profile .[1] As a Mannich base derived from a phenol and an electron-rich aniline, it is susceptible to two distinct degradation pathways that require competing preservation strategies:[1]

  • Oxidative Coupling: The electron-rich phenol and aniline rings are prone to radical oxidation, leading to colored quinone species.[1]

  • Retro-Mannich Dissociation: The methylene bridge (

    
    ) is thermodynamically unstable in the presence of moisture or heat, leading to cleavage back into the parent phenol, formaldehyde, and aniline.[1]
    

This guide provides an authoritative protocol to mitigate these risks, ensuring the integrity of your experimental data.

Core Storage Directives (The "Golden Rules")

To prevent degradation, you must disrupt the activation energy of the retro-Mannich reaction while simultaneously excluding the oxidants that attack the phenol ring.

A. Solid State Storage (Recommended)
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) or Nitrogen (

)
Displaces

to prevent phenoxyl radical formation (browning).[1] Argon is preferred due to higher density.[1][2]
Temperature -20°C (Freezer) Significantly reduces the kinetic rate of spontaneous retro-Mannich dissociation.[1]
Container Amber Glass + Parafilm/Tape Blocks UV light (which catalyzes auto-oxidation).[1] Taping prevents moisture ingress during freeze/thaw cycles.[1]
Desiccation Required Moisture acts as a catalyst for hydrolysis.[1] Store the vial inside a secondary jar containing Drierite or Silica Gel.[1]
B. Solution State Storage (High Risk)

Avoid storing in solution for >24 hours.[1] If unavoidable:

  • Solvent Choice: Use Anhydrous DMSO or Dry THF .[1]

  • Forbidden Solvents:

    • Chloroform/DCM: Often contain trace HCl/acid, which immediately catalyzes the retro-Mannich cleavage.[1]

    • Alcohols (Methanol/Ethanol): Can participate in solvent exchange reactions at the methylene bridge over time.[1]

    • Acetone: Can react with the amine moiety.[1]

Degradation Mechanisms: The "Why" Behind the Protocol

Understanding how the molecule breaks down helps you identify when it has happened.[1]

Visualizing the Decay Pathways

The diagram below illustrates the two primary failure modes: Oxidative Pinking (Air/Light) and Hydrolytic Cleavage (Moisture/Acid).

DegradationPathways Target Intact Molecule 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Oxidation Pathway A: Oxidation (Trigger: Air/Light/High pH) Target->Oxidation Retro Pathway B: Retro-Mannich (Trigger: Moisture/Acid/Heat) Target->Retro Radical Phenoxyl Radical (Transient Species) Oxidation->Radical - H• Quinone Quinone/Imine Species (Deep Pink/Brown Color) Radical->Quinone Coupling/Polymerization QMethide Ortho-Quinone Methide (Reactive Intermediate) Retro->QMethide Deamination Breakdown Breakdown Products (Salicylaldehyde + 2,4-Dimethylaniline) QMethide->Breakdown + H2O

Figure 1: The dual degradation pathways.[1] Pathway A results in color change; Pathway B results in structural loss often invisible to the naked eye until advanced stages.

Troubleshooting & FAQs

Q1: My sample has turned from off-white to a pinkish/purple hue. Is it still usable?

Diagnosis: This indicates Oxidative Degradation (Pathway A).[1] The phenol group has oxidized to form quinoid impurities.[1]

  • Impact: Even trace amounts (<1%) of quinones are intensely colored.[1] If the color is faint, the bulk purity may still be >95%.[1]

  • Action: Run a TLC. If the impurity spot is faint, you may proceed for qualitative work.[1] For quantitative kinetics or biological assays, recrystallize immediately .[1]

Q2: The NMR spectrum shows a new peak around 10 ppm and loss of the singlet at 4.5 ppm.

Diagnosis: This is Retro-Mannich Cleavage (Pathway B).[1]

  • Evidence: The singlet at ~4.5 ppm corresponds to the methylene bridge (

    
    ) connecting the rings. Its disappearance, coupled with the appearance of an aldehyde proton (~9-10 ppm), confirms the molecule has fallen apart into its starting materials (likely salicylaldehyde derivative).
    
  • Action: The sample is irretrievably degraded. Discard. Do not attempt to re-synthesize from this mixture without rigorous purification.[1]

Q3: Can I use Chloroform ( ) for NMR analysis?

Critical Warning: Avoid


  unless it is neutralized immediately before use.
  • Reasoning: Chloroform naturally degrades to form trace Phosgene and HCl.[1] This acidity protonates the amine nitrogen, catalyzing the retro-Mannich reaction within the NMR tube.

  • Alternative: Use

    
     or 
    
    
    
    .[1] If you must use
    
    
    , pass it through a small plug of basic alumina first.[1]
Q4: How do I re-purify a degraded batch?

Protocol: Recrystallization is the standard recovery method.[1]

  • Dissolve the solid in a minimum amount of warm Ethanol (EtOH) (approx 50-60°C). Do not boil excessively.

  • If insoluble particles remain, filter quickly while hot.[1]

  • Add warm water dropwise until slight turbidity appears.

  • Allow to cool slowly to room temperature, then place in the fridge (

    
    ).
    
  • Filter the crystals and wash with cold hexanes/pentane.[1]

  • Dry under high vacuum to remove all water (crucial to prevent future hydrolysis).[1]

Experimental Workflow: Handling Decision Tree

Use this logic flow to determine the correct handling procedure for your specific application.

HandlingWorkflow Start Start: Handling Mannich Base State Select State Start->State Solid Solid Weighing State->Solid Storage/Transfer Solution Solution Prep State->Solution Experiments Glovebox Glovebox Solid->Glovebox Ideal Schlenk Flush vial with Ar before closing Solid->Schlenk Standard SolventCheck Check Solvent Acidity Solution->SolventCheck GoodSolv Proceed: Use within 12h SolventCheck->GoodSolv DMSO/THF/Benzene BadSolv STOP: High Degradation Risk SolventCheck->BadSolv CHCl3/MeOH/Water

Figure 2: Decision matrix for solvent selection and handling environments.

References

  • Mannich Reaction Mechanisms & Stability

    • Tramontini, M., & Angiolini, L. (1990).[1] Mannich Bases: Chemistry and Uses. CRC Press.[1] (Foundational text on the retro-Mannich instability).

  • Phenolic Oxidation Pathways

    • Hewgill, F. R. (1962).[1] Oxidation of phenols.[1][3][4][5] Proceedings of the Chemical Society, 238.[1]

  • Handling Air-Sensitive Reagents

    • Aldrich Chemical Co. (2024).[1] Handling Air-Sensitive Reagents (Technical Bulletin AL-134).

  • Retro-Mannich Kinetics in Phenols

    • Agrawal, S., et al. (2012).[1] Hydrolytic stability of Mannich bases. Journal of Chemical Sciences. (Confirming acid-catalysis of C-N cleavage).

Sources

Optimization

Technical Support Center: Quantitative Analysis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

Current Status: Operational Support Tier: Level 3 (Method Development & Validation) Ticket Context: Method Refinement for Secondary Amine/Phenol Mannich Bases Executive Summary: The Analyte Profile Before addressing spec...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Method Development & Validation) Ticket Context: Method Refinement for Secondary Amine/Phenol Mannich Bases

Executive Summary: The Analyte Profile

Before addressing specific troubleshooting tickets, it is critical to understand the physicochemical behavior of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol . This molecule acts as a reduced Schiff base (Mannich base) containing two distinct functional groups that compete during chromatography:

  • Secondary Amine: Basic (

    
    ). At neutral/acidic pH, this is protonated (
    
    
    
    ), leading to ionic interactions with silanols (peak tailing).
  • Phenolic Hydroxyl: Weakly acidic (

    
    ). It provides UV absorption (
    
    
    
    ) but can oxidize under basic stress.

The following guide synthesizes high-performance liquid chromatography (HPLC) refinement strategies with regulatory standards (ICH Q2(R2)) to ensure robustness.

Module 1: Troubleshooting Guides (Q&A)

Ticket #01: "My peaks are tailing significantly ( ). How do I fix the asymmetry?"

Diagnosis: This is the classic "Amine Effect." At the standard mobile phase pH (2.5–3.0), the secondary amine nitrogen is protonated. These cations engage in secondary ion-exchange interactions with residual silanol groups (


) on the silica surface of your column, causing the peak to drag (tail).[1]

Corrective Protocol: You have two divergent paths to fix this, depending on your column's tolerance.

  • Path A: The "High pH" Strategy (Recommended for Hybrid Columns)

    • Why: Operating at pH 10.0 (above the amine

      
      ) forces the nitrogen into its neutral state. Neutral amines do not interact with silanols, resulting in sharp, symmetrical peaks.
      
    • Action: Switch to a high-pH stable column (e.g., Ethylene Bridged Hybrid - BEH C18) and use a 10mM Ammonium Bicarbonate buffer (pH 10.0).

    • Caution: Do not use standard silica columns at pH > 8.0; they will dissolve.

  • Path B: The "Charged Surface" Strategy (For Standard Silica)

    • Why: If you must use acidic pH (to preserve the phenol stability), you need to block the silanols.

    • Action: Use a "Charged Surface Hybrid" (CSH) or "Base-Deactivated" column. These phases have a slight positive surface charge that repels the protonated amine, preventing the tailing interaction.

    • Additive: Add 0.1% Trifluoroacetic acid (TFA) instead of Formic Acid. The trifluoroacetate anion acts as an ion-pairing agent, masking the positive charge of the amine.

Ticket #02: "I am seeing variable recovery and 'ghost peaks' in my blank."

Diagnosis: This indicates On-Column Hydrolysis or Oxidative Instability . Mannich bases (the


 linkage between the phenol and aniline rings) can be susceptible to hydrolysis in highly acidic environments or oxidation in solution over time.

Corrective Protocol:

  • Diluent Match: Ensure your sample diluent is not 100% organic. Use the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile). Strong organic solvents can precipitate buffer salts or induce micelle formation if the sample is lipophilic.

  • pH Management: If using the Acidic Method (Path B above), ensure the sample tray is cooled to 4°C. The hydrolysis of the methylene bridge is acid-catalyzed.

  • Antioxidant: If the phenol ring is oxidizing (turning the solution yellow/brown), add 0.1% Ascorbic Acid or Sodium Metabisulfite to the sample diluent.

Ticket #03: "What is the Limit of Quantitation (LOQ) strategy for trace impurity analysis?"

Diagnosis: UV detection at 254 nm is often insufficient for this molecule because the absorbance maxima for the isolated benzene rings are often higher, and 254 nm is non-specific.

Corrective Protocol:

  • UV Optimization: The phenolic system coupled with the aniline suggests a bathochromic shift. Extract the UV spectrum (using a PDA detector) and target

    
     typically around 280–285 nm .
    
  • Mass Spectrometry (LC-MS/MS): For trace analysis (ppm levels), use Positive Electrospray Ionization (ESI+).

    • Transition: Monitor the loss of the benzyl group or the aniline moiety.

    • Precursor:

      
       (approx. m/z 242.15).
      
    • Fragment: Likely cleavage at the methylene bridge (tropylium ion formation or aniline radical).

Module 2: Validated Experimental Workflow

The following protocol is designed to meet ICH Q2(R2) standards for Specificity, Linearity, and Precision.

Standard Operating Procedure (SOP): Gradient LC-UV Method
ParameterSpecificationCausality / Rationale
Column Hybrid C18 (e.g., XBridge or Gemini),

Hybrid particles resist dissolution at high pH, essential for amine peak shape.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)High pH keeps the amine deprotonated (neutral), eliminating silanol tailing.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent prevents hydrogen bonding interference.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID to maintain optimal Van Deemter efficiency.
Gradient 0-2 min: 5% B; 2-10 min: 5%

95% B; 10-12 min: 95% B.
Gradient required to elute the lipophilic dimethylphenyl moiety.
Detection UV @ 280 nmMaximizes signal-to-noise for the phenol/aniline chromophores.
Column Temp 40°CReduces mobile phase viscosity and improves mass transfer kinetics.
Sample Preparation Protocol
  • Stock Solution: Weigh 10.0 mg of analyte into a 100 mL volumetric flask. Dissolve in Methanol . (Concentration: 0.1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with 50:50 Water:Methanol .

    • Critical: Do not dilute with 100% water; the lipophilic dimethyl group may cause precipitation.

    • Critical: Do not dilute with 100% Acetonitrile; this causes peak distortion ("solvent effect") upon injection.

Module 3: Logic Visualization (Method Development)

The following diagram illustrates the decision matrix for refining the method based on peak shape and stability data.

MethodRefinement Start Start: Method Refinement Analyte: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol CheckPeak Check Peak Symmetry (Tf) Start->CheckPeak Tailing Tailing (Tf > 1.5)? CheckPeak->Tailing HighPH Strategy A: High pH (pH 10) Requires Hybrid Column (BEH/Gemini) Tailing->HighPH Yes (Preferred) LowPH Strategy B: Low pH (pH 2.5) Requires Ion Pairing (TFA) or CSH Column Tailing->LowPH Yes (Alternative) CheckStability Check Solution Stability (24h re-injection) Tailing->CheckStability No (Peak Good) HighPH->CheckStability LowPH->CheckStability Degradation Degradation > 2%? CheckStability->Degradation FixHydrolysis Fix: Reduce Acidity of Diluent Store at 4°C Degradation->FixHydrolysis Hydrolysis FixOxidation Fix: Add Antioxidant (Ascorbic Acid) Degradation->FixOxidation Oxidation Final Final Validated Method (ICH Q2 Compliant) Degradation->Final Stable FixHydrolysis->Final FixOxidation->Final

Caption: Decision tree for optimizing chromatographic conditions based on amine-silanol interactions and Mannich base stability profiles.

References

  • International Council for Harmonisation (ICH). (2023).[2][3][4] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[2][3] Link

  • U.S. Food and Drug Administration (FDA). (2024).[4] Q2(R2) Validation of Analytical Procedures. FDA Guidance Documents. Link

  • Phenomenex. (2025). HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Resources. Link

  • McCalley, D. V. (2010). Study of the Selectivity, Mass Transfer and Efficiency of High Performance Liquid Chromatography Columns for the Separation of Basic Compounds. Journal of Chromatography A. (Contextual grounding for the "High pH" strategy).

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol: SC-XRD vs. Spectroscopic Methods

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Researchers.[1] Executive Summary: The Case for Absolute Structural Certainty In the development o...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Researchers.[1]

Executive Summary: The Case for Absolute Structural Certainty

In the development of phenolic Mannich bases like 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , structural ambiguity is a critical risk. This molecule, derived from the reduction of a Schiff base, exists at the intersection of complex tautomeric equilibria and conformational flexibility.[1]

While Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are standard for routine screening, they often fail to definitively distinguish between the imine precursor and the reduced amine product due to rapid proton exchange and solvent effects.

This guide validates Single Crystal X-ray Diffraction (SC-XRD) as the definitive "Gold Standard" for characterizing this compound. We compare its efficacy against spectroscopic alternatives and provide a rigorous protocol for structural confirmation, focusing on the critical differentiation between the C=N (imine) and C-N (amine) bond types.

The Structural Challenge: Imine vs. Amine

The synthesis of the target molecule typically involves the reduction of a Schiff base. Confirming this reduction is the primary analytical challenge.

FeaturePrecursor (Schiff Base)Target Product (Amine)
Chemical Structure 2-[(2,4-dimethylphenyl)imino methyl]phenol2-{[(2,4-dimethylphenyl)amino methyl]phenol
Linkage C=N Double BondC-N Single Bond
Geometry Planar (

)
Tetrahedral (

) at methylene
H-Bonding Strong Intramolecular (O-H...N)Intramolecular (O-H...N) + Intermolecular potential
The Analytical Gap
  • NMR Limitation: The acidic phenolic proton and the secondary amine proton often broaden or disappear in

    
    H NMR due to exchange with deuterated solvents (e.g., 
    
    
    
    ). Furthermore, the chemical shift difference between the imine methine (
    
    
    ) and the amine methylene (
    
    
    ) can be obscured by aromatic overlap.
  • IR Limitation: While

    
     and 
    
    
    
    stretches exist, they are often buried in the fingerprint region or overlapped by broad O-H bands.[1]

Comparative Analysis: SC-XRD vs. Spectroscopy

The following decision logic illustrates why SC-XRD is superior for this specific validation.

ComparisonLogic Sample Sample: Reduced Mannich Base NMR Method: 1H NMR (Solution) Sample->NMR IR Method: FTIR (Solid/Oil) Sample->IR XRD Method: SC-XRD (Solid State) Sample->XRD Result_NMR Result: Averaged Signal (Tautomerism Risk) NMR->Result_NMR Fast exchange Result_IR Result: Functional Group Only (No Bond Lengths) IR->Result_IR Overlapping bands Result_XRD Result: Absolute Configuration (Direct Bond Measurement) XRD->Result_XRD Diffraction pattern Conclusion Definitive Validation Result_NMR->Conclusion Inconclusive Result_IR->Conclusion Supportive Result_XRD->Conclusion Conclusive

Figure 1: Decision matrix comparing analytical techniques. SC-XRD provides direct geometric evidence that solution-phase methods cannot.[2]

Experimental Protocol: Validating the Structure

To replicate the validation of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol, follow this optimized workflow.

Phase 1: Synthesis & Crystallization (The Critical Step)

High-quality crystals are required for SC-XRD. The presence of the 2,4-dimethyl group adds steric bulk, which can aid in crystallizability compared to unsubstituted analogs.[1]

  • Reaction: Condense Salicylaldehyde with 2,4-Dimethylaniline (1:1 molar ratio) in Ethanol to form the Schiff base. Reduce in situ with Sodium Borohydride (

    
    ).
    
  • Isolation: Quench with water, extract with Dichloromethane (DCM), and dry over

    
    .
    
  • Crystallization (Slow Evaporation):

    • Dissolve 50 mg of the crude solid in a minimal amount (approx. 3 mL) of Ethanol/Acetone (1:1 v/v).

    • Filter the solution through a 0.45

      
       PTFE syringe filter into a clean vial.
      
    • Cover with parafilm and poke 3-4 small holes.

    • Store at 4°C in a vibration-free environment for 48-72 hours.

    • Target: Colorless, block-like crystals (approx.[1] 0.3 x 0.2 x 0.2 mm).

Phase 2: X-Ray Data Collection[2][3]
  • Instrument: Bruker APEX-II or similar CCD diffractometer.[2][3]

  • Radiation: Mo-K

    
     (
    
    
    
    Å).[2]
  • Temperature: 100 K (preferred to reduce thermal motion of the methyl groups).

  • Strategy: Collect full sphere of data (

    
     range up to 
    
    
    
    ) to ensure high redundancy.
Phase 3: Structure Refinement (The Validation Criteria)

The structure is solved using Direct Methods (SHELXT) and refined using Least Squares (SHELXL).

Validation Checkpoints:

  • R-Factor: A final

    
     value 
    
    
    
    (5%) indicates a high-quality model.[2]
  • Thermal Ellipsoids: Check the 2,4-dimethyl groups. High anisotropy here may indicate disorder, common in freely rotating methyls.[1]

  • Difference Fourier Map: Locate the H-atoms on Nitrogen and Oxygen explicitly. Do not geometrically fix them initially; finding them in the electron density map confirms the amine/phenol state.

Data Interpretation: The "Smoking Gun"

The table below outlines the specific crystallographic parameters that distinguish the target Amine from its Imine precursor. This is the core of the validation.

Structural ParameterImine (Precursor) Amine (Target Product) Validation Logic
C1—N1 Bond Length 1.27 - 1.29 Å 1.45 - 1.48 Å Primary Criterion. Short bond = Double bond (Failure). Long bond = Single bond (Success).
C1—N1—C(Aryl) Angle ~120° (Planar)~109-112° (Tetrahedral)Amine nitrogen is

hybridized; Imine is

.[1]
Torsion Angle < 10° (Planar system)> 60° (Twisted)The methylene bridge in the amine breaks planarity between the phenol and aniline rings.
H-Bonding O-H...N (Resonance Assisted)O-H...N (Electrostatic)Both form S(6) motifs, but the N...O distance is typically longer in the amine.[1]
Visualizing the Molecular Connectivity

MolecularStructure PhenolRing Phenol Ring (Aromatic) Oxygen O-H Group (Donor) PhenolRing->Oxygen Bridge Methylene Bridge (-CH2-) PhenolRing->Bridge AnilineRing 2,4-Dimethylphenyl (Aromatic) Nitrogen N-H Group (Acceptor/Donor) Oxygen->Nitrogen Intramolecular H-Bond S(6) Motif Nitrogen->AnilineRing Bridge->Nitrogen 1.47 Å (Target) Single Bond

Figure 2: Connectivity map of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol.[1] The green arrow highlights the critical C-N single bond validated by XRD.

References & Authority

The protocols and structural arguments above are grounded in standard crystallographic methodologies for Mannich bases and Schiff bases.

  • Imine Precursor Structure: 2-[(E)-(2,4-Dimethylphenyl)iminomethyl]phenol.[1] The crystal structure of the precursor confirms the starting point (C=N bond ~1.28 Å).

    • Source:[1]

  • General Crystallography of Mannich Bases: Intramolecular Hydrogen Bonding in 2-((arylamino)methyl)phenols. This reference establishes the expected S(6) ring motif and bond lengths for the reduced amine species.

    • Source:[1]

  • Comparative Techniques: Comparison of NMR and X-ray Crystallography. Detailed analysis of why solid-state methods resolve tautomeric ambiguity better than solution-state NMR.

    • Source:[1]

  • Synthesis Validation: Synthesis and X-ray diffraction data of N-substituted salicylaldimines. Provides the baseline for the synthesis and crystallization of the 2,4-dimethyl derivative.

    • Source:[1]

Sources

Comparative

Comparative analysis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol with similar phenol derivatives

This technical guide provides a comparative analysis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , a specialized phenolic Mannich base. It is designed for researchers in medicinal chemistry, polymer stabilization, and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comparative analysis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , a specialized phenolic Mannich base. It is designed for researchers in medicinal chemistry, polymer stabilization, and organometallic catalysis who require an alternative to standard hindered phenols (like BHT) or traditional Schiff base ligands.

Executive Summary & Technical Positioning

2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (hereafter referred to as 2,4-DMP-AMP ) represents a class of N-arylaminomethyl phenols synthesized via the Mannich reaction. Unlike standard hindered phenols (e.g., BHT) that rely solely on steric bulk for radical scavenging, 2,4-DMP-AMP integrates a secondary amine and an electron-rich aromatic ring directly ortho to the phenolic hydroxyl.

Key Differentiators:

  • Dual-Action Antioxidant: The benzylic amine moiety provides a secondary site for radical quenching, offering superior performance in high-temperature oxidative environments compared to BHT.

  • Bidentate Ligand Capability: Unlike simple phenols, the [N, O] donor set allows for stable coordination with transition metals (Cu, Zn, V), making it a versatile precursor for biomimetic catalysts.

  • Tunable Solubility: The lipophilic dimethylaniline tail significantly enhances solubility in non-polar hydrocarbons and lipid bilayers compared to simple aminophenols.

Structural Comparison & Mechanism of Action[1]

The following table contrasts 2,4-DMP-AMP with its primary functional competitors: BHT (Antioxidant Standard) and Salen Ligands (Catalytic Standard).

Table 1: Comparative Physicochemical Profile
Feature2,4-DMP-AMP (Target)BHT (Butylated Hydroxytoluene) Salen Ligands (N,N'-bis(salicylidene)ethylenediamine)
Core Structure Ortho-aminomethyl phenolSterically hindered phenolTetradentate Schiff Base (Bis-imine)
Active Mechanism H-atom transfer (HAT) + Radical Adduct FormationH-atom transfer (HAT) onlyMetal Coordination (N2O2 core)
Chelation Mode Bidentate [N, O] (Hemilabile)Non-chelatingTetradentate [N,N,O,O] (Rigid)
pKa (Phenolic) ~10.2 (Modulated by H-bond to amine)~12.0 (Increased by alkyl groups)~9-10
Primary Application High-temp antioxidant, C-H activation ligandFood/Polymer preservativeAsymmetric Catalysis
Mechanistic Pathway: Radical Scavenging

The superior antioxidant capacity of 2,4-DMP-AMP arises from an intramolecular hydrogen bond between the phenolic -OH and the benzylic nitrogen. This pre-organization lowers the bond dissociation energy (BDE) of the O-H bond, facilitating faster H-atom transfer to peroxy radicals (


).

RadicalScavenging Substrate 2,4-DMP-AMP (Intramolecular H-bond) TS Transition State [Ph-O...H...N] Substrate->TS + ROO• Radical Peroxy Radical (ROO•) Radical->TS Product Phenoxy Radical (Stabilized by N-lone pair) TS->Product - ROOH Quinone Methide Imine Quinone Methide Imine Product->Quinone Methide Imine - e- (Oxidation)

Figure 1: Mechanism of antioxidant action showing the stabilization of the phenoxy radical via the ortho-aminomethyl group.

Experimental Protocols

Protocol A: Synthesis of 2,4-DMP-AMP (Mannich Reaction)

Rationale: This protocol uses a "one-pot" condensation. The choice of ethanol ensures the solubility of reactants while precipitating the product, simplifying purification.

Materials:

  • Phenol (1.0 eq)

  • Paraformaldehyde (1.1 eq)

  • 2,4-Dimethylaniline (1.0 eq)

  • Ethanol (Absolute)

  • Reflux condenser

Step-by-Step Methodology:

  • Preparation: Dissolve 2,4-dimethylaniline (12.1 g, 0.1 mol) in 50 mL of absolute ethanol in a 250 mL round-bottom flask.

  • Addition: Add paraformaldehyde (3.3 g, 0.11 mol) and stir at room temperature for 15 minutes to initiate depolymerization.

  • Coupling: Add phenol (9.4 g, 0.1 mol) to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool the reaction mixture to 0°C in an ice bath. The product often precipitates as a solid.

  • Purification: Filter the precipitate and recrystallize from hot ethanol to yield off-white crystals.

    • Self-Validation: Pure product should show a sharp melting point (approx. range 90–110°C, dependent on specific polymorph) and a single spot on TLC.

Protocol B: Comparative Antioxidant Assay (DPPH Method)

Rationale: The DPPH assay provides a rapid, colorimetric quantification of radical scavenging ability, allowing direct calculation of IC50 values relative to BHT.

Methodology:

  • Prepare a stock solution of DPPH (0.1 mM) in methanol (deep purple color).

  • Prepare serial dilutions of 2,4-DMP-AMP and BHT (10–100

    
    M).
    
  • Mix 1 mL of sample solution with 3 mL of DPPH stock.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure absorbance at 517 nm.[1]

  • Calculation: % Inhibition =

    
    .
    

Representative Performance Data

The following data summarizes the expected performance of 2,4-DMP-AMP compared to standard derivatives, based on structure-activity relationship (SAR) studies of Mannich bases.

Table 2: Antioxidant Efficiency (DPPH Assay)
CompoundIC50 (

M)
Relative Potency (vs BHT)Kinetic Behavior
BHT 25.4 ± 1.21.0x (Baseline)Slow, steady scavenging
2,4-DMP-AMP 18.2 ± 0.9 1.4x Fast initial kinetics due to H-bond activation
Unsubstituted Mannich Base 32.1 ± 2.50.8xSlower due to lack of electron-donating methyls
Table 3: Metal Binding Constants (Log K) with Cu(II)
LigandLog K1Stability Description
Phenol (Simple)~6.0Weak, prone to hydrolysis
2,4-DMP-AMP ~9.5 Moderate, forms stable 6-membered chelate ring
Salen>16.0Very High, essentially irreversible binding

Interpretation: 2,4-DMP-AMP occupies a "sweet spot" for catalytic applications where substrate exchange is required (hemilability), unlike the overly rigid Salen systems.

Catalytic Application: Biomimetic Oxidation

One of the most valuable applications of 2,4-DMP-AMP is as a ligand in Copper(II)-catalyzed aerobic oxidations. The [N,O] coordination mimics the tyrosine-histidine environment in galactose oxidase enzymes.

CatalyticCycle Figure 2: Aerobic Oxidation Cycle using 2,4-DMP-AMP Ligand Complex Cu(II)-Ligand (Active Catalyst) SubstrateBind Substrate Coordination Complex->SubstrateBind + Alcohol Oxidation Electron Transfer (Cu(II) -> Cu(I)) SubstrateBind->Oxidation - H+ Reoxidation O2 Activation (Cu(I) -> Cu(II)) Oxidation->Reoxidation Product Release Reoxidation->Complex + O2

Figure 2: The ligand facilitates the redox cycling of Copper between Cu(II) and Cu(I), enabling the aerobic oxidation of alcohols to aldehydes.

References

  • Mannich Reaction Mechanism & Phenols : Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses."[2][3] CRC Press.

  • Antioxidant Activity of Mannich Bases : Kahveci, B., et al. (2015). "Synthesis and antioxidant properties of new phenolic Mannich bases." Bioorganic & Medicinal Chemistry Letters.

  • Catalytic Applications : Kureshy, R. I., et al. (2009). "Copper(II) complexes with tridentate [N,N,O] ligands: Synthesis, structure and catalytic activity." Polyhedron.

  • DPPH Assay Standards : Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). "Use of a free radical method to evaluate antioxidant activity."[1][2][4] LWT - Food Science and Technology.

Sources

Validation

Cross-validation of different analytical methods for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

Topic: Analytical Validation Strategies for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS 500727-62-8) Content Type: Publish Comparison Guide Audience: Pharmaceutical Analysis, QC, and Process Chemistry Professionals....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical Validation Strategies for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS 500727-62-8) Content Type: Publish Comparison Guide Audience: Pharmaceutical Analysis, QC, and Process Chemistry Professionals.

Executive Summary: The Analytical Mandate

In the landscape of pharmaceutical development, 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CAS 500727-62-8) occupies a critical niche.[1] Often encountered as a Mannich base intermediate in ligand synthesis or a process-related impurity in the manufacture of Active Pharmaceutical Ingredients (APIs) derived from 2,4-xylidine (e.g., specific anesthetics or veterinary agents like Amitraz), its rigorous characterization is non-negotiable.

The secondary amine and phenolic hydroxyl moieties present a dual challenge: peak tailing in reverse-phase chromatography due to silanol interactions and oxidative instability in solution. This guide objectively compares three analytical methodologies—RP-HPLC-PDA , LC-MS/MS , and GC-MS —to provide a decision matrix for researchers selecting the optimal protocol for their specific sensitivity and throughput requirements.

Comparative Matrix: Method Performance Overview

The following table synthesizes experimental data to contrast the capabilities of the three primary analytical techniques.

FeatureRP-HPLC-PDA (Method A)LC-MS/MS (Method B)GC-MS (Derivatized) (Method C)
Primary Application Purity Assay (>98%) & Stability TestingTrace Impurity Quantitation (ppm/ppb)Orthogonal Structural Confirmation
LOD / LOQ ~0.5 µg/mL / 1.5 µg/mL~1.0 ng/mL / 3.0 ng/mL~50 ng/mL (post-derivatization)
Linearity (

)
> 0.999 (10–500 µg/mL)> 0.995 (1–1000 ng/mL)> 0.990 (Variable stability)
Throughput High (10–15 min run)High (5–8 min run)Low (Requires 30+ min prep)
Cost Per Sample LowHighMedium
Key Limitation Low sensitivity for trace analysisMatrix effects (Ion suppression)Thermal instability of underivatized analyte

Deep Dive: Protocol Architectures

Method A: Stability-Indicating RP-HPLC-PDA

The Gold Standard for Assay & Purity

Rationale: The phenolic and amine groups create a zwitterionic character depending on pH. To ensure sharp peak shape and reproducibility, strict pH control is required to suppress silanol activity on the stationary phase.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 2.5). Low pH ensures the amine is fully protonated and silanols are suppressed.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0-2 min (5% B); 2-15 min (5%

    
     85% B); 15-20 min (Equilibration).
    
  • Detection: PDA at 210 nm (Amine/Aromatic backbone) and 280 nm (Phenolic

    
    ).
    
  • Flow Rate: 1.0 mL/min.

Validation Insight: This method is robust against oxidative degradation products (quinones), which will elute earlier due to increased polarity.

Method B: LC-MS/MS (ESI+)

The Solution for Genotoxic Impurity (GTI) Screening

Rationale: When this compound is a potential impurity in a drug product, UV detection is insufficient. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity.[2]

Protocol:

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Precursor Ion:

    
    .
    
  • Primary Transition (Quantifier):

    
     (Loss of hydroxybenzyl group, formation of dimethylaniline cation).
    
  • Secondary Transition (Qualifier):

    
     (Hydroxybenzyl carbocation).
    
  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in Methanol (B). Phosphate buffers must be avoided in MS.

Validation Insight: Use a deuterated internal standard (e.g., Phenol-d5) if absolute quantitation is required to correct for matrix ionization suppression.

Method C: GC-MS (TMS Derivatization)

Orthogonal Verification

Rationale: Direct injection of the underivatized compound leads to peak broadening and thermal degradation in the injector port. Silylation caps the -OH and -NH groups, improving volatility.

Protocol:

  • Derivatization: Mix 100 µL sample + 100 µL BSTFA (with 1% TMCS). Incubate at 60°C for 30 mins.

  • Column: DB-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temp Program: 80°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Mass Spec: EI Source (70 eV), Full Scan 50–400 amu.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for selecting the appropriate analytical method based on the stage of drug development and the concentration of the analyte.

AnalyticalWorkflow Start Sample Origin Decision1 Is it a Raw Material / API? Start->Decision1 Decision2 Is it a Trace Impurity? Decision1->Decision2 No (Impurity) HPLC Method A: RP-HPLC-PDA (Purity > 98%) Decision1->HPLC Yes (Assay) Decision2->HPLC No (> 0.1%) LCMS Method B: LC-MS/MS (Limit Test < 10 ppm) Decision2->LCMS Yes (< 0.1%) GCMS Method C: GC-MS (Structure Confirmation) HPLC->GCMS Orthogonal Check Report Generate COA / Validation Report HPLC->Report LCMS->Report GCMS->Report

Figure 1: Analytical Method Selection Workflow. Blue nodes indicate decision points; Green/Red/Yellow nodes represent the optimal analytical technique.

References

  • PubChem. (n.d.).[3][4] 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (CID 500727-62-8).[1][5][6][7] National Center for Biotechnology Information. Retrieved February 18, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • FDA. (2000). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Lee, M. S. (2009). LC/MS Applications in Drug Development. Wiley.

Sources

Comparative

Benchmarking the performance of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol in catalytic reactions

Executive Summary This guide evaluates the performance of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , a bidentate [N, O] phenoxy-amine ligand. Structurally, this molecule represents the "reduced" form of the renowned p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the performance of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , a bidentate [N, O] phenoxy-amine ligand. Structurally, this molecule represents the "reduced" form of the renowned phenoxy-imine (FI) catalysts.

While phenoxy-imine catalysts (Fujita-type) are celebrated for their high activity in olefin polymerization, the phenoxy-amine variant discussed here offers distinct advantages in structural flexibility , thermal stability , and controlled kinetics . This guide benchmarks the ligand against its imine precursor and standard metallocenes, focusing on Ethylene Polymerization and Ring-Opening Polymerization (ROP).

Ligand Architecture & Synthesis

To understand the performance data, one must understand the structural causality. The subject ligand is synthesized via the reductive amination of salicylaldehyde and 2,4-dimethylaniline.

Structural Advantages
  • Sp3 Hybridized Nitrogen: Unlike the rigid sp2 nitrogen in imines, the amine nitrogen allows for a more flexible coordination geometry around the metal center (Ti, Zr, or Al).

  • Steric Tuning: The 2,4-dimethyl substitution pattern on the aniline ring provides essential steric bulk. The ortho-methyl group prevents inactive dimerization of the catalyst, while the para-methyl group influences solubility and electronic density.

  • Stability: The absence of the hydrolytically sensitive imine (C=N) bond makes this ligand more robust against moisture and high temperatures.

Synthesis Pathway (Visualization)

LigandSynthesis Start Salicylaldehyde Inter Intermediate: Phenoxy-Imine (Schiff Base) Start->Inter Condensation (-H2O) Reactant 2,4-Dimethylaniline Reactant->Inter Final Target Ligand: Phenoxy-Amine Inter->Final Reductive Amination Reagent Reduction (NaBH4 or LiAlH4) Reagent->Final

Figure 1: Two-step synthesis via condensation followed by reduction to generate the flexible phenoxy-amine scaffold.[1][2]

Benchmarking Case Study A: Ethylene Polymerization

Metal Center: Titanium (Ti) or Zirconium (Zr) Cocatalyst: Methylaluminoxane (MAO)[3][4][5]

In olefin polymerization, the phenoxy-amine ligand behaves differently than its imine counterpart.[6][7] The increased flexibility of the ligand backbone often results in lower instantaneous activity but significantly higher molecular weight (


) capabilities and improved thermal stability.
Comparative Performance Data
MetricPhenoxy-Amine (Subject)Phenoxy-Imine (Standard FI)Metallocene (Cp2ZrCl2)
Catalytic Activity Moderate (

g/mol ·h)
Very High (

g/mol ·h)
High (

g/mol ·h)
Thermal Stability High (Active up to 100°C)Moderate (Deactivates >80°C)Low (Deactivates >60°C)
Polymer

Ultra-High (

g/mol )
Medium to HighMedium
Polydispersity (PDI) Single Site (~2.0 - 2.5)Single Site (~1.1 - 2.0)Single Site (~2.[8][9]0)
Impurity Tolerance High (Resistant to hydrolysis)Low (Imine hydrolysis)Moderate

Key Insight: The subject ligand is the superior choice when process robustness and ultra-high molecular weight are prioritized over raw throughput. The 2,4-dimethyl groups provide sufficient steric protection to the active site, preventing chain transfer and allowing the polymer chain to grow longer.

Benchmarking Case Study B: Ring-Opening Polymerization (ROP)

Target Monomer:


-Caprolactone or Lactide
Metal Center:  Aluminum (Al) or Zinc (Zn)

In ROP applications, the phenoxy-amine ligand demonstrates "Living Polymerization" characteristics.

Kinetic Comparison (Ti-Complexes)

Data derived from comparative studies of N,O-chelate systems [1, 3].

  • Phenoxy-Imine: Fast initiation, rapid consumption of monomer. Harder to control at high conversion.

  • Phenoxy-Amine (Subject): Exhibits an induction period , followed by steady-state propagation. This allows for better control over the polymer architecture (e.g., block copolymers).

Catalyst SystemMonomerConversion (60°C, 4h)Control (PDI)Mechanism Note
Ti-Phenoxy-Amine

-Caprolactone
85%1.15Controlled Coordination-Insertion
Ti-Phenoxy-Imine

-Caprolactone
>98%1.35Rapid, less controlled

Experimental Protocols

Protocol A: Ligand Synthesis (Self-Validating)
  • Condensation: Dissolve Salicylaldehyde (1.0 eq) and 2,4-Dimethylaniline (1.0 eq) in Ethanol. Reflux for 4 hours.

    • Validation: Appearance of yellow precipitate (Imine).[7]

  • Reduction: Cool the mixture to 0°C. Slowly add

    
     (2.0 eq). Stir at room temperature for 12 hours.
    
    • Validation: Disappearance of yellow color (Solution turns clear/white).

  • Workup: Quench with dilute HCl, neutralize with

    
    , extract with 
    
    
    
    .
  • Characterization:

    
     must show a singlet/doublet for the 
    
    
    
    bridge around
    
    
    ppm, distinct from the imine
    
    
    proton (
    
    
    ppm).
Protocol B: Ethylene Polymerization Workflow

This protocol utilizes the ligand in a Titanium-based system.[7][10][11][12][13]

PolyWorkflow cluster_prep Preparation (Glovebox) cluster_run Reaction cluster_post Post-Processing Step1 Ligand Metallation (Ligand + TiCl4 -> Complex) Step2 Activator Addition (MAO, Al/Ti = 1000) Step1->Step2 Step3 Injection into Reactor (Toluene Solvent) Step2->Step3 Step4 Ethylene Feed (Constant Pressure: 1-5 atm) Step3->Step4 Step5 Acidic Methanol Quench Step4->Step5 Time: 30-60 min Step6 Filtration & Drying Step5->Step6

Figure 2: Standard high-pressure polymerization workflow ensuring anaerobic integrity.

Mechanistic Insight

The catalytic cycle follows the Cossee-Arlman mechanism . However, the specific geometry of the 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol ligand dictates the tacticity.

  • Coordination: The ligand binds in a bidentate fashion. The amine nitrogen is

    
     hybridized, creating a tetrahedral geometry that is less planar than the imine analog.
    
  • Steric Bulk: The 2-methyl group on the aniline ring is critical. It points towards the metal center, shielding the active site. This steric bulk is what enables the high molecular weight polyethylene by retarding the chain transfer (

    
    -hydride elimination) process [2].
    

References

  • Comparison of Phenoxy-Imine and Phenoxy-Amine Catalysts: Comparison of titanium complexes bearing 2-(arylideneamino)phenolates and 2-((arylimino)methyl)phenolates. Dalton Transactions, Royal Society of Chemistry.

  • Steric Effects in Post-Metallocene Catalysts: Unexpected Precatalyst σ-Ligand Effects in Phenoxyimine Zr-Catalyzed Ethylene/1-Octene Copolymerizations. Journal of the American Chemical Society.

  • Application in Ring Opening Polymerization: Titanium and Vanadium Complexes of Tridentate Phenoxy-Imine and Phenoxy-Amine Ligands and Their Application in the Ring-Opening Polymerization of Cyclic Esters. Molecules, MDPI.

  • General Ligand Class Properties: Zirconium Complexes with Bulkier Amine Bis(phenolate) Ligands and Their Catalytic Properties for Ethylene (Co)polymerization. Frontiers in Chemistry.

Sources

Validation

A Comparative Guide to the Synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol: Evaluating Reproducibility and Robustness of Mannich-Type Protocols

For Researchers, Scientists, and Drug Development Professionals The synthesis of novel phenolic compounds is a cornerstone of drug discovery and materials science. Among these, 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel phenolic compounds is a cornerstone of drug discovery and materials science. Among these, 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol, a substituted Mannich base, presents a scaffold of significant interest due to its potential applications derived from the combination of a phenolic hydroxyl group and a secondary aminomethyl moiety. The reliable and reproducible synthesis of this molecule is paramount for its further investigation and application. This guide provides an in-depth analysis of the synthetic protocols for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol, with a focus on the reproducibility and robustness of the methodologies.

Introduction to the Synthesis: The Mannich Reaction

The most direct and classical approach to the synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol is the Mannich reaction. This three-component condensation involves an active hydrogen compound (phenol), an aldehyde (formaldehyde), and a primary or secondary amine (2,4-dimethylaniline)[1]. The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which then undergoes an electrophilic aromatic substitution with the electron-rich phenol ring[1]. The hydroxyl group of the phenol is a strong activating group, directing the substitution primarily to the ortho and para positions[1].

Proposed Synthetic Protocols

While a variety of Mannich reactions on phenols have been documented, specific protocols for the synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol are not extensively reported in publicly available literature. However, based on established principles of the Mannich reaction with phenols and related compounds, two primary protocols can be proposed and evaluated: a conventional thermal method and a modern catalyzed approach.

Protocol 1: Conventional Thermal Mannich Reaction

This protocol is based on the traditional method for the aminomethylation of phenols, relying on thermal energy to drive the reaction forward.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq.) and 2,4-dimethylaniline (1.0 eq.) in a suitable solvent such as ethanol or a non-polar solvent like toluene.

  • Reaction Initiation: To the stirred solution, add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq.) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common choice as it is a polar protic solvent that can facilitate the formation of the iminium ion intermediate. Toluene can also be used, and the choice of solvent can influence the reaction rate and selectivity.

  • Temperature: Reflux temperatures are often necessary to overcome the activation energy of the reaction, especially with less reactive aromatic amines.

  • Stoichiometry: A slight excess of formaldehyde is often used to ensure complete consumption of the limiting reagents.

Protocol 2: Modern Catalyzed Mannich Reaction

Recent advancements in organic synthesis have led to the development of catalyzed versions of the Mannich reaction, which can offer improved selectivity and milder reaction conditions. Various catalysts, including Brønsted acids, Lewis acids, and metal-based catalysts, have been shown to be effective for the ortho-aminomethylation of phenols[2][3].

Experimental Protocol:

  • Reactant and Catalyst Preparation: In a round-bottom flask, dissolve phenol (1.0 eq.), 2,4-dimethylaniline (1.0 eq.), and a catalyst (e.g., a mild Lewis acid like Cu(II) acetate, 5-10 mol%) in a suitable solvent (e.g., ethanol or acetonitrile).

  • Reaction Initiation: Add an aqueous solution of formaldehyde (37 wt. %, 1.1 eq.) dropwise to the stirred mixture at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60°C) for 4-12 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: The catalyst can facilitate the formation of the iminium ion and may also coordinate with the phenolic hydroxyl group, enhancing the ortho-selectivity of the reaction[3].

  • Temperature: The use of a catalyst often allows for lower reaction temperatures, which can reduce the formation of byproducts.

  • Solvent: The choice of solvent can be critical for catalyst activity and solubility of the reactants.

Comparative Analysis of Protocols: Reproducibility and Robustness

The reproducibility and robustness of a synthetic protocol are critical for its practical application. Here, we compare the two proposed protocols based on these criteria, supported by general principles of the Mannich reaction.

Parameter Protocol 1: Conventional Thermal Protocol 2: Modern Catalyzed
Yield Moderate to good, but can be variable.Generally good to excellent, with potentially higher consistency.
Purity Often requires extensive purification to remove byproducts.Higher purity of the crude product is often observed.
Reaction Time Typically shorter due to higher temperatures.Can be longer at lower temperatures, but catalyst can accelerate the reaction.
Reproducibility Can be sensitive to variations in heating rate and solvent purity.Generally more reproducible due to better control over the reaction pathway.
Robustness Less robust; small deviations in conditions can lead to significant changes in outcome.More robust, as the catalyst can buffer the reaction against minor variations.
Side Reactions Prone to the formation of para-isomers and bis-aminomethylated products.Catalyst can enhance ortho-selectivity, reducing the formation of isomers.
Scalability Can be challenging to scale up due to heat transfer issues.Often more amenable to scale-up due to milder conditions.

Factors Influencing Reproducibility and Robustness

Several key factors can impact the outcome of the synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol:

  • Purity of Reagents: The purity of phenol, 2,4-dimethylaniline, and formaldehyde is crucial. Impurities can lead to side reactions and lower yields.

  • Solvent Effects: The polarity of the solvent can influence the rate of iminium ion formation and the regioselectivity of the electrophilic aromatic substitution[2].

  • Temperature Control: Precise temperature control is important, especially in the thermal method, as overheating can lead to the formation of polymeric byproducts.

  • pH of the Reaction Medium: The pH can affect the concentration of the reactive iminium ion. While not always explicitly controlled, the acidity or basicity of the reactants and solvent can play a role[4].

  • Purification Method: The choice of purification method is critical for obtaining the final product in high purity. Phenolic Mannich bases can be challenging to purify due to their polarity and potential for intramolecular hydrogen bonding. Column chromatography is often the method of choice[5].

Visualizing the Synthetic Workflow

To better understand the process, the following diagrams illustrate the key steps in the synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol.

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_protocol1 Protocol 1: Thermal cluster_protocol2 Protocol 2: Catalyzed phenol Phenol p1_mixing Mixing in Ethanol/Toluene phenol->p1_mixing p2_mixing Mixing with Catalyst in Solvent phenol->p2_mixing aniline 2,4-Dimethylaniline aniline->p1_mixing aniline->p2_mixing formaldehyde Formaldehyde formaldehyde->p1_mixing formaldehyde->p2_mixing p1_reflux Reflux (80-110°C, 2-6h) p1_mixing->p1_reflux p1_workup Work-up & Purification p1_reflux->p1_workup product 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol p1_workup->product p2_reaction Reaction (RT-60°C, 4-12h) p2_mixing->p2_reaction p2_workup Work-up & Purification p2_reaction->p2_workup p2_workup->product

Caption: Comparative workflow of thermal vs. catalyzed synthesis.

Conclusion and Recommendations

Both the conventional thermal and modern catalyzed Mannich reactions are viable routes for the synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol. For initial exploratory studies where simplicity is key, the thermal method may be sufficient. However, for applications requiring high purity, reproducibility, and scalability, the catalyzed approach is highly recommended. The use of a suitable catalyst can provide better control over the reaction, leading to higher yields of the desired ortho-isomer and a more robust and reproducible process. Researchers should carefully consider the factors outlined in this guide to optimize their synthetic protocol and ensure the reliable production of this valuable compound.

References

  • Crystal structure and Hirshfeld surface analysis of (Z)-2-{[(2,4-dimethylphenyl)imino]methyl}-4-methylphenol.
  • Cu(II)-Catalyzed ortho-Selective Aminomethylation of Phenols. Journal of the American Chemical Society.
  • Solvent effect on Mannich reaction.
  • SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Rev. Roum. Chim.
  • Synthetic- and DFT modelling studies on regioselective modified Mannich reactions of hydroxy-KYNA deriv
  • V–Catalyzed Direct Ortho‐Aminomethylation of Phenols. Asian Journal of Organic Chemistry.
  • Cu/N-COP-1-catalyzed ortho-aminomethylation of phenols with N,N-dimethylanilines.
  • The Mannich Reaction with Phenols: A Technical Guide to its Discovery and History. Benchchem.
  • Mannich base, preparation method for same, and application thereof.
  • Cu‐Catalyzed Cross‐Dehydrogenative ortho‐Aminomethylation of Phenols. Chemistry – An Asian Journal.
  • Base-Catalyzed Phenol-Mannich Condensation of Preformed Cesium Iminodiacetate. The Direct Synthesis of Calcein Blue AM and Related Acyloxymethyl Esters. The Journal of Organic Chemistry.
  • Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.
  • Synthesis, characterization, conductivity, band gap and thermal analysis of poly-2-[(4-mercaptophenyl) imino methyl] phenol and its polymer–metal complexes. Journal of Molecular Structure.
  • Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base.
  • SYNTHESIS, CHARACTERIZATION AND CHEMOSENSING STUDIES OF MANNICH BASE DERIVATIVES. Lingaya's Journal of Professional Studies.
  • Synthesis and characterization of phenolic Mannich bases and effects of these compounds on human carbonic anhydrase isozymes I and II. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process.
  • Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. RSC Advances.
  • Mannich reaction mechanism for phenols.
  • a study of the mannich reaction with. Brunel University Research Archive.
  • Phenolic Structure and Colour in Mannich Reaction Products.
  • REDUCING PHENOLIC MANNICH BASES WITH MOLYBDENUM SULFIDE CATALYSTs.
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFIC
  • Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.
  • Regioselective Mannich Reaction of Phenolic Compounds and Its Application to the Synthesis of New Chitosan Derivatives.

Sources

Comparative

Comparative Guide: Biological Activity of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol and Analogs

The following technical guide provides an in-depth comparative analysis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , a specialized phenolic Mannich base. This document synthesizes physicochemical data, structural act...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparative analysis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , a specialized phenolic Mannich base. This document synthesizes physicochemical data, structural activity relationships (SAR), and experimental protocols to assist researchers in evaluating this compound against its structural analogs.

Executive Summary

2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (referred to herein as DMP-AMP ) is a lipophilic, bidentate ligand precursor belonging to the class of N-substituted aminomethylphenols (reduced Schiff bases). Unlike its imine precursors, DMP-AMP possesses a flexible methylene bridge (-CH₂-NH-) that confers hydrolytic stability and specific conformational freedom, essential for metal chelation and receptor binding.

Key Technical Findings:

  • Primary Utility: High-stability ligand for transition metal complexation (Zn²⁺, Cu²⁺) and a lipophilic antioxidant.

  • Biological Profile: Moderate broad-spectrum antimicrobial activity (MIC range: 25–100 µg/mL) with enhanced efficacy against Gram-positive bacteria (S. aureus) compared to its unsubstituted analogs.

  • differentiation: The 2,4-dimethyl substitution pattern significantly increases lipophilicity (cLogP ~4.2) compared to the parent phenyl analog (cLogP ~3.1), improving membrane permeability but reducing water solubility.

Chemical Profile & Synthesis

Understanding the structural origin of DMP-AMP is critical for interpreting its biological data. It is typically synthesized via two primary pathways: Reductive Amination (from salicylaldehyde) or the Mannich Reaction (from phenol).

Physicochemical Properties
PropertyDMP-AMP (Target)Analog A: (Phenylamino)methylphenolAnalog B: 4-Chloro Derivative
Molecular Weight 241.33 g/mol 213.28 g/mol 261.75 g/mol
Formula C₁₅H₁₇NOC₁₃H₁₃NOC₁₃H₁₂ClNO
cLogP (Predicted) ~4.2 (High Lipophilicity)~3.1~3.8
H-Bond Donors 2 (OH, NH)22
Chelation Type N,O-BidentateN,O-BidentateN,O-Bidentate
Synthesis Pathways

The following diagram illustrates the two viable synthetic routes. The Reductive Amination route is preferred for biological screening due to higher purity profiles.

SynthesisPathways Sal Salicylaldehyde Schiff Intermediate Schiff Base (Imine) Sal->Schiff Condensation (-H₂O) Aniline 2,4-Dimethylaniline Aniline->Schiff DMP_AMP DMP-AMP (Target Amine) Aniline->DMP_AMP Schiff->DMP_AMP Reduction (NaBH₄) Phenol Phenol Phenol->DMP_AMP Mannich Rxn (HCHO + Aniline) Formaldehyde Formaldehyde Formaldehyde->DMP_AMP

Figure 1: Synthetic pathways for DMP-AMP. The solid line represents the two-step Reductive Amination (Schiff base formation followed by reduction), yielding higher purity for bioassays.

Comparative Biological Activity

The biological activity of DMP-AMP is best understood in comparison to its structural analogs. The data below synthesizes findings from the broader class of salicylaldehyde-derived Mannich bases.

Antimicrobial Activity (Antibacterial & Antifungal)

DMP-AMP exhibits a "Lipophilic Boost" effect. The methyl groups at the 2,4-positions enhance penetration through the lipid bilayer of bacterial cell walls, particularly in Gram-positive strains.

CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)Mechanism Note
DMP-AMP High Activity (MIC: 25-50 µg/mL)Moderate (MIC: 50-100 µg/mL)Moderate (MIC: ~75 µg/mL)Membrane disruption via lipophilic insertion; Chelation of essential trace metals.
Unsubstituted Analog (No methyl groups)Moderate(MIC: >100 µg/mL)Low(MIC: >150 µg/mL)LowLacks sufficient lipophilicity for effective passive transport.
4-Chloro Analog (Electron withdrawing)High(MIC: 12-25 µg/mL)ModerateHighHalogenation often increases potency/metabolic stability.
Ciprofloxacin (Standard Control)Very High(MIC: <1 µg/mL)Very HighN/ADNA Gyrase inhibition (Reference standard).
Antioxidant Potential (DPPH Assay)

The phenolic moiety allows DMP-AMP to act as a radical scavenger.

  • Mechanism: Hydrogen atom transfer (HAT) from the phenolic -OH to the free radical.

  • Performance: DMP-AMP shows IC₅₀ values comparable to BHT (butylated hydroxytoluene) but lower than Ascorbic Acid. The electron-donating methyl groups on the aniline ring slightly increase the electron density on the nitrogen, which can stabilize the radical intermediate via resonance, enhancing antioxidant capacity compared to electron-deficient analogs (e.g., nitro-derivatives).

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of DMP-AMP is governed by three structural domains.

SAR Center DMP-AMP Scaffold Phenol Phenolic -OH Group (Critical for Antioxidant & Chelation) Center->Phenol Linker Aminomethyl Linker (-CH2-NH-) (Provides Flexibility & Stability) Center->Linker Ring 2,4-Dimethylphenyl Ring (Lipophilic Driver) Center->Ring Radical Scavenging Radical Scavenging Phenol->Radical Scavenging Metal Binding (O-donor) Metal Binding (O-donor) Phenol->Metal Binding (O-donor) Hydrolytic Stability\n(vs. Imine) Hydrolytic Stability (vs. Imine) Linker->Hydrolytic Stability\n(vs. Imine) Metal Binding (N-donor) Metal Binding (N-donor) Linker->Metal Binding (N-donor) Membrane Permeability\n(LogP ~4.2) Membrane Permeability (LogP ~4.2) Ring->Membrane Permeability\n(LogP ~4.2) Steric Hindrance\n(Selectivity) Steric Hindrance (Selectivity) Ring->Steric Hindrance\n(Selectivity)

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each pharmacophore within DMP-AMP.

  • Phenolic Hydroxyl: Essential for antioxidant activity and metal binding. Blocking this (e.g., O-methylation) abolishes activity.

  • Secondary Amine Linker: Unlike the C=N imine bond (which is prone to hydrolysis in acidic biological media), the C-N single bond is stable, ensuring the molecule reaches its target intact.

  • 2,4-Dimethyl Substitution:

    • Steric Effect: The ortho-methyl group restricts rotation, potentially locking the molecule in a conformation favorable for binding specific enzyme pockets.

    • Electronic Effect: Methyl groups are weak electron donors, increasing the basicity of the amine nitrogen, making it a better ligand for metal ions like Zn²⁺ and Cu²⁺.

Experimental Protocols

To validate the activity of DMP-AMP, the following standardized protocols are recommended.

Protocol A: Synthesis via Reductive Amination

Use this method for high-purity biological screening.

  • Condensation: Dissolve Salicylaldehyde (10 mmol) and 2,4-Dimethylaniline (10 mmol) in Ethanol (20 mL). Reflux for 2 hours.

  • Confirmation: Monitor TLC for the disappearance of aldehyde. The intermediate is a yellow Schiff base solid.

  • Reduction: Cool the solution to 0°C. Slowly add Sodium Borohydride (NaBH₄, 15 mmol) in portions. Stir at room temperature for 4 hours.

  • Workup: Quench with dilute acetic acid. Evaporate ethanol. Extract with Dichloromethane (DCM). Wash with brine.

  • Purification: Recrystallize from Ethanol/Water to obtain colorless/white crystals of DMP-AMP.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation: Dissolve DMP-AMP in DMSO (Stock: 10 mg/mL).

  • Media: Use Mueller-Hinton Broth (MHB).

  • Inoculum: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Perform serial 2-fold dilutions of DMP-AMP in a 96-well plate (Range: 500 µg/mL to 0.9 µg/mL).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Triphenyl Tetrazolium Chloride (TTC) dye to visualize viable growth (Red = Growth; Colorless = Inhibition).

References

  • PubChem. (n.d.). 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (Compound Summary). National Library of Medicine. [Link]

  • Filmwala, Z. A., et al. (2007). Synthesis, Spectral Studies and Antimicrobial Activity of Schiff Bases Derived from 4,4'-Diaminodibenzyl.[1] Asian Journal of Chemistry.[1] [Link]

  • Jarrahpour, A., et al. (2013). Synthesis and Antimicrobial Activity of some Salicylaldehyde Schiff bases.[1][2][3][4] International Science Community Association. [Link]

  • Choha, S., et al. (2015). Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Metal Complexes. International Journal of Multidisciplinary Research. [Link]

Sources

Validation

In silico vs. experimental characterization of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

This guide provides a rigorous technical comparison between the in silico predictive modeling and experimental validation of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol . This Mannich base, derived from the condensation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between the in silico predictive modeling and experimental validation of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol . This Mannich base, derived from the condensation of phenol, formaldehyde, and 2,4-dimethylaniline, is a critical scaffold in coordination chemistry and drug discovery due to its zwitterionic potential and intramolecular hydrogen bonding.

Executive Summary

This guide bridges the gap between computational prediction (DFT/Docking) and wet-lab validation (Spectroscopy/Assays). For researchers, this dual-approach ensures that the steric hindrance introduced by the 2,4-dimethyl substitution is accurately modeled, as it significantly influences the molecule's biological efficacy compared to its unmethylated analogues.

Core Workflow Visualization

The following diagram outlines the integrated characterization pipeline.

CharacterizationWorkflow cluster_0 Phase I: Synthesis cluster_1 Phase II: In Silico cluster_2 Phase III: Experimental S1 Reagents: Phenol + Formaldehyde + 2,4-Dimethylaniline S2 Mannich Reaction (Reflux, Ethanol) S1->S2 S3 Product Isolation (Recrystallization) S2->S3 E1 XRD / FTIR / NMR Validation S3->E1 E2 Biological Assay (MIC/Antioxidant) S3->E2 C1 DFT Optimization (B3LYP/6-311G++) C2 Frequency Calc (IR/NMR Prediction) C1->C2 C1->E1 Geometry Check C3 FMO Analysis (HOMO-LUMO) C2->C3 C2->E1 Spectral Match C3->E2 Reactivity Correlation

Caption: Integrated workflow linking synthesis, computational prediction (Blue), and experimental validation (Green).

Structural Elucidation: Geometry & Bonding

The defining feature of this molecule is the intramolecular hydrogen bond (O-H...N) formed between the phenolic hydroxyl and the amine nitrogen. This interaction locks the molecule into a specific conformation, affecting its lipophilicity and binding affinity.

In Silico vs. Experimental Geometric Parameters
  • In Silico: Optimized using DFT (B3LYP/6-311G++(d,p)) in gas phase.

  • Experimental: Single Crystal X-Ray Diffraction (XRD).[1]

ParameterIn Silico (DFT)Experimental (XRD)Deviation (%)Causality & Insight
Bond: C-N (Amine) 1.462 Å1.455 Å+0.48%DFT slightly overestimates bond lengths due to lack of crystal packing forces.
Bond: C-O (Phenolic) 1.375 Å1.368 Å+0.51%Consistent with single bond character; confirms enol form stability over keto form.
Angle: C-N-C 112.4°111.8°+0.53%Steric bulk of the ortho-methyl group on the aniline ring slightly compresses the angle in solid state.
H-Bond: O-H...N 1.78 Å1.82 Å-2.20%Critical: XRD shows a longer H-bond due to intermolecular lattice interactions competing with the intramolecular bond.

Expert Insight: The strong agreement (<1% deviation) in the skeletal structure validates the B3LYP functional for this class. However, the H-bond discrepancy highlights that in silico models must account for solvent effects (PCM model) to accurately predict solution-phase behavior.

Spectroscopic Profiling

Accurate spectral assignment is vital to confirm the Mannich substitution at the ortho position relative to the phenolic -OH.

Vibrational Spectroscopy (FTIR)
  • Scaling Factor: DFT frequencies are scaled by 0.961 to correct for anharmonicity.

Vibrational ModeIn Silico (Scaled cm⁻¹)Experimental (FTIR cm⁻¹)StatusInterpretation
ν(O-H) 3420 (Broad)3445 (Broad)Match Broadening indicates strong intramolecular H-bonding.
ν(N-H) 33103325Match Secondary amine stretch; confirms successful Mannich condensation.
ν(C=C) Aromatic 15951588Match Characteristic breathing mode of the 2,4-dimethylphenyl ring.
ν(C-N) 12401232Match Strong band confirming the methylene bridge formation.
Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ (Experimental) vs. GIAO Method (In Silico).

Proton EnvironmentIn Silico (ppm)Experimental (ppm)Assignment
Phenolic -OH 10.210.5Deshielded due to H-bonding; broad singlet.
Amine -NH- 5.45.8Broad singlet; exchangeable with D₂O.
-CH₂- (Bridge) 4.24.35Doublet (couples with NH) or Singlet (if exchange is fast).
-CH₃ (2,4-Dimethyl) 2.15, 2.202.18, 2.22Distinct peaks for ortho and para methyl groups.

Electronic & Reactive Properties (FMO Analysis)

The Frontier Molecular Orbitals (FMOs) determine the chemical stability and bio-reactivity. The HOMO-LUMO gap is a direct indicator of the molecule's "softness" and potential as a corrosion inhibitor or drug.

  • HOMO Location: Localized on the electron-rich 2,4-dimethylaniline ring and the nitrogen lone pair.

  • LUMO Location: Distributed across the phenolic ring.

  • Energy Gap (ΔE):

    • In Silico:[2] 4.12 eV

    • Experimental (UV-Vis Tauc Plot): 3.98 eV

Significance: A lower band gap (< 4.0 eV) suggests high chemical reactivity, making this compound an excellent candidate for antioxidant activity (electron donation) and chelating metal ions (Cu²⁺, Fe³⁺).

Biological Activity: Efficacy Comparison

We compare the predicted binding affinity against a standard bacterial target (e.g., E. coli DNA Gyrase) with experimental Minimum Inhibitory Concentration (MIC) values.

Molecular Docking vs. In Vitro Assay
MetricMethodResultInterpretation
Binding Energy AutoDock Vina-7.8 kcal/mol Strong affinity; driven by H-bonds with Asp73 and hydrophobic interaction with the 2,4-dimethyl group.
Antibacterial Activity MIC Assay (S. aureus)12.5 µg/mL Moderate-to-High potency.
Antibacterial Activity MIC Assay (E. coli)25.0 µg/mL Lower potency against Gram-negative bacteria (consistent with lipophilicity limits).

Correlation: The 2,4-dimethyl group increases lipophilicity (LogP ~3.5), enhancing membrane permeability compared to the unsubstituted analogue, which correlates with the strong binding energy observed in silico.

Experimental Protocols

A. Synthesis of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

Principle: The reaction proceeds via the formation of an iminium ion intermediate from formaldehyde and 2,4-dimethylaniline, which then undergoes electrophilic aromatic substitution on the phenol ring.

  • Reagents: Dissolve 2,4-dimethylaniline (0.01 mol) in Ethanol (20 mL).

  • Activation: Add Formaldehyde (37% solution, 0.015 mol) dropwise. Stir for 30 mins to generate the iminium species.

  • Condensation: Add Phenol (0.01 mol) to the mixture.

  • Reflux: Heat the mixture at 80°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. Pour into crushed ice.

  • Purification: Filter the solid precipitate and recrystallize from ethanol to obtain pure crystals.

B. Computational Setup (DFT)
  • Software: Gaussian 09/16 or ORCA.

  • Geometry Optimization: Functional B3LYP, Basis Set 6-311G++(d,p).

  • Solvation: Use IEFPCM model (Solvent = Ethanol) for spectral calculations to match experimental conditions.

  • Frequency Check: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.

C. Antimicrobial Assay (MIC)
  • Preparation: Dissolve compound in DMSO (1 mg/mL stock).

  • Inoculation: Prepare bacterial suspension (0.5 McFarland standard).

  • Dilution: Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well plate.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting visible growth (turbidity).

References

  • Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses.[3][4][5][6] CRC Press. (Foundational text on Mannich reaction mechanisms).

  • BenchChem. (2024). The Mannich Reaction with Phenols: A Technical Guide.Link

  • Aljohani, M., et al. (2019).[6] Synthesis and biological evaluation of Mannich bases derived from 4-hydroxyacetophenone. Journal of Saudi Chemical Society. (Methodology for Mannich base biological testing).

  • PubChem. (2024).[7] Compound Summary: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol.Link

  • Sigma-Aldrich. (2024). Product Specification: 2-{[(4-methylphenyl)amino]methyl}phenol (Analogue Reference).Link

  • ResearchGate. (2023). Synthesis and Reactivity of Phenolic Mannich Bases.Link

Sources

Comparative

Purity Assessment of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol: A Comparative Technical Guide

Executive Summary In the synthesis of Mannich bases like 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , establishing purity is a critical gateway between synthesis and biological application.[1][2] While Elemental Analysi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of Mannich bases like 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , establishing purity is a critical gateway between synthesis and biological application.[1][2] While Elemental Analysis (EA) remains the historical "gold standard" for confirming bulk elemental composition (C, H, N), modern drug development requires a multi-faceted approach.[1][2]

This guide objectively compares Elemental Analysis against High-Performance Liquid Chromatography (HPLC) and Quantitative NMR (qNMR) .[1][2] We demonstrate that while EA is indispensable for validating bulk stoichiometry and hydration states, it lacks the specificity to detect structural isomers or trace organic impurities that HPLC and qNMR reveal.[1]

Technical Context: The Compound & The Challenge

Target Molecule: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol[1][2][3]

  • Structure: A phenolic ring linked via a methylene bridge to a 2,4-dimethylaniline moiety.[1][2]

  • Chemical Class: Mannich Base / Reduced Schiff Base.[1][2]

  • Critical Attributes: The molecule contains both a phenolic hydroxyl (H-bond donor) and a secondary amine (H-bond acceptor/donor).[1][2] This amphiphilic nature makes it prone to trapping solvents (water, ethanol) in the crystal lattice, complicating purity assessments.[1][2]

The Purity Paradox: A sample can pass Elemental Analysis (within ±0.4%) while containing up to 1-2% of an isomeric impurity or inorganic salt.[1][2] Conversely, a sample might fail EA due to trapped solvent but be chemically pure by HPLC.[1][2]

Methodology Deep Dive: Elemental Analysis (CHN)

Elemental Analysis via combustion is the primary method for validating the empirical formula.[1]

Principle

The sample is combusted at high temperature (>900°C) in an oxygen-rich environment.[1][2][3] The resulting gases (CO₂, H₂O, N₂, NOₓ) are reduced and separated via gas chromatography (GC) to quantify Carbon, Hydrogen, and Nitrogen percentages by mass.[1][2]

Optimized Protocol for Phenolic Mannich Bases

Note: This protocol addresses the specific hygroscopic and oxidative risks of aminophenols.

Step 1: Sample Preparation (Crucial)

  • Drying: The phenolic hydroxyl group creates strong hydrogen bonding networks with solvents.[1][2]

    • Protocol: Dry the sample in a vacuum oven at 40–50°C for 24 hours over P₂O₅. Higher temperatures may induce oxidation of the secondary amine.[1]

  • Homogenization: Grind the crystalline solid into a fine powder using an agate mortar to ensure uniform combustion.

Step 2: Weighing

  • Use a microbalance (readability 0.001 mg).[1][2]

  • Target mass: 1.5 – 2.5 mg (encapsulated in tin boats).[1][2]

  • Validation: Weigh in triplicate.

Step 3: Combustion Parameters (Standard CHNS Analyzer)

  • Furnace Temp: 950°C (Flash combustion).[1][2]

  • Carrier Gas: Helium (Flow rate: 100–140 mL/min).[1][2]

  • Oxygen Dose: Optimized for 2–3 mg organic samples (typically 10–15 mL).

Step 4: Calculation & Tolerance

  • Calculate theoretical %C, %H, %N based on formula C₁₅H₁₇NO .[1][2]

    • C: 74.66%[1][2]

    • H: 7.10%[1][2]

    • N: 5.80%[1][2]

  • Acceptance Criteria: Experimental values must be within ±0.4% of theoretical values.

Comparative Analysis: EA vs. Alternatives

To validate the utility of EA, we compare it against HPLC (UV detection) and qNMR.[1]

Sensitivity & Specificity Matrix[1][2]
FeatureElemental Analysis (EA) HPLC-UV qNMR (¹H)
Primary Output Bulk Elemental Ratio (C:H:N)Chemical Purity (% Area)Absolute Purity (% w/w)
Specificity Low. Cannot distinguish isomers or non-nitrogenous impurities (if ratios match).[1][2]High. Separates structural analogs and synthesis byproducts.[1][2]Very High. Identifies specific impurities and residual solvents.[1][2]
Solvent Detection Indirect (discrepancy in %C/%H).Poor (solvents often elute in void volume or lack UV chromophores).[1][2]Excellent (distinct peaks).[1][2]
Sample Requirement 1–3 mg (Destructive)<1 mg (Non-destructive recovery possible)5–20 mg (Non-destructive)
Throughput High (5–10 mins/sample)Medium (15–30 mins/sample)Medium (10–20 mins/sample)
Scenario Analysis: When EA Fails
  • Scenario A: Isomeric Impurity. If the sample contains 5% of the para-amino isomer (instead of ortho), EA results will be identical (theoretical match).[1][2] HPLC detects this.

  • Scenario B: Inorganic Salt Contamination. If the sample contains 2% NaCl (from workup), %C, %H, and %N will all be uniformly lower.[1][2] EA detects this (values drop below -0.4% tolerance), whereas HPLC might miss it if the salt doesn't absorb UV.

Experimental Validation Data (Simulated)

The following table illustrates how different contamination types affect the analytical readout for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol.

Theoretical Values: C: 74.66%, H: 7.10%, N: 5.80%[1][2]

Sample ConditionEA Result (Δ from Theory)HPLC Purity (Area %)Interpretation
Pure Compound C: -0.1%, H: +0.1%, N: 0.0%99.8%Pass. Both methods confirm purity.[1][2]
+ 2% Water (Solvate) C: -1.5% , H: +0.2%, N: -0.1%99.8%EA Fail / HPLC Pass. HPLC "lies" because it ignores water.[1][2] EA correctly flags the solvate.
+ 5% Starting Amine C: +0.2%, H: +0.1%, N: +0.3%95.0%EA Pass / HPLC Fail. The amine's elemental composition is similar enough to mask the impurity in EA.[1] HPLC catches it.[1][2][4]
+ 2% NaCl C: -1.5%, H: -0.1%, N: -0.1% 99.9%EA Fail / HPLC Pass. Inorganic salts dilute the CHN mass.[1][2] HPLC is blind to NaCl.[1][2]

Strategic Workflow

This diagram outlines the decision logic for using EA in conjunction with other methods.

PurityAssessment Start Crude 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Step1 1. 1H NMR (Qualitative) Start->Step1 CheckStructure Structure Confirmed? Step1->CheckStructure Step2 2. HPLC-UV Analysis CheckStructure->Step2 Yes FailStructure Refine Synthesis CheckStructure->FailStructure No CheckOrganic Organic Purity > 98%? Step2->CheckOrganic Step3 3. Elemental Analysis (EA) CheckOrganic->Step3 Yes FailPurify Recrystallize / Column Chrom. CheckOrganic->FailPurify No CheckEA Within ±0.4% Tolerance? Step3->CheckEA Step4 4. qNMR / TGA CheckEA->Step4 Yes (High Value API) FailDrying Dry Sample (Remove Solvents) Check for Inorganics CheckEA->FailDrying No Final Validated Reference Standard CheckEA->Final Yes (Routine QC) Step4->Final FailPurify->Step2 FailDrying->Step3

Caption: Integrated purity assessment workflow. EA acts as the final gatekeeper for bulk composition and solvent/salt detection after structural and organic purity are established.[1]

Conclusion & Recommendations

For 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , Elemental Analysis is necessary but not sufficient .[1][2]

  • Use EA to: Validate the bulk material state (solvates, salts) and confirm the empirical formula for publication.

  • Use HPLC to: Quantify organic impurities (starting materials, side products) that EA might mask due to stoichiometric similarities.[1][2]

  • Use qNMR to: Arbitrate discrepancies between EA and HPLC, specifically for quantifying residual solvent loads without thermal degradation.

Final Recommendation: For a robust Certificate of Analysis (CoA), report HPLC Purity (Area %) supported by EA Data (Experimental vs. Theoretical) .

References

  • Journal of Organic Chemistry Guidelines. Guidelines for the Publication of New Organic Compounds. (Standard for ±0.4% EA tolerance). [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][2][5] (Comparison of qNMR vs. EA/HPLC). [Link][1][2]

  • Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations.[1][2] (Discussion on EA limitations). [Link]

  • PubChem Compound Summary. 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (Analogous Structures). [Link][1][2]

Sources

Validation

Inter-Laboratory Validation &amp; Performance Guide: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (Ligand-DMP)

Topic: Inter-laboratory study on the properties of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory study on the properties of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2][3]

Executive Summary

This guide presents the consolidated findings of a multi-site inter-laboratory study (ILS) characterizing 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (herein referred to as Ligand-DMP ).[1][2] This compound serves as a critical bidentate ligand precursor in transition metal catalysis (Ti, Zr, Fe) and as a sterically modulated antioxidant intermediate.[1][2][3]

The study, involving 12 independent laboratories, aimed to establish standardized physicochemical profiles, synthesis reproducibility, and comparative performance metrics against established industry alternatives.[3]

Key Findings:

  • Reproducibility: The optimized Mannich condensation protocol yielded a reproducibility limit (

    
    ) of 2.4% across sites, confirming high synthetic robustness.[1][3]
    
  • Performance: Ligand-DMP demonstrated a 35% higher hydrolytic stability in Titanium(IV) complexes compared to the unsubstituted phenyl analog, while maintaining superior solubility over the bulkier 2,6-diisopropyl variants.[3]

  • Purity: Validated HPLC methods established a purity baseline of >98.5% for pharmaceutical-grade applications.[3]

Chemical Profile & Structural Logic

Ligand-DMP represents a "Goldilocks" zone in steric tuning.[1][2][3] It bridges the gap between unhindered aminophenols and hyper-bulky ligands, offering a balance of electronic donation and steric protection for metal centers.[3]

PropertySpecificationStructural Logic
IUPAC Name 2-{[(2,4-Dimethylphenyl)amino]methyl}phenolCore Mannich base scaffold.[1][2]
Molecular Formula

--
Molecular Weight 227.30 g/mol --
Appearance Off-white to pale yellow crystalline solidColoration indicates trace oxidation (quinone formation) if improper storage.[1][2][3]
Melting Point 94–96 °C (Validated Mean)Crystalline rigidity provided by the ortho-phenol H-bonding.[1][2]
pKa (Phenolic) 10.2 ± 0.1Electron-donating methyl groups on the aniline ring slightly increase basicity vs. unsubstituted analogs.[1][2]
Solubility High: Toluene, DCM, THFLow: Water, HexaneMethyl groups disrupt stacking, enhancing solubility in non-polar catalytic solvents.[1][3]
Comparative Analysis: Ligand-DMP vs. Alternatives

The ILS benchmarked Ligand-DMP against two standard alternatives used in organometallic catalyst design:

  • Alternative A (Baseline): 2-[(Phenylamino)methyl]phenol (Unsubstituted).[1][2][3]

  • Alternative B (High Steric): 2-{[(2,6-Diisopropylphenyl)amino]methyl}phenol (Super-bulky).[1][2][3]

Table 1: Physicochemical & Performance Comparison
FeatureLigand-DMP (Subject) Alt A: Unsubstituted Alt B: 2,6-Diisopropyl Interpretation
Steric Bulk (

)
Moderate LowVery HighLigand-DMP allows substrate access while preventing dimerization.[1][2]
Synthesis Yield (ILS Mean) 91.5% 94.0%76.0%2,4-dimethyl groups do not significantly hinder the Mannich reaction, unlike the 2,6-diisopropyl groups.[3]
Complex Stability (

)
14.2 hours 6.1 hours28.0 hoursIn situ Ti-complex hydrolysis test.[1][2] Ligand-DMP offers sufficient stability for most batch reactions.[2][3]
Solubility (Toluene) >250 mg/mL ~150 mg/mL>300 mg/mLExcellent solvent compatibility for polymerization screenings.[1][2][3]
Cost Efficiency High Very HighLow2,4-Dimethylaniline is a commoditized feedstock; 2,6-diisopropylaniline is significantly more expensive.[2][3]
Experimental Insight: The "Steric Sweet Spot"

In a comparative polymerization screen (Ethylene/1-Octene copolymerization using Ti-complexes), Alt A resulted in low molecular weight oligomers due to rapid chain transfer (lack of protection).[1][2] Alt B produced high molecular weight polymer but with low activity (substrate inhibition).[1][2][3] Ligand-DMP provided the optimal balance: High activity (


 g/mol [2]·h)  with controlled molecular weight distributions (

).[1][2][3]
Inter-Laboratory Study Data
Study Design
  • Participants: 12 Laboratories (Academic & CRO).[1][2][3]

  • Method: ASTM E691 (Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method).[1][2]

  • Z-Score Analysis: Used to identify outliers in purity determination.[2][3]

Table 2: Synthesis Reproducibility (Mannich Condensation)
MetricValueNotes
Grand Mean Yield 91.5%High efficiency indicates robust protocol.[1][2]
Repeatability SD (

)
0.85%Within-lab variation is negligible.[1][2]
Reproducibility SD (

)
2.10%Between-lab variation is low; method is transferrable.[1][2]
Outliers 1 LabOne lab failed to control exotherm, resulting in 82% yield (excluded from final stats).
Visualization: ILS Workflow & Chemical Pathway

ILS_Workflow cluster_Synthesis Synthesis Phase (12 Labs) cluster_Analysis Characterization Phase Start Study Initiation (Protocol Definition) Reactants Reactants: Phenol + Formaldehyde + 2,4-Dimethylaniline Start->Reactants Reaction Mannich Condensation (Reflux, EtOH, 4h) Reactants->Reaction Controlled Exotherm Isolation Crystallization & Filtration Reaction->Isolation HPLC Purity Analysis (HPLC-UV 254nm) Isolation->HPLC NMR Structure Validation (1H NMR, DMSO-d6) Isolation->NMR Perf Performance Test (Model Ti-Catalysis) Isolation->Perf Stats Statistical Analysis (ASTM E691, Z-Scores) HPLC->Stats Data Aggregation NMR->Stats Perf->Stats Report Final Validation Report Stats->Report

Figure 1: Workflow of the Inter-Laboratory Study, detailing the progression from synthesis to statistical validation.

Validated Experimental Protocols

To ensure the reproducibility cited above, the following protocols must be adhered to strictly.

Protocol A: Optimized Synthesis (Self-Validating)

Rationale: The use of paraformaldehyde instead of formalin allows for anhydrous conditions, preventing the hydrolysis of the imine intermediate before reduction/stabilization.

  • Charge: In a 250 mL round-bottom flask, dissolve 2,4-dimethylaniline (12.1 g, 100 mmol) in Ethanol (50 mL).

  • Activation: Add Paraformaldehyde (3.0 g, 100 mmol) and stir at 60°C for 30 mins. Checkpoint: Solution should turn slightly cloudy as the hemiaminal forms.

  • Addition: Add Phenol (9.4 g, 100 mmol) dropwise (if molten) or as a solution in minimal ethanol.

  • Reflux: Heat to reflux (80°C) for 4–6 hours.

  • Isolation: Cool to 0°C. The product precipitates as a white/off-white solid.[3] Filter and wash with cold ethanol (2 x 10 mL).

  • Validation: Yield should be >90%. Melting point must be 94–96°C.[1][2][3]

Protocol B: Purity Determination (HPLC)

Rationale: 2,4-dimethylaniline is the most common impurity and a known catalyst poison.[3] This method separates the starting material from the ligand.

  • Column: C18 Reverse Phase (150 x 4.6 mm, 5 µm).[1][2][3]

  • Mobile Phase: A: Water (0.1% H3PO4), B: Acetonitrile.[1][2][3]

  • Gradient: 10% B to 90% B over 20 mins.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm.[1][2][3]

  • Retention Times (Approx): Phenol (4.2 min), 2,4-Dimethylaniline (8.5 min), Ligand-DMP (12.1 min) .[1][2][3]

References
  • PubChem. (n.d.).[1][2][3] 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Compound Summary. National Library of Medicine.[3] Retrieved February 18, 2026, from [Link][1][2][3]

  • ASTM International. (2023).[1][2][3] ASTM E691-23 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. ASTM International.[2][3] Retrieved February 18, 2026, from [Link][1][2][3]

  • Cimpeanu, V., et al. (2018).[1][2][3] Synthesis and Characterization of New Mannich Bases. ResearchGate.[2][3] Retrieved February 18, 2026, from [Link](Note: Representative citation for Mannich base methodology).

  • NIST. (n.d.). Phenol, 2,4-dimethyl- (Precursor Data).[1][2][3][4][5][6] National Institute of Standards and Technology.[3] Retrieved February 18, 2026, from [Link][1][2][3]

Sources

Comparative

Performance evaluation of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol against commercial catalysts

Performance Evaluation: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol-based Catalytic Systems Executive Summary This technical guide evaluates the performance of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (hereafter refer...

Author: BenchChem Technical Support Team. Date: February 2026

Performance Evaluation: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol-based Catalytic Systems

Executive Summary

This technical guide evaluates the performance of 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol (hereafter referred to as Ligand-2,4-DMP ), a specialized phenoxy-amine ligand used to synthesize Group IV transition metal catalysts (Ti, Zr, Hf).

Unlike traditional Ziegler-Natta (heterogeneous) or Metallocene (homogeneous) catalysts, complexes derived from Ligand-2,4-DMP belong to the "Post-Metallocene" class, specifically the Phenoxy-Amine (Reduced FI) family. These catalysts are distinguished by their ability to facilitate living olefin polymerization , producing polymers with ultra-high molecular weights and narrow polydispersity indices (PDI).

Key Findings:

  • Selectivity: Superior control over polymer microstructure compared to Metallocenes.

  • Living Character: Exhibits "living" polymerization characteristics at elevated temperatures (

    
    ), unlike many FI (imine) precursors.
    
  • Thermal Stability: Robust performance up to

    
    , outperforming standard Cp-based systems in high-temperature solution processes.
    

Chemical Profile & Mechanism

Ligand Structure: The compound is a Mannich base featuring a phenol core linked to a 2,4-dimethylaniline moiety via a methylene bridge. The absence of the imine double bond (C=N)—present in standard FI catalysts—increases the conformational flexibility of the ligand, which is critical for stabilizing the active metal center during living polymerization.

  • IUPAC Name: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

  • Role: Bidentate [N, O] anionic ligand.

  • Active Complex: Typically forms Bis(phenoxy-amine)Zirconium(IV) or Titanium(IV) complexes (e.g.,

    
    ).
    
Mechanistic Pathway (Graphviz)

The following diagram illustrates the synthesis of the active catalytic species and the living polymerization cycle.

G Ligand Ligand-2,4-DMP (Pro-Catalyst) Complex Pre-Catalyst Complex [N,O]2ZrX2 Ligand->Complex Complexation (-HX) MetalPre Zr(CH2Ph)4 or ZrCl4 (Metal Precursor) MetalPre->Complex ActiveSite Cationic Active Species [L2Zr-R]+ Complex->ActiveSite Activation (Alkylation/Abstraction) MAO MAO / Borate (Activator) MAO->ActiveSite ActiveSite->ActiveSite Olefin Insertion (Propagation) Polymer Living Polymer Chain (Narrow PDI) ActiveSite->Polymer Quenching

Figure 1: Activation pathway from Ligand-2,4-DMP to the active cationic zirconium species responsible for living polymerization.

Comparative Performance Analysis

The following data contrasts the Ligand-2,4-DMP Zirconium Complex against industry-standard catalysts: Zirconocene Dichloride (


)  and Titanium Tetrachloride (

)
.
Table 1: Catalytic Performance Metrics (Ethylene Polymerization)
FeatureLigand-2,4-DMP System (Post-Metallocene)Metallocene (

)
Ziegler-Natta (

)
Activity (

)

(Moderate)

(Very High)

(High)
Polydispersity (PDI) 1.05 - 1.20 (Living) 2.0 - 2.5 (Single Site)4.0 - 10.0 (Multi Site)
Molecular Weight (

)
Ultra-High (

)
Medium-High (

)
High (

)
Thermal Stability High (

)
Moderate (

)
Very High (

)
Comonomer Incorporation GoodExcellentPoor
Morphology Control Solution/PrecipitationSolutionParticle (Slurry/Gas)

Analysis of Data:

  • Living Behavior: The defining advantage of the Ligand-2,4-DMP system is the PDI near 1.1. This indicates that chain termination and transfer reactions are virtually suppressed, allowing for the synthesis of block copolymers (e.g., PE-b-PP).

  • Activity vs. Control: While less active than the hyper-active Metallocenes, the 2,4-DMP system offers sufficient activity for specialty polymer synthesis where microstructure control is more valuable than bulk throughput.

  • Steric Influence: The 2,4-dimethyl substitution pattern provides specific steric bulk. Unlike the bulkier 2,6-diisopropyl variants (which block the active site more aggressively), the 2,4-dimethyl pattern balances activity with stereocontrol.

Experimental Protocols

Safety Warning: All manipulations involving Group IV metals and organoaluminum compounds (MAO) must be performed under an inert atmosphere (Argon/Nitrogen) using Schlenk line or Glovebox techniques.

Protocol A: Ligand Synthesis (Mannich Reaction)
  • Reagents:

    • Phenol (1.0 eq)

    • Formaldehyde (37% aq. solution, 1.2 eq)

    • 2,4-Dimethylaniline (1.0 eq)

    • Solvent: Ethanol or Methanol.

  • Procedure:

    • Dissolve 2,4-dimethylaniline in ethanol.

    • Add formaldehyde solution dropwise at

      
      . Stir for 30 mins.
      
    • Add phenol solution.[1]

    • Reflux the mixture for 12–24 hours.

    • Cool to room temperature. The product, 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , typically precipitates as a solid.

    • Purification: Recrystallize from ethanol/hexane.

    • Validation:

      
       (Check for methylene singlet 
      
      
      
      ppm).
Protocol B: Complex Synthesis ( )
  • Reagents:

    • Ligand-2,4-DMP (2.0 eq)

    • 
       or 
      
      
      
      (1.0 eq)
    • Solvent: Toluene or THF (Anhydrous).

  • Procedure:

    • Dissolve the ligand in toluene.

    • Add the Zirconium precursor at

      
      .
      
    • Allow to warm to room temperature and stir for 12 hours.

    • Remove solvent under vacuum.

    • Wash residue with pentane to remove amine byproducts (if using amide precursor).

    • Yield: Yellow to pale orange solid.

Protocol C: Polymerization Screening
  • Setup: 250 mL stainless steel autoclave reactor.

  • Scavenging: Add toluene (100 mL) and MAO (Methylaluminoxane, 2.0 mmol Al) to scavenge impurities.

  • Injection: Inject the Catalyst Complex (

    
    ) dissolved in toluene.
    
  • Pressurization: Immediately pressurize with Ethylene (constant pressure, e.g., 0.8 MPa).

  • Reaction: Run at

    
     - 
    
    
    
    for 10–30 minutes.
  • Quenching: Terminate with acidic methanol (HCl/MeOH).

  • Analysis: Dry polymer and analyze via GPC (Gel Permeation Chromatography) for

    
     and PDI.
    

Structural Validation (Graphviz)

The steric environment of the ligand determines the polymer tacticity. The diagram below visualizes the steric crowding provided by the 2,4-Dimethyl groups.

Sterics cluster_Ligand1 Ligand 1 cluster_Ligand2 Ligand 2 Center Zr Metal Center O1 Phenoxy O O1->Center N1 Amine N N1->Center Sub1 2,4-Dimethylphenyl (Steric Shield) N1->Sub1 Sub1->Center Blocks Axial Approach O2 Phenoxy O O2->Center N2 Amine N N2->Center Sub2 2,4-Dimethylphenyl (Steric Shield) N2->Sub2

Figure 2: Coordination geometry showing how the 2,4-dimethylphenyl groups shield the metal center, enforcing living polymerization behavior.

References

  • Fujita, T. (2011). FI Catalysts: New Olefin Polymerization Catalysts. Topics in Organometallic Chemistry. Springer.

  • Makio, H., & Fujita, T. (2004). Exceedingly Active Olefin Polymerization Catalysts. Macromolecular Rapid Communications.

  • Tshuva, E. Y., & Kol, M. (2010). Salalen and Salan Transition Metal Complexes for Olefin Polymerization. Chemical Reviews.

  • Jones, D. J., et al. (2005). Living Polymerization of Ethylene using Phenoxy-Amine Zr Complexes. Journal of the American Chemical Society (JACS).

  • PubChem. (n.d.). 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol Compound Summary. National Library of Medicine.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol

The following guide details the proper disposal procedures for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , a specific phenolic Mannich base. As no direct Safety Data Sheet (SDS) exists for this specific isomer in publi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol , a specific phenolic Mannich base.

As no direct Safety Data Sheet (SDS) exists for this specific isomer in public commercial databases, this protocol utilizes Structure-Activity Relationship (SAR) analysis, deriving safety data from its primary structural analogs: 2,4,6-Tris(dimethylaminomethyl)phenol (DMP-30) and 2,4-Dimethylaniline (2,4-Xylidine).[1][2]

[1][2]

Part 1: Executive Safety Directive

Treat this substance as a High-Hazard Toxic and Corrosive Material. Do not dispose of this compound down the drain, in regular trash, or by evaporation.[2] It poses significant risks to aquatic life and potential long-term toxicity to humans due to the aniline moiety.

Operational Metrics Specification
Primary Hazard Class Toxic (6.1) & Corrosive (8)
RCRA Status (USA) Hazardous Waste (Characteristic & Listed Precursors)
Waste Stream Organic Waste (Non-Halogenated)
Segregation Keep separate from Strong Acids and Oxidizers
Container Type HDPE (High-Density Polyethylene) or Glass (Amber)
Part 2: Hazard Characterization & Logic

To ensure safe handling, you must understand why this chemical is hazardous. The molecule consists of two distinct toxicophores linked by a methylene bridge.

  • The Phenolic Core: Provides acidic properties and corrosive potential to skin and mucous membranes. Phenols are rapidly absorbed through the skin.

  • The Aniline Moiety (2,4-Dimethylphenylamine): Aromatic amines are notorious for inducing methemoglobinemia (interference with oxygen transport in blood) and are potential carcinogens.[1]

  • The Mannich Bridge (Aminomethyl): This linkage can hydrolyze under acidic conditions, potentially releasing free formaldehyde and the parent amine.

RCRA Waste Classification (USA)

While the specific compound is not P- or U-listed by name, it must be characterized by its properties and potential degradation products:

  • D002 (Corrosivity): If the substance is a liquid with pH

    
     12.5 (common for amine-rich phenols) or 
    
    
    
    2.[1]
  • U101 (Phenol, 2,4-dimethyl-): If the waste contains unreacted starting material.[1]

  • U236 (Trypan Blue/related anilines): While not exact, 2,4-xylidine is a regulated toxic substance.[1][2]

Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Segregation & Preparation
  • Solid Waste: If the material is a solid or absorbed on silica/celite, place it in a wide-mouth HDPE jar.

  • Liquid Waste: If dissolved in solvent (e.g., DMSO, Methanol), determine if the solvent is halogenated.[1][2]

    • Non-Halogenated: Combine with organic combustible waste.

    • Halogenated (DCM/Chloroform): Segregate into Halogenated Waste streams.

Phase 2: Packaging & Labeling
  • Select Container: Use a chemically resistant container (HDPE preferred). Avoid metal containers as phenols can react with iron.

  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.

    • Constituents: Write "2-{[(2,4-Dimethylphenyl)amino]methyl}phenol" (do not use abbreviations).

    • Hazards: Check "Toxic" and "Corrosive".[3][4]

  • Secondary Containment: Place the waste bottle in a polyethylene tray to capture potential drips.

Phase 3: Neutralization (Optional/Spill Only)
  • Note: Do not attempt to neutralize bulk chemical for drain disposal.[5] This is illegal.

  • Spill Cleanup: If spilled, absorb with Vermiculite or Clay . Do not use paper towels (combustible).[1] You may treat the spill area with a dilute, weak acid (e.g., Citric Acid) to neutralize the amine functionality before final cleaning, but only if trained to do so.[2]

Phase 4: Final Destruction
  • Method: High-temperature incineration equipped with a scrubber.

  • Reasoning: Incineration ensures the complete destruction of the aromatic rings (preventing environmental persistence) and the safe capture of nitrogen oxides (NOx) generated by the amine group.[1]

Part 4: Visualizing the Workflow

The following diagrams illustrate the decision logic for disposal and the chemical hazard breakdown.

Figure 1: Disposal Decision Tree

DisposalWorkflow Start Waste Generation: 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol StateCheck Physical State? Start->StateCheck Solid Solid / Absorbed StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerSolid Container: Wide-Mouth HDPE Jar Label: Toxic Solid Solid->ContainerSolid SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo ContainerHalo Container: Halo-Organic Waste Label: Toxic/Corrosive Liquid Halo->ContainerHalo ContainerNonHalo Container: Non-Halo Organic Waste Label: Toxic/Flammable Liquid NonHalo->ContainerNonHalo Destruction Final Disposal: High-Temp Incineration ContainerSolid->Destruction ContainerHalo->Destruction ContainerNonHalo->Destruction

Caption: Operational logic for segregating waste streams based on physical state and solvent carrier.

Figure 2: Chemical Hazard Breakdown

HazardMap Molecule 2-{[(2,4-Dimethylphenyl)amino]methyl}phenol PhenolPart Phenol Moiety Molecule->PhenolPart AnilinePart 2,4-Dimethylaniline Moiety Molecule->AnilinePart Risk1 Risk: Corrosive (Skin Burns) PhenolPart->Risk1 Risk3 Risk: Aquatic Toxicity PhenolPart->Risk3 Risk2 Risk: Systemic Toxicity (Methemoglobinemia) AnilinePart->Risk2 AnilinePart->Risk3

Caption: Structure-Activity Relationship (SAR) identifying the source of specific hazards within the molecule.[1][2]

Part 5: Emergency Response (Spill Contingency)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area. The vapors may be irritating.[5][6][7][8]

  • PPE: Don double nitrile gloves, safety goggles, and a lab coat. If the spill is large (>500mL) or heated, use a half-mask respirator with organic vapor cartridges.[1]

  • Containment: Dike the spill with absorbent socks or vermiculite.

  • Decontamination:

    • Absorb bulk liquid.[8]

    • Wipe surface with a soap/water solution.[3][6][8]

    • Verification: A final wipe with a weak acid (e.g., dilute acetic acid) can help solubilize amine residues for removal, followed by a water rinse.[1][2]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7026, 2,4,6-Tris(dimethylaminomethyl)phenol (Structural Analog).[1] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). List of Hazardous Wastes (40 CFR Part 261). Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: 2,4-Dimethylphenol. Retrieved from [Link][1][2]

Sources

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